Product packaging for Tirabrutinib hydrochloride(Cat. No.:CAS No. 1439901-97-9)

Tirabrutinib hydrochloride

Numéro de catalogue: B611381
Numéro CAS: 1439901-97-9
Poids moléculaire: 490.9 g/mol
Clé InChI: UQYDCIJFACDXSG-GMUIIQOCSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Tirabrutinib hydrochloride is a potent, highly selective, and irreversible second-generation oral inhibitor of Bruton's Tyrosine Kinase (BTK) . It was discovered by Ono Pharmaceutical and is an important tool for researching B-cell receptor signaling pathways . Its primary research value lies in the study of B-cell malignancies, where it covalently and irreversibly binds to the cysteine 481 residue in the BTK active site, inhibiting its autophosphorylation and activation . This action effectively blocks downstream survival and proliferation signals, such as NF-κB, ERK, and AKT pathways, leading to apoptosis in malignant B-cells . Pre-clinical studies demonstrate that tirabrutinib has a highly selective kinase profile, making it a valuable compound for investigating on-target effects with minimal off-target activity . Recent clinical research highlights its significant efficacy in relapsed or refractory primary central nervous system lymphoma (PCNSL), with a Phase 2 study (PROSPECT) showing an overall response rate of 67% . Tirabrutinib is also approved in Japan for the treatment of relapsed or refractory PCNSL and Waldenström's macroglobulinemia, underscoring its therapeutic and research potential in these areas . Ongoing clinical investigations continue to explore its application in other autoimmune disorders and B-cell lymphomas .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H23ClN6O3 B611381 Tirabrutinib hydrochloride CAS No. 1439901-97-9

3D Structure of Parent

Interactive Chemical Structure Model





Propriétés

IUPAC Name

6-amino-9-[(3R)-1-but-2-ynoylpyrrolidin-3-yl]-7-(4-phenoxyphenyl)purin-8-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N6O3.ClH/c1-2-6-21(32)29-14-13-18(15-29)31-24-22(23(26)27-16-28-24)30(25(31)33)17-9-11-20(12-10-17)34-19-7-4-3-5-8-19;/h3-5,7-12,16,18H,13-15H2,1H3,(H2,26,27,28);1H/t18-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQYDCIJFACDXSG-GMUIIQOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)N1CCC(C1)N2C3=NC=NC(=C3N(C2=O)C4=CC=C(C=C4)OC5=CC=CC=C5)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC#CC(=O)N1CC[C@H](C1)N2C3=NC=NC(=C3N(C2=O)C4=CC=C(C=C4)OC5=CC=CC=C5)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1439901-97-9
Record name Tirabrutinib hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1439901979
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tirabrutinib Hydrochloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U374135N48
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Preclinical Pharmacodynamics of Tirabrutinib Hydrochloride: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacodynamics of Tirabrutinib hydrochloride, a potent and selective second-generation Bruton's tyrosine kinase (BTK) inhibitor. Tirabrutinib has demonstrated significant therapeutic potential in various B-cell malignancies. This document synthesizes key preclinical data, details experimental methodologies, and visualizes the underlying molecular mechanisms to support further research and development in this area.

Mechanism of Action

Tirabrutinib is an irreversible and highly selective inhibitor of Bruton's tyrosine kinase (BTK), a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway.[1][2] The drug forms a covalent bond with the cysteine residue at position 481 (Cys481) in the active site of BTK.[1] This irreversible binding effectively blocks the autophosphorylation and activation of BTK at the Tyr-223 residue.[2]

The inhibition of BTK disrupts downstream signaling cascades that are crucial for B-cell proliferation, survival, and activation.[1][2] Specifically, Tirabrutinib has been shown to downregulate the ERK and AKT pathways, and decrease the expression of interferon regulatory factor 4 (IRF4), a key transcription factor in B-cell malignancies.[2] This targeted inhibition of the BCR pathway ultimately leads to the suppression of malignant B-cell growth and induction of apoptosis.[1][2]

Tirabrutinib_Mechanism_of_Action Mechanism of Action of Tirabrutinib BCR B-cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK Phosphorylation Downstream Downstream Signaling (e.g., PLCγ2, AKT, ERK, NF-κB) BTK->Downstream Activation Tirabrutinib Tirabrutinib Tirabrutinib->BTK Irreversible Inhibition (Cys481) Proliferation B-cell Proliferation, Survival, and Activation Downstream->Proliferation

Figure 1: Tirabrutinib's mechanism of action.

In Vitro Efficacy

Tirabrutinib has demonstrated potent and selective inhibitory activity against BTK and B-cell lymphoma cell lines in various in vitro assays.

Kinase Inhibition

Biochemical assays have confirmed the high selectivity of Tirabrutinib for BTK. In a comprehensive kinase panel, Tirabrutinib showed minimal off-target activity compared to the first-generation BTK inhibitor, ibrutinib.[2]

Table 1: In Vitro Kinase Inhibition by Tirabrutinib

KinaseIC50 (nM)Fold Selectivity vs. BTK
BTK3.591
TEC>1000>278
BMX>1000>278
EGFR>1000>278
ITK>1000>278

Data compiled from preclinical studies.[2]

Cell Proliferation and BTK Autophosphorylation

Tirabrutinib effectively inhibits the proliferation of various B-cell lymphoma cell lines, which correlates with the inhibition of BTK autophosphorylation.

Table 2: In Vitro Cellular Activity of Tirabrutinib

Cell LineHistologyIC50 (Growth Inhibition, nM)IC50 (BTK Autophosphorylation, nM)
TMD8ABC-DLBCL3.5923.9
U-2932ABC-DLBCL27.612.0

ABC-DLBCL: Activated B-cell like Diffuse Large B-cell Lymphoma. Data from a 72-hour incubation period.[2]

Apoptosis Induction

In Vivo Efficacy

The anti-tumor activity of Tirabrutinib has been evaluated in preclinical xenograft models of B-cell malignancies.

TMD8 Xenograft Model

In a subcutaneous xenograft model using the TMD8 human ABC-DLBCL cell line, orally administered Tirabrutinib demonstrated a dose-dependent anti-tumor effect.

Table 3: In Vivo Efficacy of Tirabrutinib in the TMD8 Xenograft Model

Treatment GroupDose (mg/kg)Dosing ScheduleTumor Growth Inhibition (%)
Vehicle-Twice Daily (BID)0
Tirabrutinib1Twice Daily (BID)Not specified
Tirabrutinib3Twice Daily (BID)Significant
Tirabrutinib10Twice Daily (BID)Significant

Treatment was administered for 21 days. "Significant" indicates a statistically significant reduction in tumor volume compared to the vehicle group.[2]

In_Vivo_Experimental_Workflow General Workflow for In Vivo Xenograft Studies cluster_0 Animal Model Preparation cluster_1 Treatment and Monitoring cluster_2 Endpoint Analysis Cell_Culture TMD8 Cell Culture Implantation Subcutaneous Implantation of TMD8 cells into SCID mice Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Dosing Oral Administration of Tirabrutinib or Vehicle Randomization->Dosing Measurement Tumor Volume and Body Weight Measurement Dosing->Measurement Sacrifice Euthanasia and Tumor Excision Measurement->Sacrifice End of Study PD_Analysis Pharmacodynamic Analysis (e.g., BTK phosphorylation) Sacrifice->PD_Analysis

Figure 2: Generalized in vivo experimental workflow.

Experimental Protocols

In Vitro Kinase Assay

The inhibitory activity of Tirabrutinib against a panel of kinases is determined using biochemical assays. A common method involves incubating the purified kinase with Tirabrutinib at various concentrations, followed by the addition of a substrate and ATP. The kinase activity is then measured, often through the detection of a phosphorylated substrate, using techniques like time-resolved fluorescence resonance energy transfer (TR-FRET) or radiometric assays. The IC50 values are calculated from the dose-response curves.

Cell Proliferation Assay

The anti-proliferative effect of Tirabrutinib on B-cell lymphoma cell lines is typically assessed using a viability assay such as the CellTiter-Glo® Luminescent Cell Viability Assay. This assay quantifies the amount of ATP present, which is an indicator of metabolically active cells. Cells are seeded in multi-well plates and treated with a range of Tirabrutinib concentrations for a specified period (e.g., 72 hours). The luminescence is then measured, and the IC50 values for growth inhibition are determined.[2]

Apoptosis Assay

The induction of apoptosis by Tirabrutinib can be evaluated using several methods, including:

  • Annexin V Staining: This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis. Cells are stained with a fluorescently labeled Annexin V and a viability dye (e.g., propidium iodide) to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Caspase Activity Assays: Assays like the Caspase-Glo® 3/7 assay measure the activity of executioner caspases 3 and 7, which are key mediators of apoptosis. The assay utilizes a luminogenic substrate that is cleaved by active caspases, producing a luminescent signal proportional to caspase activity.

In Vivo TMD8 Xenograft Model

Severe combined immunodeficient (SCID) mice are subcutaneously inoculated with TMD8 cells.[2] Once tumors reach a specified volume, the mice are randomized into treatment and vehicle control groups.[2] Tirabrutinib is administered orally, typically twice daily, for a defined period (e.g., 21 days).[2] Tumor volume and body weight are monitored regularly.[2] At the end of the study, tumors may be excised for pharmacodynamic analysis, such as measuring the level of BTK phosphorylation.[2]

In_Vitro_Testing_Workflow General Workflow for In Vitro Pharmacodynamic Studies cluster_0 Initial Screening cluster_1 Cellular Assays cluster_2 Data Analysis Kinase_Assay Biochemical Kinase Assay (IC50 determination) Cell_Line_Selection Selection of B-cell Lymphoma Cell Lines Kinase_Assay->Cell_Line_Selection Proliferation_Assay Cell Proliferation Assay (e.g., CellTiter-Glo) Cell_Line_Selection->Proliferation_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V, Caspase-Glo) Cell_Line_Selection->Apoptosis_Assay Signaling_Assay Western Blot for Downstream Signaling (pBTK, pAKT, pERK) Cell_Line_Selection->Signaling_Assay IC50_Calculation IC50 Calculation Proliferation_Assay->IC50_Calculation Mechanism_Elucidation Elucidation of Mechanism of Action Apoptosis_Assay->Mechanism_Elucidation Signaling_Assay->Mechanism_Elucidation

Figure 3: Generalized in vitro experimental workflow.

Conclusion

The preclinical pharmacodynamic profile of this compound demonstrates its potent and selective inhibition of BTK, leading to significant anti-proliferative and pro-apoptotic effects in B-cell malignancy models. Its high selectivity suggests a favorable safety profile with potentially fewer off-target effects compared to earlier-generation BTK inhibitors. The robust in vivo efficacy observed in xenograft models further supports its clinical development for the treatment of various B-cell lymphomas. This in-depth guide provides a foundation for researchers and drug development professionals to understand the preclinical characteristics of Tirabrutinib and to inform the design of future studies.

References

The Impact of Tirabrutinib Hydrochloride on NF-κB, AKT, and ERK Signaling Pathways: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tirabrutinib hydrochloride (ONO-4059/GS-4059) is a potent and highly selective second-generation, irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway, playing a pivotal role in the proliferation, differentiation, and survival of B-cells.[3][4] Dysregulation of the BCR pathway is a hallmark of various B-cell malignancies, making BTK an attractive therapeutic target.[3] Tirabrutinib exerts its therapeutic effects by covalently binding to the cysteine 481 residue in the active site of BTK, leading to the inhibition of its kinase activity.[5] This inhibition subsequently modulates downstream signaling cascades, including the Nuclear Factor-kappa B (NF-κB), Protein Kinase B (AKT), and Extracellular Signal-regulated Kinase (ERK) pathways, which are crucial for the survival and proliferation of malignant B-cells.[6][7][8] This technical guide provides an in-depth analysis of the effects of tirabrutinib on these key signaling pathways, supported by quantitative data, detailed experimental protocols, and visual representations of the molecular interactions.

Mechanism of Action: Inhibition of BTK and Downstream Signaling

Tirabrutinib's primary mechanism of action is the irreversible inhibition of BTK.[5] This targeted inhibition disrupts the signal transduction from the B-cell receptor, thereby affecting multiple downstream pathways that are essential for B-cell survival and proliferation.[3][9] Phosphoproteomic and transcriptomic analyses have revealed that tirabrutinib's anti-tumor effects are mediated through the regulation of the NF-κB, AKT, and ERK signaling pathways.[6][8]

Quantitative Analysis of Tirabrutinib's Efficacy

The inhibitory effects of tirabrutinib have been quantified in various preclinical studies. The following tables summarize the key quantitative data on its impact on cell viability, BTK phosphorylation, and its high selectivity.

Table 1: In Vitro Efficacy of Tirabrutinib on Cell Viability

Cell LineIC50 (nM) for Cell Growth InhibitionMaximum Growth Inhibition Rate (%) at 100 nM
TMD83.59[10]98.6[10]
U-293227.6[10]30.8[10]

Table 2: Inhibition of BTK Autophosphorylation by Tirabrutinib

Cell LineIC50 (nM) for BTK Autophosphorylation (Tyr-223) Inhibition
TMD823.9[10]
U-293212.0[10]

Table 3: Kinase Selectivity Profile of Tirabrutinib

KinaseInhibition (%) at 300 nM Tirabrutinib
BTK97[11]
TEC92.2[11]
BMX89[11]
HUNK89[11]
RIPK267[11]

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the NF-κB, AKT, and ERK signaling pathways and the inhibitory effect of Tirabrutinib.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus BCR BCR BTK BTK BCR->BTK PLCg2 PLCγ2 BTK->PLCg2 PKC PKCβ PLCg2->PKC IKK IKK Complex PKC->IKK IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Tirabrutinib Tirabrutinib Tirabrutinib->BTK IkB_bound IκBα-NF-κB (Inactive)

Diagram 1: Tirabrutinib's Inhibition of the NF-κB Pathway.

AKT_Pathway BCR BCR BTK BTK BCR->BTK PI3K PI3K BTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT P Downstream Downstream Effectors (e.g., mTOR, GSK3β) AKT->Downstream Tirabrutinib Tirabrutinib Tirabrutinib->BTK

Diagram 2: Tirabrutinib's Impact on the AKT Signaling Pathway.

ERK_Pathway BCR BCR BTK BTK BCR->BTK PLCg2 PLCγ2 BTK->PLCg2 RAS RAS PLCg2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK P ERK ERK MEK->ERK P Transcription Transcription Factors (e.g., AP-1) ERK->Transcription Tirabrutinib Tirabrutinib Tirabrutinib->BTK

Diagram 3: Tirabrutinib's Attenuation of the ERK Pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments used to evaluate the effects of tirabrutinib.

Cell Viability Assay

This protocol is used to determine the concentration of tirabrutinib that inhibits cell growth by 50% (IC50).

  • Cell Seeding: Seed TMD8 and U-2932 cells in 96-well plates at a density of 1 x 10^4 or 2 x 10^4 cells/well, respectively.[11]

  • Treatment: Treat the cells with a range of concentrations of tirabrutinib or a vehicle control (0.1% DMSO).[11]

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 atmosphere.[11]

  • Measurement: Measure cell viability using a luminescent cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, by recording the relative light units (RLU).[11]

  • Data Analysis: Calculate the percentage of growth inhibition relative to the vehicle control and determine the IC50 value using a four-parameter logistic model.[12]

Western Blot Analysis for Protein Phosphorylation

Western blotting is employed to detect and quantify the phosphorylation status of key proteins in the signaling pathways.

  • Cell Treatment and Lysis:

    • Treat TMD8 and U-2932 cells with various concentrations of tirabrutinib or a vehicle control for 1 or 4 hours.[12]

    • Lyse the cells in a cell lysis buffer containing protease and phosphatase inhibitors.[12]

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay.

  • Gel Electrophoresis: Separate the protein lysates (typically 20-30 µg) by SDS-PAGE on a 4-12% polyacrylamide gel.[12]

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.[12]

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature to prevent non-specific antibody binding.[12]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-BTK, BTK, p-AKT, AKT, p-ERK, ERK, p-IκBα, IκBα) overnight at 4°C.[7][12]

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[12]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and capture the image using a digital imager.[12]

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.

In Vitro Kinase Assay

This assay measures the direct inhibitory effect of tirabrutinib on the enzymatic activity of BTK.

  • Reaction Setup: Prepare a reaction mixture containing recombinant BTK enzyme, a suitable substrate (e.g., a poly(Glu, Tyr) peptide), and ATP in a kinase assay buffer.[13]

  • Inhibitor Addition: Add varying concentrations of tirabrutinib or a vehicle control to the reaction mixture.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration to allow the enzymatic reaction to proceed.

  • Detection of Kinase Activity: Measure the kinase activity by quantifying the amount of ADP produced using a detection reagent such as the Transcreener® ADP² Assay.[13] This assay typically involves a fluorescent or luminescent readout.

  • Data Analysis: Determine the percentage of kinase inhibition at each tirabrutinib concentration and calculate the IC50 value.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for investigating the effects of Tirabrutinib on cellular signaling pathways.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., TMD8, U-2932) Treatment Tirabrutinib Treatment (Dose-Response and Time-Course) Cell_Culture->Treatment Cell_Viability Cell Viability Assay (e.g., CellTiter-Glo) Treatment->Cell_Viability Protein_Extraction Protein Extraction Treatment->Protein_Extraction IC50_Calc IC50 Calculation Cell_Viability->IC50_Calc Western_Blot Western Blot Analysis (p-BTK, p-AKT, p-ERK, p-IκBα) Protein_Extraction->Western_Blot Quant_WB Quantitative Western Blot (Densitometry) Western_Blot->Quant_WB Kinase_Assay In Vitro Kinase Assay (Recombinant BTK) Kinase_Assay->IC50_Calc Pathway_Analysis Signaling Pathway Analysis IC50_Calc->Pathway_Analysis Quant_WB->Pathway_Analysis

Diagram 4: General Experimental Workflow.

Conclusion

This compound is a highly selective and potent irreversible BTK inhibitor that demonstrates significant anti-proliferative effects in B-cell malignancies. Its mechanism of action is centered on the inhibition of BTK, which leads to the downregulation of the pro-survival NF-κB, AKT, and ERK signaling pathways. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive technical resource for researchers and drug development professionals working to further understand and leverage the therapeutic potential of tirabrutinib. The continued investigation into the nuanced effects of tirabrutinib on these critical signaling networks will be instrumental in optimizing its clinical application and in the development of next-generation targeted therapies.

References

Tirabrutinib Hydrochloride: A Deep Dive into its Impact on B-Cell Activation and Proliferation

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Tirabrutinib hydrochloride (ONO/GS-4059) is a potent, highly selective, second-generation inhibitor of Bruton's Tyrosine Kinase (BTK) that has demonstrated significant therapeutic activity in various B-cell malignancies.[1][2] Unlike first-generation inhibitors, tirabrutinib's enhanced selectivity profile promises improved efficacy and a more favorable safety profile by minimizing off-target effects.[1][3] This technical guide provides a comprehensive overview of the core mechanism of tirabrutinib, focusing on its profound impact on B-cell activation and proliferation, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action: Inhibition of BTK in the B-Cell Receptor (BCR) Signaling Pathway

Bruton's Tyrosine Kinase is a critical non-receptor tyrosine kinase that plays an indispensable role in B-cell receptor (BCR) signaling.[4][5] This pathway is fundamental for the development, survival, proliferation, and differentiation of B-cells.[6] In many B-cell malignancies, the BCR signaling pathway is aberrantly and constitutively active, driving malignant B-cell survival and growth.[7][8]

Tirabrutinib functions by irreversibly binding to the cysteine residue at position 481 (Cys481) within the active site of the BTK enzyme.[9][10] This covalent bond effectively blocks the kinase activity of BTK, preventing its autophosphorylation at Tyr-223 and halting the transduction of downstream signals.[9][11] The inhibition of BTK disrupts multiple critical signaling cascades, including the Phospholipase C gamma 2 (PLCγ2), Protein Kinase C (PKC), and subsequently the NF-κB, AKT, and ERK pathways, which are all essential for B-cell activation and proliferation.[3][12][13] By cutting off these pro-survival signals, tirabrutinib induces apoptosis (programmed cell death) in malignant B-cells.[6][9]

BCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling BCR B-Cell Receptor (BCR) LYN_SYK LYN / SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK Phosphorylation CD79 CD79A/B CD79->LYN_SYK PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation Tirabrutinib Tirabrutinib Tirabrutinib->BTK Inhibition (Covalent bond at Cys481) AKT AKT Pathway PLCg2->AKT ERK ERK Pathway PLCg2->ERK NFkB NF-κB Pathway PLCg2->NFkB Proliferation B-Cell Activation, Proliferation, Survival AKT->Proliferation ERK->Proliferation NFkB->Proliferation

Caption: B-Cell Receptor (BCR) signaling pathway and Tirabrutinib's point of inhibition.

Quantitative Impact on B-Cell Proliferation and Viability

Tirabrutinib demonstrates potent anti-proliferative activity across a range of B-cell lymphoma cell lines, particularly those of the Activated B-cell-like (ABC) subtype of Diffuse Large B-cell Lymphoma (DLBCL), which are known to be dependent on chronic BCR signaling.[3][7] The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values highlight its efficacy in suppressing the growth and viability of these malignant cells.

Cell LineCancer TypeIC50 / EC50 (nM)Reference
TMD8 ABC-DLBCL3.59 nM (IC50)[3][11]
TMD8 ABC-DLBCL4.5 nM (EC50)[7]
U-2932 ABC-DLBCL27.6 nM (IC50)[3][11]
OCI-LY10 ABC-DLBCL~3000 nM (EC50)[7]
OCI-LY10 DLBCL9.127 nM (IC50)[8][10]
HBL1 ABC-DLBCL~3000 nM (EC50)[7]
SU-DHL-6 GCB-DLBCL17.10 nM (IC50)[8][10]
Pfeiffer GCB-DLBCL~3000 nM (EC50)[7]
REC1 Mantle Cell Lymphoma (MCL)33 nM (EC50)[7]

Table 1: Anti-proliferative activity of Tirabrutinib in various B-cell malignancy cell lines.

Inhibition of B-Cell Activation

Tirabrutinib selectively suppresses B-cell activation without significantly affecting T-cell activation.[11] In peripheral blood mononuclear cell (PBMC) stimulation assays, tirabrutinib inhibited anti-IgM-stimulated B-cell activation in a concentration-dependent manner, with an IC50 value of 13.8 nM for the B-cell activation marker CD69.[11] Conversely, it did not inhibit anti-CD3/CD28-stimulated T-cell activation even at concentrations up to 10,000 nM, underscoring its high selectivity for the B-cell lineage.[11]

High Selectivity Profile

A key advantage of tirabrutinib is its high selectivity for BTK compared to other kinases, including those within the same signaling pathway or other tyrosine kinases with similar active site cysteine residues.[3] This high specificity is believed to contribute to a lower incidence of off-target adverse effects often seen with first-generation BTK inhibitors like ibrutinib.[1][5]

KinaseTirabrutinib Selectivity (Fold higher IC50 vs. BTK)Reference
FYN >700-fold[3]
LYNa >700-fold[3]
ITK >200-fold[3]
JAK3 >200-fold[3]
LCK >200-fold[3]
EGFR >3597-fold[3]
ERBB2 >3097-fold[3]
ERBB4 >64-fold[3]
CSK >162-fold[3]

Table 2: Kinase selectivity of Tirabrutinib.

Detailed Experimental Protocols

Cell Viability and Proliferation Assay

This protocol outlines a common method to determine the effect of tirabrutinib on the viability and proliferation of B-cell lymphoma cell lines.[3][14]

Objective: To calculate the IC50 value of tirabrutinib by measuring the reduction in cell viability after a 72-hour incubation period.

Materials:

  • B-cell lymphoma cell lines (e.g., TMD8, U-2932)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (in DMSO)

  • Vehicle control (DMSO)

  • 96-well opaque-walled microplates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well opaque-walled plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well) in 50 µL of culture medium.

  • Compound Addition: Prepare serial dilutions of tirabrutinib in culture medium. Add 50 µL of the diluted compound solutions to the wells, resulting in a final volume of 100 µL and the desired final concentrations. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and substrate to room temperature. Mix to form the CellTiter-Glo® Reagent.

  • Luminescence Measurement: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of the CellTiter-Glo® Reagent to each well.

  • Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Data Acquisition: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of growth inhibition relative to the vehicle control. Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).[3]

Cell_Viability_Workflow start Start seed_cells Seed B-cells into 96-well plate start->seed_cells add_drug Add serial dilutions of Tirabrutinib & Vehicle seed_cells->add_drug incubate Incubate for 72 hours (37°C, 5% CO2) add_drug->incubate equilibrate Equilibrate plate to room temperature incubate->equilibrate add_reagent Add CellTiter-Glo® Reagent to each well equilibrate->add_reagent mix_lysis Mix on shaker for 2 min to induce cell lysis add_reagent->mix_lysis stabilize Incubate for 10 min to stabilize signal mix_lysis->stabilize read_lum Measure Luminescence (Luminometer) stabilize->read_lum analyze Calculate % Inhibition and determine IC50 read_lum->analyze end_node End analyze->end_node

Caption: Experimental workflow for a luminescent-based cell viability assay.
B-Cell Activation Assay (CD69 Expression)

This protocol describes a flow cytometry-based method to assess the inhibitory effect of tirabrutinib on B-cell activation.[11][15]

Objective: To measure the IC50 of tirabrutinib for the inhibition of anti-IgM-stimulated CD69 expression on B-cells within a PBMC population.

Materials:

  • Freshly isolated human peripheral blood mononuclear cells (PBMCs)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Anti-human IgM antibody (for stimulation)

  • Fluorescently-conjugated antibodies: Anti-CD19 (B-cell marker), Anti-CD69 (activation marker)

  • FACS buffer (e.g., PBS with 2% FBS)

  • Flow cytometer

Procedure:

  • Cell Preparation: Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).

  • Pre-incubation with Inhibitor: Resuspend PBMCs in culture medium and plate them. Add various concentrations of tirabrutinib or vehicle (DMSO) and pre-incubate for 60 minutes at 37°C.

  • Stimulation: Add anti-IgM antibody to the wells to stimulate B-cell activation. Include unstimulated control wells.

  • Incubation: Incubate the cells for 16-24 hours at 37°C and 5% CO2.

  • Staining: Harvest the cells and wash with FACS buffer. Stain the cells with fluorescently-conjugated anti-CD19 and anti-CD69 antibodies for 30 minutes on ice, protected from light.

  • Washing: Wash the cells twice with FACS buffer to remove unbound antibodies.

  • Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer. Collect events for a sufficient number of CD19-positive cells.

  • Data Analysis: Gate on the CD19-positive B-cell population. Determine the percentage of CD69-positive cells or the mean fluorescence intensity (MFI) of CD69 within the B-cell gate. Calculate the percentage of inhibition of CD69 expression for each tirabrutinib concentration relative to the stimulated control. Determine the IC50 value using non-linear regression analysis.

B_Cell_Activation_Workflow start Start: Isolate PBMCs pre_incubate Pre-incubate PBMCs with Tirabrutinib for 60 min start->pre_incubate stimulate Stimulate B-Cells with anti-IgM pre_incubate->stimulate incubate_long Incubate for 16-24 hours stimulate->incubate_long harvest_stain Harvest and stain cells with anti-CD19 & anti-CD69 incubate_long->harvest_stain wash Wash to remove unbound antibodies harvest_stain->wash acquire Acquire data on Flow Cytometer wash->acquire analyze Gate on CD19+ B-cells, analyze CD69 expression, and calculate IC50 acquire->analyze end_node End analyze->end_node

Caption: Experimental workflow for a flow cytometry-based B-cell activation assay.

Conclusion

This compound is a highly selective and potent second-generation BTK inhibitor that effectively disrupts the B-cell receptor signaling pathway.[9] By covalently binding to BTK, it prevents downstream signaling required for B-cell activation and proliferation, ultimately leading to apoptosis in malignant B-cells.[6][9] Its potent anti-proliferative effects have been quantified in numerous B-cell lymphoma cell lines, and its high selectivity for BTK over other kinases suggests a favorable safety profile with reduced off-target effects.[3][5] These characteristics establish tirabrutinib as a significant therapeutic agent in the targeted treatment of B-cell malignancies.[9]

References

Preclinical Pharmacokinetics of Tirabrutinib Hydrochloride in Rodents: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetic properties of Tirabrutinib hydrochloride (also known as ONO-4059 and GS-4059), a second-generation, irreversible Bruton's tyrosine kinase (BTK) inhibitor. The information presented herein is curated from publicly available scientific literature and is intended to support researchers and professionals in the field of drug development.

Executive Summary

Tirabrutinib is an orally administered small molecule that has undergone preclinical evaluation in rodent models to characterize its absorption, distribution, metabolism, and excretion (ADME) profile. In vitro studies using rat liver microsomes indicate that the metabolic pathways of Tirabrutinib include amide hydrolysis, O-dealkylation, mono-oxygenation, di-oxygenation, and glutathione (GSH) conjugation.[1] Notably, the metabolic profile in rats shows a closer resemblance to that in humans compared to dogs, suggesting rats are a suitable species for toxicological assessments.[1] In vivo studies in Sprague-Dawley (SD) rats have provided initial insights into the pharmacokinetic parameters of Tirabrutinib.

Quantitative Pharmacokinetic Data

The following tables summarize the available quantitative preclinical pharmacokinetic data for Tirabrutinib in rodents. It is important to note that comprehensive public data on dose escalation studies and pharmacokinetics in other rodent species such as mice are limited.

Table 1: Pharmacokinetic Parameters of Tirabrutinib in Sprague-Dawley Rats Following Oral Administration

ParameterValueSpecies/StrainDosageSource
Tmax (Time to Maximum Concentration) 2 hoursSprague-Dawley RatNot Specified[1]
Unbound Brain-to-Plasma Concentration Ratio 8.5%Sprague-Dawley RatNot Specified[1]

Note: Comprehensive data on Cmax, AUC, half-life, and bioavailability from this specific study were not publicly available.

Experimental Protocols

Detailed experimental protocols for the preclinical pharmacokinetic studies of Tirabrutinib in rodents are not fully disclosed in the public literature. However, based on related studies and standard practices, the following methodologies are likely employed.

In Vitro Metabolism Studies

The metabolic profile of Tirabrutinib has been investigated using liver microsomes from various species.

  • Objective: To identify the primary metabolic pathways of Tirabrutinib.

  • Methodology:

    • Tirabrutinib is incubated with liver microsomes from rats, dogs, and humans at 37°C.[1]

    • To trap reactive metabolites, glutathione (GSH) is included in the incubation mixture.[1]

    • Samples are analyzed using ultra-high-performance liquid chromatography combined with high-resolution mass spectrometry (UHPLC-HRMS) to identify and characterize the metabolites based on their exact masses, product ions, and retention times.[1]

In Vivo Pharmacokinetic Studies in Rats

Pharmacokinetic studies in rats are crucial for determining the in vivo behavior of a drug candidate.

  • Animal Model: Sprague-Dawley (SD) rats are a commonly used strain for pharmacokinetic studies.

  • Drug Administration: Tirabrutinib is typically administered orally. The formulation and vehicle are critical details that are not consistently reported.

  • Sample Collection: Blood samples are collected at various time points post-administration to characterize the plasma concentration-time profile.

  • Bioanalytical Method: The concentration of Tirabrutinib in plasma samples is determined using a validated ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method.[2][3][4] This method offers high sensitivity and selectivity for quantifying the drug in a complex biological matrix.

Visualizations: Workflows and Pathways

Experimental Workflow for In Vivo Pharmacokinetic Study

The following diagram illustrates a typical workflow for conducting an in vivo pharmacokinetic study in rodents.

G cluster_pre Pre-Dosing cluster_dosing Dosing cluster_sampling Sample Collection cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization Dose_Preparation Dose Preparation Animal_Acclimatization->Dose_Preparation Oral_Gavage Oral Gavage Administration Dose_Preparation->Oral_Gavage Blood_Sampling Serial Blood Sampling Oral_Gavage->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation UPLC_MSMS UPLC-MS/MS Analysis Plasma_Separation->UPLC_MSMS PK_Analysis Pharmacokinetic Analysis UPLC_MSMS->PK_Analysis

Caption: A typical workflow for a preclinical pharmacokinetic study in rodents.

Metabolic Pathways of Tirabrutinib

This diagram outlines the identified metabolic pathways of Tirabrutinib based on in vitro studies.

G cluster_pathways Metabolic Pathways Tirabrutinib Tirabrutinib Amide_Hydrolysis Amide Hydrolysis Tirabrutinib->Amide_Hydrolysis O_Dealkylation O-Dealkylation Tirabrutinib->O_Dealkylation Mono_oxygenation Mono-oxygenation Tirabrutinib->Mono_oxygenation Di_oxygenation Di-oxygenation Tirabrutinib->Di_oxygenation GSH_Conjugation GSH Conjugation Tirabrutinib->GSH_Conjugation

Caption: Identified metabolic pathways of Tirabrutinib.

References

Tirabrutinib Hydrochloride: A Deep Dive into its Activity in Primary B-Cell Malignancies

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism, preclinical activity, and clinical efficacy of tirabrutinib hydrochloride, a second-generation Bruton's tyrosine kinase (BTK) inhibitor, in the context of primary B-cell malignancies.

Introduction: The Role of BTK in B-Cell Malignancies

B-cell malignancies, such as primary central nervous system lymphoma (PCNSL), Waldenström's macroglobulinemia (WM), and mantle cell lymphoma (MCL), are characterized by the abnormal proliferation of B-lymphocytes. A key pathway implicated in the survival and proliferation of these malignant B-cells is the B-cell receptor (BCR) signaling pathway.[1][2][3][4] Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase, is a critical downstream mediator in this pathway.[2][4][5] Aberrant activation of BCR signaling leads to the propagation of downstream signals that promote cell growth and survival, making BTK an attractive therapeutic target.[1][4][5]

Tirabrutinib (ONO/GS-4059) is a potent, highly selective, and irreversible second-generation BTK inhibitor.[3][4][6] Unlike the first-generation inhibitor ibrutinib, tirabrutinib was designed for greater selectivity to minimize off-target kinase inhibition, potentially leading to a more favorable safety profile.[3][7] It forms a covalent bond with the cysteine residue (Cys481) in the active site of BTK, leading to sustained inhibition of its kinase activity.[1][2] This guide details the molecular mechanism, preclinical data, and clinical trial outcomes of tirabrutinib across various B-cell cancers.

Mechanism of Action of Tirabrutinib

Tirabrutinib exerts its anti-tumor effect by irreversibly inhibiting BTK.[1] Upon antigen binding to the B-cell receptor, a cascade of signaling events is initiated. This cascade is subverted in many B-cell malignancies to promote uncontrolled cell survival.[2] BTK is a central node in this pathway. Its inhibition by tirabrutinib blocks the phosphorylation and activation of downstream effectors, including Phospholipase C gamma 2 (PLCγ2). This disruption effectively shuts down critical survival signals, including the AKT, ERK, and Nuclear Factor-kappa B (NF-κB) pathways, ultimately leading to apoptosis (programmed cell death) of the malignant B-cells.[1][8][9][10]

BCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN_SYK LYN / SYK BCR->LYN_SYK Antigen Binding CD79 CD79A/B BTK BTK LYN_SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 Tirabrutinib Tirabrutinib Tirabrutinib->BTK Inhibition AKT AKT Pathway PLCG2->AKT ERK ERK Pathway PLCG2->ERK NFkB NF-κB Pathway PLCG2->NFkB Proliferation Cell Proliferation & Survival AKT->Proliferation ERK->Proliferation NFkB->Proliferation

Caption: Tirabrutinib's inhibition of the BCR signaling pathway.

Preclinical Activity

In vitro studies have demonstrated tirabrutinib's potent cytotoxic effects across various B-cell malignancy cell lines. Its high selectivity for BTK compared to other kinases contributes to its targeted activity.[8]

Cell LineB-Cell Malignancy TypeIC50 (nM)Finding
TMD8Activated B-cell like-Diffuse Large B-cell Lymphoma (ABC-DLBCL)3.59Tirabrutinib inhibited cell growth and BTK autophosphorylation in a concentration-dependent manner.[8][10]
U-2932Activated B-cell like-Diffuse Large B-cell Lymphoma (ABC-DLBCL)27.6Growth inhibition correlated with the inhibition of BTK autophosphorylation.[8][10]
Various Hematopoietic Cell Lines Panel of 64 cell linesN/AOut of 64 hematopoietic cell lines, only six were found to be sensitive to tirabrutinib.[2]

Clinical Efficacy in Primary B-Cell Malignancies

Tirabrutinib has been evaluated in several clinical trials, demonstrating significant efficacy in patients with both treatment-naïve and relapsed/refractory B-cell cancers. It is approved in Japan for the treatment of relapsed or refractory PCNSL, Waldenström's macroglobulinemia, and lymphoplasmacytic lymphoma.[3][4]

Waldenström's Macroglobulinemia (WM)

A phase II study investigated tirabrutinib monotherapy in patients with treatment-naïve (TN) or relapsed/refractory (R/R) WM.[7][11]

Efficacy EndpointAll Patients (n=27)Treatment-Naïve (n=18)Relapsed/Refractory (n=9)
Major Response Rate (MRR) 93%[7] / 88.9%[12]94.4%[11] / 88.9%[12]88.9%[11][12]
Overall Response Rate (ORR) 96.3%[12]94.4%[11][12]100%[11][12]
Very Good Partial Response (VGPR) or greater 33.3%[11]33.3%[11]33.3%[11]
Median Time to Major Response 1.87 months[12]1.9 months[11]2.1 months[11]
24-Month Progression-Free Survival (PFS) Rate 92.6%[13]94.4%[11]88.9%[11]
24-Month Overall Survival (OS) Rate 100%[13]Not ReportedNot Reported

Data is compiled from a phase II study (ONO-4059-05) with a median follow-up of approximately 24.8 months.[7][13]

Primary Central Nervous System Lymphoma (PCNSL)

Tirabrutinib has shown significant activity in patients with relapsed/refractory PCNSL, a rare and aggressive form of non-Hodgkin lymphoma.[14][15]

Study / CohortNOverall Response Rate (ORR)Complete Response (CR/CRu) RateMedian Progression-Free Survival (PFS)Median Duration of Response (DOR)
PROSPECT Study (US) 4866.7%[15][16]43.8%[15][16]6.0 months[16]9.3 months[16]
Phase I/II Study (Japan) 4463.6%[17]36.4% (16 patients)[17]2.9 months[17]9.2 months[17]
- 320 mg dose2060%[18]25% (5 patients)[18]2.1 months[18]Not Reported
- 480 mg dose7100%[18]57% (4 patients)[18]11.1 months[18]Not Reported
- 480 mg dose (fasted)1753%[18]35% (6 patients)[18]5.8 months[18]Not Reported

The PROSPECT study (NCT04947319) evaluated tirabrutinib 480 mg monotherapy in R/R PCNSL patients in the US. The Phase I/II study (ONO-4059-02) evaluated different dosing regimens in Japanese patients with R/R PCNSL.[14][16][17]

Mantle Cell Lymphoma (MCL)

Early phase studies have also indicated clinical activity for tirabrutinib in patients with MCL.

Study / CohortNObjective Response RateKey Finding
Phase 1 Dose-Escalation 1291.7% (11 of 12)A dose of 480 mg daily was established as the MTD.[19]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative protocols for key experiments used to evaluate BTK inhibitors like tirabrutinib.

In Vitro Cell Proliferation / Cytotoxicity Assay

This assay determines the concentration of tirabrutinib required to inhibit the growth of cancer cell lines (e.g., TMD8).

  • Cell Culture : Malignant B-cell lines (e.g., TMD8, U-2932) are cultured in appropriate media (e.g., RPMI-1640 with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding : Cells are seeded into 96-well microplates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Drug Treatment : Tirabrutinib is dissolved in DMSO to create a stock solution, then serially diluted in culture media to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM). The vehicle control (DMSO) is also prepared. 100 µL of each dilution is added to the appropriate wells.

  • Incubation : Plates are incubated for 72 hours.

  • Viability Measurement : Cell viability is assessed using a luminescent assay such as CellTiter-Glo®. This reagent measures ATP levels, which correlate with the number of viable cells. The plate is equilibrated to room temperature, 100 µL of reagent is added to each well, and luminescence is read on a plate reader after a 10-minute incubation.

  • Data Analysis : The relative luminescence units (RLU) are converted to percentage of viability relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) is calculated by fitting the data to a four-parameter dose-response curve using graphing software.

BTK Kinase Activity Assay (Biochemical Assay)

This assay directly measures the ability of tirabrutinib to inhibit the enzymatic activity of purified BTK.

  • Reagents : Prepare a kinase buffer (e.g., 40mM Tris, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT), recombinant human BTK enzyme, a suitable peptide substrate (e.g., Poly (4:1 Glu, Tyr)), and ATP.[20]

  • Inhibitor Preparation : Prepare serial dilutions of tirabrutinib in the kinase buffer.

  • Reaction Setup : In a 384-well plate, add 1 µL of the tirabrutinib dilution (or DMSO vehicle), 2 µL of BTK enzyme, and 2 µL of a substrate/ATP mixture.[20]

  • Kinase Reaction : Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Detection : The reaction is stopped, and the amount of ADP produced (which is proportional to kinase activity) is measured. The ADP-Glo™ Kinase Assay is a common method.[20] It involves two steps:

    • Adding ADP-Glo™ Reagent to terminate the kinase reaction and deplete remaining ATP.

    • Adding Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

  • Data Analysis : The luminescent signal is measured. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Experimental_Workflow cluster_setup Assay Setup cluster_execution Experiment Execution cluster_analysis Data Acquisition & Analysis A1 Select & Culture B-Cell Lines A2 Seed Cells in 96-Well Plates A1->A2 B1 Treat Cells with Tirabrutinib Dilutions A2->B1 A3 Prepare Serial Dilutions of Tirabrutinib A3->B1 B2 Incubate for 72 hours B1->B2 C1 Add Cell Viability Reagent (e.g., CTG) B2->C1 C2 Measure Luminescence C1->C2 C3 Calculate % Viability & Determine IC50 C2->C3

Caption: Workflow for an in vitro cell viability experiment.

Safety and Tolerability

Across clinical studies, tirabrutinib has demonstrated a manageable safety profile. Common treatment-related adverse events (TRAEs) are generally mild to moderate.

  • In Waldenström's Macroglobulinemia : Grade 1-2 bleeding events were observed in 33% of patients, with one case of grade 2 atrial fibrillation and one case of grade 1 hypertension.[7][13] Grade 3-4 neutropenia, lymphopenia, and leukopenia were also noted.[7][13]

  • In Primary Central Nervous System Lymphoma : In the PROSPECT study, 75.0% of patients experienced any-grade TRAEs, with the most frequent being anemia (18.8%) and fatigue (14.6%).[16] Grade ≥3 treatment-emergent adverse events occurred in 56.3% of patients.[16]

The higher selectivity of tirabrutinib compared to ibrutinib is thought to contribute to its tolerability, particularly concerning cardiovascular side effects.[7]

Conclusion

This compound is a highly selective, second-generation BTK inhibitor that has demonstrated durable efficacy and an acceptable safety profile in the treatment of several primary B-cell malignancies.[7] Its mechanism of action, centered on the irreversible inhibition of BTK within the BCR signaling pathway, provides a strong rationale for its use.[1] Robust clinical data, particularly in Waldenström's macroglobulinemia and relapsed/refractory Primary Central Nervous System Lymphoma, support its role as a significant therapeutic option.[11][15][16] Ongoing research continues to explore its full potential, including its use in combination with other agents to further improve outcomes for patients with these challenging diseases.[1]

References

Methodological & Application

Tirabrutinib hydrochloride in vitro cell viability assay protocol using CellTiter-Glo

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tirabrutinib hydrochloride (ONO-4059) is a potent, highly selective, and irreversible second-generation inhibitor of Bruton's Tyrosine Kinase (BTK).[1][2][3] BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, differentiation, and survival of B-cells.[1][4][5] Aberrant activation of the BCR pathway is a hallmark of various B-cell malignancies, making BTK a prime therapeutic target.[1][6] Tirabrutinib works by covalently binding to the cysteine residue (Cys481) in the active site of BTK, effectively blocking its downstream signaling and leading to apoptosis in malignant B-cells.[6]

Determining the cytotoxic and anti-proliferative effects of novel therapeutic agents like Tirabrutinib is a fundamental step in preclinical drug development. The CellTiter-Glo® Luminescent Cell Viability Assay from Promega is a robust, sensitive, and high-throughput method for assessing cell viability.[7][8][9] The assay quantifies adenosine triphosphate (ATP), an indicator of metabolically active cells.[7][8] The homogeneous "add-mix-measure" protocol simplifies the workflow, making it ideal for screening compound libraries and determining dose-response curves.[7][8][10]

This document provides a detailed protocol for evaluating the in vitro efficacy of this compound on B-cell lymphoma cell lines using the CellTiter-Glo® assay.

Tirabrutinib Mechanism of Action

Tirabrutinib targets BTK within the BCR signaling cascade. The diagram below illustrates the pathway and the point of inhibition.

Tirabrutinib_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN_SYK LYN / SYK BCR->LYN_SYK Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK Phosphorylates PLCg2 PLCγ2 BTK->PLCg2 Activates Downstream Downstream Signaling PLCg2->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Tirabrutinib Tirabrutinib Tirabrutinib->BTK Irreversibly Inhibits

Caption: BCR signaling pathway and Tirabrutinib's inhibitory action on BTK.

Experimental Protocol

This protocol is adapted for a 96-well plate format. Adjust volumes accordingly for other formats (e.g., 384-well plates).

Materials and Reagents
  • This compound (MedChemExpress or other supplier)

  • B-cell lymphoma cell lines (e.g., TMD8, U-2932, OCI-Ly10, SU-DHL-6)

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega, Cat. No. G7570, G7571, G7572, or G7573)

  • Cell Culture Medium (e.g., RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, opaque-walled 96-well cell culture plates (white plates are recommended for luminescence assays)

  • Luminometer capable of reading multi-well plates

Reagent Preparation
  • This compound Stock Solution:

    • Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving this compound powder in 100% DMSO.

    • Aliquot and store at -20°C or -80°C for long-term use. Avoid repeated freeze-thaw cycles.

  • CellTiter-Glo® Reagent:

    • Thaw the CellTiter-Glo® Buffer and equilibrate to room temperature.[10]

    • Equilibrate the lyophilized CellTiter-Glo® Substrate to room temperature.[10]

    • Transfer the entire volume of Buffer into the amber bottle containing the Substrate to reconstitute.[10]

    • Mix by gentle inversion or swirling until the substrate is thoroughly dissolved.[10] The reconstituted reagent can be stored according to the manufacturer's instructions.[10][11]

Cell Culture
  • Maintain B-cell lymphoma cell lines in appropriate culture medium supplemented with 10-20% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Subculture cells according to their growth characteristics to maintain them in the exponential growth phase.

  • Perform cell counting (e.g., using a hemocytometer or automated cell counter) and assess viability (e.g., via trypan blue exclusion) before each experiment.

Assay Procedure

The following workflow diagram provides a high-level overview of the experimental steps.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A 1. Culture & Harvest B-cell Lymphoma Cells C 3. Seed Cells into 96-well Plate A->C B 2. Prepare Serial Dilutions of Tirabrutinib D 4. Add Tirabrutinib Dilutions to Wells B->D C->D E 5. Incubate for 72 hours (37°C, 5% CO₂) D->E F 6. Equilibrate Plate to Room Temp (30 min) E->F G 7. Add CellTiter-Glo® Reagent F->G H 8. Mix (2 min) & Incubate (10 min) G->H I 9. Measure Luminescence H->I J 10. Calculate % Viability & Plot Dose-Response I->J K 11. Determine IC₅₀ Value J->K

Caption: Step-by-step workflow for the Tirabrutinib cell viability assay.

Detailed Steps:

  • Cell Seeding:

    • Prepare a cell suspension at the desired concentration. A pre-determined optimal seeding density is crucial. For example, TMD8 cells can be seeded at 1 x 10⁴ cells/well.[12]

    • Dispense 100 µL of the cell suspension into the wells of a white, opaque-walled 96-well plate.

    • Include control wells: "vehicle control" wells (cells with DMSO only) and "background" wells (medium only, no cells).[10][11]

  • Compound Addition:

    • Prepare serial dilutions of Tirabrutinib from the stock solution in cell culture medium. A common concentration range to test is 0.1 nM to 1000 nM.[2][12]

    • Add a small volume (e.g., 1-2 µL) of the diluted compound or vehicle (DMSO) to the appropriate wells. Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent toxicity.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[12] This duration allows for the anti-proliferative effects of the compound to manifest.

  • Assay Measurement:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[10][11] This prevents temperature gradients from affecting the enzymatic reaction.

    • Add 100 µL of reconstituted CellTiter-Glo® Reagent to each well, resulting in a 1:1 ratio of reagent to culture medium.[10][11]

    • Place the plate on an orbital shaker and mix for 2 minutes to induce cell lysis.[10][11]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[10][11]

    • Measure the luminescence of each well using a plate-reading luminometer. An integration time of 0.25 to 1 second per well is typically sufficient.[10]

Data Analysis and Presentation

  • Calculate Average Background: Average the luminescent signal from the "background" wells (medium only).

  • Subtract Background: Subtract the average background value from all other raw luminescence readings.

  • Calculate Percent Viability: Normalize the data to the vehicle-treated controls.

    • Percent Viability (%) = (Luminescence of Treated Well / Average Luminescence of Vehicle Control Wells) x 100

  • Determine IC₅₀: Plot the Percent Viability against the log concentration of Tirabrutinib. Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the drug that causes a 50% reduction in cell viability.

Representative Data

The following table summarizes reported IC₅₀ values for Tirabrutinib against various B-cell lymphoma cell lines, demonstrating its potent anti-proliferative activity.

Cell LineHistological SubtypeTirabrutinib IC₅₀ (nM)Reference
TMD8 ABC-DLBCL3.59[12]
OCI-Ly10 ABC-DLBCL9.13[2]
SU-DHL-6 GCB-DLBCL**17.10[2]
U-2932 ABC-DLBCL*27.6[12]

*Activated B-Cell-like Diffuse Large B-cell Lymphoma **Germinal Center B-Cell-like Diffuse Large B-cell Lymphoma

Conclusion

This protocol details a reliable method for determining the in vitro potency of this compound using the CellTiter-Glo® Luminescent Cell Viability Assay. The "add-mix-measure" format provides a straightforward and sensitive workflow suitable for dose-response studies and high-throughput screening. The data generated from this assay are crucial for understanding the anti-tumor activity of Tirabrutinib and for comparing its efficacy across different malignant B-cell lines.

References

Application Notes and Protocols for In Vivo Xenograft Studies of Tirabrutinib Hydrochloride in TMD8 Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vivo xenograft studies using the Bruton's tyrosine kinase (BTK) inhibitor, Tirabrutinib hydrochloride, with a focus on the TMD8 cell line, a well-established model for Activated B-cell like (ABC) subtype of Diffuse Large B-cell Lymphoma (DLBCL).

Introduction

Tirabrutinib is a highly selective, second-generation, irreversible BTK inhibitor.[1][2] BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation and survival of various B-cell malignancies.[3] Tirabrutinib covalently binds to the cysteine residue (Cys481) in the active site of BTK, leading to the inhibition of its kinase activity.[3] This blockade of BTK signaling disrupts downstream pathways, including NF-κB, AKT, and ERK, ultimately inducing apoptosis in malignant B-cells.[4][5] Preclinical studies have demonstrated its potent anti-tumor effects in various hematological malignancy models, including the TMD8 xenograft model.[4][5]

Mechanism of Action of Tirabrutinib

Tirabrutinib exerts its anti-tumor effects by selectively and irreversibly inhibiting BTK, a key component of the B-cell receptor (BCR) signaling pathway. In ABC-DLBCL cell lines like TMD8, chronic active BCR signaling is a key driver of tumor cell survival and proliferation. Upon binding to its ligand, the BCR activates downstream signaling cascades. BTK is a crucial mediator in this pathway. Its activation leads to the phosphorylation of downstream targets, ultimately activating transcription factors such as NF-κB, which promote cell survival and proliferation. Tirabrutinib's inhibition of BTK effectively shuts down this signaling cascade, leading to apoptosis of the cancer cells.[3][4][5]

cluster_cell B-Cell BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Activates PLCg2 PLCγ2 BTK->PLCg2 AKT AKT BTK->AKT ERK ERK BTK->ERK NFkB NF-κB PLCg2->NFkB AKT->NFkB Proliferation Cell Proliferation & Survival ERK->Proliferation NFkB->Proliferation Tirabrutinib Tirabrutinib Tirabrutinib->BTK Inhibits cluster_workflow Experimental Workflow A TMD8 Cell Culture C Tumor Cell Implantation (Subcutaneous) A->C B Animal Model Preparation (SCID Mice) B->C D Tumor Growth Monitoring C->D E Randomization into Treatment Groups D->E F Tirabrutinib Administration E->F G Tumor Volume & Body Weight Measurement F->G H Endpoint Analysis (e.g., Pharmacodynamics) G->H

References

Application Notes and Protocols for Tirabrutinib Hydrochloride Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tirabrutinib hydrochloride, also known as ONO-4059 or GS-4059, is a potent, highly selective, and irreversible second-generation inhibitor of Bruton's Tyrosine Kinase (BTK).[1][2][3] By covalently binding to the cysteine residue Cys481 in the active site of BTK, Tirabrutinib effectively blocks the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell proliferation, activation, and survival.[1] Its high selectivity for BTK minimizes off-target effects, making it a valuable tool in the research of B-cell malignancies and autoimmune diseases.[1][3][4] This document provides detailed protocols for the preparation of this compound stock solutions using Dimethyl Sulfoxide (DMSO) for in vitro and in vivo research applications.

Mechanism of Action: BTK Inhibition

This compound exerts its therapeutic effects by targeting Bruton's Tyrosine Kinase (BTK), a key enzyme in the B-cell receptor signaling cascade. Upon activation of the BCR, BTK is phosphorylated, initiating a downstream signaling cascade that involves pathways such as NF-κB, AKT, and ERK.[3][5] These pathways are essential for the proliferation and survival of B-cells. Tirabrutinib irreversibly binds to BTK, preventing its phosphorylation and activation, thereby inhibiting these downstream signals and leading to apoptosis in malignant B-cells.[1]

BTK_Signaling_Pathway cluster_downstream Downstream Signaling BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk BTK BTK Lyn_Syk->BTK PLCg2 PLCγ2 BTK->PLCg2 AKT AKT Pathway BTK->AKT ERK ERK Pathway BTK->ERK Tirabrutinib Tirabrutinib Hydrochloride Tirabrutinib->BTK Inhibits DAG DAG PLCg2->DAG IP3 IP3 PLCg2->IP3 PKC PKC DAG->PKC Ca_Flux Ca²⁺ Flux IP3->Ca_Flux NF_kB NF-κB Pathway PKC->NF_kB Ca_Flux->NF_kB Proliferation B-Cell Proliferation & Survival NF_kB->Proliferation AKT->Proliferation ERK->Proliferation

Caption: this compound inhibits BTK signaling.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

ParameterValueSource(s)
Molecular Weight 490.94 g/mol [6]
Solubility in DMSO 95 - 98 mg/mL (approx. 193.51 - 199.61 mM)[2][7]
IC₅₀ (BTK) 2.2 - 6.8 nM[7][8][9][10]
Storage (Powder) -20°C for up to 3 years[2][7]
Storage (Stock Solution in DMSO) -80°C for 6 months to 1 year; -20°C for 1 month[7][8]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution for subsequent dilution to working concentrations for in vitro cell-based assays.

Materials:

  • This compound powder

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional, but recommended)[2]

  • Calibrated pipettes and sterile filter tips

Procedure:

  • Pre-warming: Allow the this compound powder and DMSO to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM). It is recommended to use fresh DMSO as absorbed moisture can reduce the solubility of the compound.[7]

  • Dissolution: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

  • Sonication (Recommended): If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.[2] Visually inspect the solution to ensure it is clear and free of particulates.

  • Sterilization (Optional): If required for your specific application, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[8] Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[7][8]

Stock_Solution_Workflow start Start equilibrate Equilibrate Reagents to Room Temperature start->equilibrate weigh Weigh Tirabrutinib Hydrochloride Powder equilibrate->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve check_solubility Is Solution Clear? dissolve->check_solubility sonicate Sonicate Solution check_solubility->sonicate No aliquot Aliquot into Single-Use Volumes check_solubility->aliquot Yes sonicate->check_solubility store Store at -80°C or -20°C aliquot->store end End store->end

Caption: Workflow for Tirabrutinib stock solution preparation.

Protocol 2: Preparation of Working Solutions for Cell Culture Experiments

This protocol outlines the dilution of the high-concentration DMSO stock solution into an aqueous medium for cell-based assays.

Materials:

  • This compound stock solution in DMSO

  • Sterile cell culture medium or phosphate-buffered saline (PBS)

  • Sterile microcentrifuge tubes

  • Calibrated pipettes and sterile filter tips

Procedure:

  • Thawing Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Intermediate Dilution (Recommended): To avoid precipitation, it is advisable to perform an intermediate dilution of the stock solution in DMSO before adding it to the aqueous medium.[2] For example, dilute a 10 mM stock solution to 1 mM in DMSO.

  • Final Dilution: Add the required volume of the intermediate or stock solution to the pre-warmed (37°C) cell culture medium or PBS to achieve the final desired working concentration.[2] It is recommended that the final concentration of DMSO in the cell culture medium be kept below 0.5% to minimize solvent-induced cytotoxicity.

  • Mixing: Mix the working solution thoroughly by gentle pipetting or inverting the tube.

  • Immediate Use: Use the freshly prepared working solution immediately for your experiments. Aqueous solutions of this compound are not recommended for storage.

Safety Precautions:

  • This compound is a potent compound. Handle with care and use appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[11]

  • Work in a well-ventilated area or a chemical fume hood.[11]

  • Refer to the Safety Data Sheet (SDS) for complete safety information.[11][12]

Disclaimer: These protocols are intended for research use only and should be performed by trained professionals. The specific concentrations and conditions may need to be optimized for your particular cell lines and experimental setup.

References

Application Notes and Protocols: Homogeneous Time-Resolved Fluorescence (HTRF) Assay for Tirabrutinib Target Engagement

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tirabrutinib is a potent and selective second-generation inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor (BCR) signaling pathway.[1][2] Dysregulation of the BCR pathway is implicated in various B-cell malignancies, making BTK a crucial therapeutic target.[1][3] Tirabrutinib forms an irreversible covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to the inhibition of its kinase activity and subsequent downstream signaling.[1]

Measuring the extent to which a drug engages its target in a cellular or biochemical context is a critical aspect of drug development. Homogeneous Time-Resolved Fluorescence (HTRF) is a robust and sensitive assay technology well-suited for studying target engagement.[4][5] HTRF is a form of Förster Resonance Energy Transfer (FRET) that utilizes a lanthanide donor (e.g., Europium or Terbium cryptate) and a compatible acceptor fluorophore. The long fluorescence lifetime of the lanthanide donor allows for a time-delayed measurement, which significantly reduces background fluorescence from the sample matrix and test compounds.[6][7] This results in a high signal-to-noise ratio, making HTRF assays highly amenable to high-throughput screening and compound characterization.[4][6]

This application note provides a detailed protocol for a competitive binding HTRF assay to quantify the engagement of Tirabrutinib with BTK. The assay can be adapted for use with purified recombinant BTK protein or in cell lysates.

Principle of the Assay

This HTRF assay is designed as a competitive immunoassay to measure the binding of Tirabrutinib to BTK. The assay relies on the competition between Tirabrutinib and a biotinylated Tirabrutinib tracer for binding to a Terbium (Tb)-conjugated anti-BTK antibody. When the biotinylated tracer binds to the Tb-conjugated antibody, it brings a Streptavidin-d2 acceptor into close proximity, resulting in a high FRET signal. Free Tirabrutinib in the sample competes with the biotinylated tracer for binding to the antibody, leading to a decrease in the FRET signal. The magnitude of the decrease in the HTRF signal is proportional to the concentration of Tirabrutinib bound to BTK.

A duplexed format can also be employed to simultaneously measure free and total BTK levels in the same well.[8] This is achieved by using a common Terbium-conjugated anti-BTK antibody as the donor and two different acceptors: a biotinylated Tirabrutinib tracer with a green-emitting acceptor (for free BTK) and another anti-BTK antibody labeled with a red-emitting acceptor that binds to a different epitope (for total BTK).[8]

Signaling Pathway

The following diagram illustrates the central role of BTK in the B-cell receptor signaling pathway.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK BTK BTK LYN_SYK->BTK 2. Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 PIP2 PIP2 PLCg2->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC NFAT NFAT Ca_release->NFAT NF_kB NF-κB PKC->NF_kB Gene_Expression Gene Expression (Proliferation, Survival) NF_kB->Gene_Expression NFAT->Gene_Expression Antigen Antigen Antigen->BCR 1. Activation Tirabrutinib Tirabrutinib Tirabrutinib->BTK Inhibition

Caption: BTK Signaling Pathway and Tirabrutinib Inhibition.

Experimental Workflow

The following diagram outlines the general workflow for the Tirabrutinib target engagement HTRF assay.

HTRF_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_read 3. Data Acquisition & Analysis Sample_Prep Prepare Sample (Cell Lysate or Recombinant BTK) Dispense_Sample Dispense Sample into 384-well Plate Sample_Prep->Dispense_Sample Tirabrutinib_Prep Prepare Tirabrutinib Dilutions Add_Tirabrutinib Add Tirabrutinib or Vehicle Tirabrutinib_Prep->Add_Tirabrutinib Reagent_Prep Prepare HTRF Reagents (Antibody-Tb, Tracer-Biotin, SA-d2) Add_HTRF_Reagents Add HTRF Detection Reagents Reagent_Prep->Add_HTRF_Reagents Dispense_Sample->Add_Tirabrutinib Incubate1 Incubate Add_Tirabrutinib->Incubate1 Incubate1->Add_HTRF_Reagents Incubate2 Incubate Add_HTRF_Reagents->Incubate2 Read_Plate Read Plate on HTRF-compatible Reader (Ex: 320-340 nm, Em: 620 nm & 665 nm) Incubate2->Read_Plate Calculate_Ratio Calculate 665/620 nm Ratio Read_Plate->Calculate_Ratio Data_Analysis Data Analysis (e.g., IC50 Curve Fitting) Calculate_Ratio->Data_Analysis

References

Application Notes and Protocols for Tirabrutinib Hydrochloride Formulation for Oral Gavage in Mice

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tirabrutinib hydrochloride is a potent and highly selective second-generation, irreversible Bruton's tyrosine kinase (BTK) inhibitor.[1][2][3][4] It is under investigation for various B-cell malignancies.[1][2] Preclinical studies in mouse models are crucial for evaluating its efficacy and safety, often requiring oral administration. Due to its poor water solubility, formulating this compound for oral gavage in mice necessitates the use of appropriate vehicles to ensure uniform suspension and accurate dosing.[4] These application notes provide detailed protocols for the preparation of this compound formulations suitable for oral gavage in mice, along with relevant data and diagrams to guide researchers.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below. Understanding these properties is essential for selecting an appropriate formulation strategy.

PropertyValueSource
Molecular Formula C₂₅H₂₃ClN₆O₃[3]
Molecular Weight 490.94 g/mol [3]
Appearance White solid[3]
Solubility Water: InsolubleDMSO: 95 mg/mL (193.51 mM) or 98 mg/mL (199.61 mM)Ethanol: 1 mg/mL[3][4][5]
Storage (Powder) -20°C for 3 years[3]
Storage (in Solvent) -80°C for 1 year[3]

Signaling Pathway Inhibition by Tirabrutinib

This compound selectively and irreversibly inhibits Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway.[1][6] This inhibition disrupts downstream signaling cascades that are crucial for B-cell proliferation, survival, and activation.[1] The diagram below illustrates the targeted pathway.

BTK_Signaling_Pathway BCR B-cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 AKT AKT BTK->AKT ERK ERK BTK->ERK Tirabrutinib Tirabrutinib Tirabrutinib->BTK DAG_IP3 DAG / IP3 PLCg2->DAG_IP3 PKC PKC DAG_IP3->PKC NFkB NF-κB PKC->NFkB Proliferation B-cell Proliferation & Survival NFkB->Proliferation AKT->Proliferation ERK->Proliferation

Caption: Tirabrutinib inhibits BTK, blocking downstream signaling pathways like NF-κB, AKT, and ERK.

Recommended Formulations for Oral Gavage

Given this compound's poor water solubility, several vehicle formulations can be considered for creating a homogenous suspension for oral gavage in mice. The choice of vehicle may depend on the required dose, study duration, and institutional guidelines.

FormulationCompositionPreparation Notes
1. Methyl Cellulose Suspension 0.5% Methyl Cellulose in sterile waterA commonly used vehicle in preclinical studies.[2] Provides a uniform suspension. Should be prepared fresh.
2. DMSO/PEG300/Tween-80/Saline 5-10% DMSO, 40% PEG300, 5% Tween-80, 45-50% SalineA multi-component system for challenging compounds.[7] Dissolve Tirabrutinib in DMSO first, then add other components sequentially.
3. DMSO/Corn Oil 5-10% DMSO, 90-95% Corn OilSuitable for lipophilic compounds.[8] Prepare a stock in DMSO and dilute with corn oil.
4. Carboxymethylcellulose Sodium (CMC-Na) Suspension 0.5-1% CMC-Na in sterile waterAn alternative suspending agent to methyl cellulose.[4][7]

Experimental Protocols

Protocol 1: Preparation of this compound in 0.5% Methyl Cellulose

This protocol is based on a vehicle used in a published preclinical study involving Tirabrutinib.[2]

Materials:

  • This compound powder

  • Methyl cellulose (e.g., Sigma-Aldrich M0512)

  • Sterile, purified water

  • Sterile glass vials or conical tubes

  • Magnetic stirrer and stir bar or vortex mixer

  • Analytical balance

  • Spatula

Procedure:

  • Prepare 0.5% Methyl Cellulose Vehicle:

    • Heat approximately half of the required volume of sterile water to 60-80°C.

    • Slowly add the methyl cellulose powder while stirring vigorously to disperse it and prevent clumping.

    • Once dispersed, add the remaining volume of cold sterile water and continue to stir until a clear, viscous solution is formed.

    • Allow the solution to cool to room temperature.

  • Calculate Required Amounts: Determine the total volume of formulation needed based on the number of mice, their average weight, the dose, and the dosing volume (typically 5-10 mL/kg).

  • Weigh this compound: Accurately weigh the required amount of this compound powder using an analytical balance.

  • Prepare the Suspension:

    • Transfer the weighed powder into a sterile vial.

    • Add a small amount of the 0.5% methyl cellulose vehicle to the powder to create a paste.

    • Gradually add the remaining vehicle while continuously stirring or vortexing to ensure a homogenous suspension.

    • Visually inspect for any clumps or undissolved particles.

  • Storage and Use: This suspension should be prepared fresh daily. Store at 2-8°C for short periods if necessary, and re-suspend by vortexing before each administration.

Protocol 2: Preparation of this compound in a Multi-Component Vehicle

This protocol is a general method for formulating poorly soluble compounds.[7][8]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile saline (0.9% NaCl)

  • Sterile tubes

  • Pipettes

Procedure:

  • Calculate Component Volumes: Based on a final formulation of 5% DMSO, 40% PEG300, 5% Tween-80, and 50% saline, calculate the required volume of each component for your total formulation volume.

  • Dissolve Tirabrutinib in DMSO:

    • Weigh the required amount of this compound and place it in a sterile tube.

    • Add the calculated volume of DMSO and vortex or sonicate until the compound is completely dissolved.

  • Add Excipients Sequentially:

    • To the DMSO solution, add the calculated volume of PEG300 and mix thoroughly.

    • Next, add the Tween-80 and mix until the solution is homogenous.

    • Finally, add the sterile saline dropwise while vortexing to prevent precipitation.

  • Final Formulation: The resulting mixture should be a clear solution or a fine, stable microemulsion.

  • Storage and Use: This formulation should be prepared fresh. Due to the presence of DMSO, long-term storage is not recommended.

Experimental Workflow for Oral Gavage

The following diagram outlines the general workflow for preparing the formulation and administering it to mice.

Oral_Gavage_Workflow cluster_prep Formulation Preparation cluster_admin Administration A Calculate Dose & Volume B Weigh Tirabrutinib HCl A->B D Mix & Suspend Drug in Vehicle B->D C Prepare Vehicle (e.g., 0.5% Methyl Cellulose) C->D E Verify Homogeneity D->E F Weigh Mouse E->F Proceed to Dosing G Calculate Individual Dose Volume F->G H Draw Suspension into Syringe G->H I Administer via Oral Gavage H->I J Monitor Animal Post-Dosing I->J

Caption: Workflow for preparing this compound formulation and oral administration to mice.

Best Practices for Oral Gavage in Mice

  • Animal Handling: Proper restraint is critical to minimize stress and prevent injury to the animal and the handler.[9]

  • Gavage Needle: Use a flexible, ball-tipped gavage needle appropriate for the size of the mouse to reduce the risk of esophageal trauma.[9][10]

  • Needle Measurement: The correct length of insertion should be measured from the tip of the mouse's nose to the last rib.[10]

  • Administration Volume: The volume administered should not exceed 10 mL/kg unless scientifically justified.[11]

  • Technique: Pass the needle along the side of the mouth and over the tongue into the esophagus. Do not force the needle if resistance is met. The animal should swallow as the tube is passed.

  • Refinement: Pre-coating the gavage needle with a sucrose solution may improve the ease of the procedure and reduce animal stress.[11]

By following these protocols and best practices, researchers can prepare and administer this compound to mice in a consistent and humane manner, ensuring the reliability and reproducibility of their preclinical study results.

References

Application Notes and Protocols: Synergistic Inhibition of DLBCL Models with Tirabrutinib Hydrochloride and PI3K Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diffuse Large B-cell Lymphoma (DLBCL) is the most common type of non-Hodgkin lymphoma, characterized by significant heterogeneity. The activated B-cell-like (ABC) subtype of DLBCL is often dependent on chronic B-cell receptor (BCR) signaling for survival and proliferation. Key mediators in this pathway include Bruton's tyrosine kinase (BTK) and phosphoinositide 3-kinase (PI3K). While inhibitors targeting these individual proteins have shown clinical efficacy, responses can be incomplete and resistance often emerges.[1] This has led to the exploration of combination therapies.

Tirabrutinib hydrochloride, a second-generation BTK inhibitor, offers high selectivity and potency.[2][3] Preclinical and clinical studies have demonstrated that combining a BTK inhibitor with a PI3K inhibitor can lead to synergistic anti-tumor effects in DLBCL models.[4][5][6][7] This combination therapy aims to overcome resistance mechanisms and achieve deeper, more durable responses by simultaneously blocking parallel and downstream signaling pathways that drive tumor growth and survival.[5][8]

These application notes provide a summary of the rationale, available data, and experimental protocols for investigating the combination of this compound and PI3K inhibitors in DLBCL models.

Signaling Pathways and Rationale for Combination

The BCR signaling cascade activates multiple downstream pathways crucial for B-cell survival, including the PI3K/AKT and NF-κB pathways. BTK is a critical upstream mediator, while PI3K, particularly the δ and α isoforms, also plays a central role.[4][8] In many DLBCL subtypes, particularly ABC-DLBCL, there is a dependency on these pathways.

Inhibition of BTK with Tirabrutinib can block the signal transduction from the BCR. However, cancer cells can develop resistance by activating alternative survival signals, often involving the PI3K/AKT pathway. Conversely, single-agent PI3K inhibition can be circumvented by feedback activation of the BCR pathway.[5] By combining Tirabrutinib with a PI3K inhibitor, it is possible to achieve a more comprehensive blockade of these critical survival pathways, leading to synergistic apoptosis and inhibition of proliferation.[6][7]

BCR_PI3K_Pathway_Inhibition BCR and PI3K Signaling Pathway Inhibition in DLBCL cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-cell Receptor (BCR) SYK SYK BCR->SYK Activation PI3K PI3K BCR->PI3K Activation BTK BTK SYK->BTK Activation AKT AKT PI3K->AKT PIP3 generation PLCg2 PLCγ2 BTK->PLCg2 Activation NFkB NF-κB PLCg2->NFkB Activation mTOR mTOR AKT->mTOR Activation AKT->NFkB Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation NFkB->Proliferation Tirabrutinib Tirabrutinib Tirabrutinib->BTK Inhibition PI3Ki PI3K Inhibitor PI3Ki->PI3K Inhibition

Caption: Combined inhibition of BTK and PI3K pathways in DLBCL.

Quantitative Data Summary

While specific data for the combination of Tirabrutinib and a PI3K inhibitor in DLBCL models is emerging, studies with the first-generation BTK inhibitor ibrutinib and various PI3K inhibitors have consistently shown synergistic effects. The following tables summarize the expected outcomes and provide a template for organizing experimental data.

Table 1: In Vitro Cell Viability (IC50, µM) in DLBCL Cell Lines

Cell Line (Subtype)Tirabrutinib (IC50)PI3K Inhibitor (IC50)Combination Index (CI)*
TMD8 (ABC)Data not availableData not available< 1 indicates synergy
HBL1 (ABC)Data not availableData not available< 1 indicates synergy
SU-DHL4 (GCB)Data not availableData not available> 1 indicates antagonism
OCI-Ly1 (GCB)Data not availableData not available> 1 indicates antagonism

*Combination Index (CI) should be calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 2: In Vitro Apoptosis Induction (% Apoptotic Cells)

TreatmentTMD8 (ABC)HBL1 (ABC)SU-DHL4 (GCB)
Control (DMSO)BaselineBaselineBaseline
TirabrutinibExpected modest increaseExpected modest increaseExpected minimal increase
PI3K InhibitorExpected modest increaseExpected modest increaseExpected minimal increase
CombinationExpected synergistic increase Expected synergistic increase Expected minimal increase

Table 3: In Vivo Tumor Growth Inhibition in DLBCL Xenograft Models

Treatment GroupTumor Volume (mm³) at Day X% Tumor Growth Inhibition (TGI)
Vehicle ControlBaseline tumor growth0%
TirabrutinibReduced tumor growthCalculate vs. vehicle
PI3K InhibitorReduced tumor growthCalculate vs. vehicle
CombinationSignificantly reduced tumor growth Calculate vs. vehicle

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the combination of this compound and PI3K inhibitors in DLBCL models.

Cell Viability Assay

Objective: To determine the effect of single-agent and combination treatment on the proliferation of DLBCL cell lines.

Materials:

  • DLBCL cell lines (e.g., TMD8, HBL1 for ABC; SU-DHL4, OCI-Ly1 for GCB)

  • RPMI-1640 medium supplemented with 10-20% FBS and 1% Penicillin-Streptomycin

  • This compound (dissolved in DMSO)

  • PI3K inhibitor (e.g., Idelalisib, Copanlisib; dissolved in DMSO)

  • 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar MTS/MTT-based assay

  • Plate reader

Protocol:

  • Seed DLBCL cells in 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of complete medium.

  • Prepare serial dilutions of Tirabrutinib and the PI3K inhibitor in culture medium.

  • Treat cells with single agents or in combination at various concentrations. Ensure the final DMSO concentration is <0.1%. Include a vehicle control (DMSO).

  • Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Add the viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.

  • Measure luminescence or absorbance using a plate reader.

  • Calculate cell viability as a percentage relative to the vehicle control.

  • Determine IC50 values using non-linear regression analysis (e.g., in GraphPad Prism).

  • For combination studies, use software like CompuSyn to calculate the Combination Index (CI).

Apoptosis Assay

Objective: To quantify the induction of apoptosis following treatment.

Materials:

  • DLBCL cells

  • 6-well plates

  • This compound and PI3K inhibitor

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed DLBCL cells in 6-well plates at a density of 5 x 10^5 cells/well.

  • Treat cells with Tirabrutinib, the PI3K inhibitor, or the combination at predetermined concentrations (e.g., IC50 values) for 48 hours.

  • Harvest cells by centrifugation and wash with cold PBS.

  • Resuspend cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within 1 hour.

  • Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blotting

Objective: To assess the modulation of key signaling proteins in the BCR and PI3K pathways.

Materials:

  • DLBCL cells

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., p-BTK, BTK, p-AKT, AKT, p-ERK, ERK, and GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Protocol:

  • Treat DLBCL cells with the inhibitors for a shorter duration (e.g., 2-6 hours) to observe changes in phosphorylation.

  • Lyse the cells in RIPA buffer.

  • Determine protein concentration using a BCA assay.

  • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the signal using a chemiluminescence imager.

  • Analyze band intensities relative to loading controls.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellCulture DLBCL Cell Culture (ABC & GCB subtypes) Treatment Treat with Tirabrutinib &/or PI3K Inhibitor CellCulture->Treatment Viability Cell Viability Assay (IC50, Synergy) Treatment->Viability Apoptosis Apoptosis Assay (Flow Cytometry) Treatment->Apoptosis WesternBlot Western Blot (Signaling Pathways) Treatment->WesternBlot Xenograft Establish DLBCL Xenograft Model Viability->Xenograft Inform dose selection InVivoTreatment Treat Mice with Combination Therapy Xenograft->InVivoTreatment TumorMeasurement Measure Tumor Growth & Survival InVivoTreatment->TumorMeasurement

Caption: A typical experimental workflow for evaluating combination therapy.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of the combination therapy in a preclinical animal model.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID)

  • DLBCL cell line (e.g., TMD8)

  • This compound and PI3K inhibitor formulated for oral gavage

  • Calipers for tumor measurement

Protocol:

  • Subcutaneously inject 5-10 x 10^6 DLBCL cells into the flank of each mouse.

  • When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (Vehicle, Tirabrutinib, PI3K inhibitor, Combination).

  • Administer drugs daily via oral gavage at predetermined doses.

  • Measure tumor volume with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Monitor animal body weight and overall health as indicators of toxicity.

  • Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).

  • Plot tumor growth curves and perform statistical analysis to compare treatment groups.

Conclusion

The combination of this compound and a PI3K inhibitor represents a promising therapeutic strategy for DLBCL, particularly the ABC subtype. The provided protocols offer a framework for preclinical evaluation of this combination, enabling researchers to assess synergy, elucidate mechanisms of action, and generate the necessary data to support further development. Careful selection of DLBCL models and robust experimental design are crucial for a thorough investigation.

References

Application Notes and Protocols: Tirabrutinib Hydrochloride Treatment in Primary Patient-Derived Lymphoma Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tirabrutinib hydrochloride is a potent and highly selective second-generation, irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a critical non-receptor tyrosine kinase downstream of the B-cell receptor (BCR), playing a pivotal role in B-cell proliferation, survival, and differentiation.[3][4] Dysregulation of the BCR signaling pathway is a key driver in the pathogenesis of various B-cell malignancies.[5][6] Tirabrutinib exerts its therapeutic effect by covalently binding to the cysteine residue (Cys481) in the active site of BTK, thereby blocking its kinase activity and inhibiting downstream signaling pathways essential for lymphoma cell growth and survival.[1] These application notes provide detailed protocols for the treatment of primary patient-derived lymphoma cells with this compound and for assessing its biological effects.

Data Presentation

In Vitro Efficacy of Tirabrutinib in Lymphoma Cell Lines

The following table summarizes the in vitro growth inhibitory effects of tirabrutinib on established activated B-cell-like diffuse large B-cell lymphoma (ABC-DLBCL) cell lines, which can serve as a reference for designing experiments with primary cells.

Cell LineTypeIC50 (nM)Maximum Growth Inhibition (%)Reference
TMD8ABC-DLBCL3.5998.6% at 100 nM[7]
U-2932ABC-DLBCL27.630.8% at 100 nM[7]
Clinical Response of Tirabrutinib in Relapsed/Refractory Primary Central Nervous System Lymphoma (PCNSL)

Clinical studies have demonstrated the efficacy of tirabrutinib in patients with relapsed or refractory PCNSL. The following table presents a summary of the overall response rate (ORR) from a Phase I/II study.

Treatment Group (once daily)Number of PatientsOverall Response Rate (ORR)95% Confidence Interval (CI)Reference
320 mg2060.0%36.1 - 80.9%[8]
480 mg7100.0%59.0 - 100.0%[8]
480 mg (fasted)1752.9%27.8 - 77.0%[8]
Total 44 63.6% 47.8 - 77.6% [8]

Signaling Pathway

Tirabrutinib targets BTK within the B-cell receptor (BCR) signaling pathway. Its inhibition leads to the downregulation of several key downstream pro-survival pathways, including the NF-κB, AKT, and ERK pathways.[2][7][9]

BCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK BTK BTK LYN_SYK->BTK Activates PLCg2 PLCγ2 BTK->PLCg2 PI3K PI3K BTK->PI3K IKK IKK BTK->IKK Tirabrutinib Tirabrutinib Tirabrutinib->BTK Inhibits ERK ERK PLCg2->ERK AKT AKT PI3K->AKT NFkB NF-κB AKT->NFkB IKK->NFkB Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription NFkB->Transcription

Caption: Tirabrutinib inhibits BTK, blocking downstream BCR signaling pathways.

Experimental Workflow

The following diagram outlines the general workflow for processing patient-derived lymphoma tissue for ex vivo treatment with tirabrutinib and subsequent analysis.

Experimental_Workflow cluster_setup Sample Preparation & Culture cluster_treatment Treatment cluster_analysis Downstream Analysis PatientSample Patient-Derived Lymphoma Tissue Dissociation Mechanical/Enzymatic Dissociation PatientSample->Dissociation CellIsolation Lymphoma Cell Isolation (e.g., Ficoll, MACS) Dissociation->CellIsolation CellCulture Primary Cell Culture CellIsolation->CellCulture Tirabrutinib Tirabrutinib HCl Treatment (Dose-Response/Time-Course) CellCulture->Tirabrutinib Apoptosis Apoptosis Assay (e.g., Annexin V) Tirabrutinib->Apoptosis WesternBlot Western Blot (p-BTK, p-AKT, etc.) Tirabrutinib->WesternBlot Viability Cell Viability Assay (e.g., CTG) Tirabrutinib->Viability

Caption: Workflow for tirabrutinib treatment of patient-derived lymphoma cells.

Experimental Protocols

Isolation and Culture of Primary Patient-Derived Lymphoma Cells

This protocol is a general guideline and may require optimization based on the specific lymphoma subtype and tissue source (e.g., lymph node biopsy, peripheral blood, bone marrow).

Materials:

  • Fresh patient lymphoma tissue (e.g., lymph node biopsy) in sterile collection medium (e.g., RPMI-1640 with 10% Fetal Bovine Serum (FBS)).

  • RPMI-1640 medium, supplemented with 20% heat-inactivated FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Ficoll-Paque PLUS.

  • Sterile scalpels, scissors, and petri dishes.

  • 70 µm cell strainers.

  • Phosphate-Buffered Saline (PBS).

  • Optional: Collagenase/DNase solution for tissue dissociation.

  • Optional: CD19 MicroBeads for B-cell isolation.

Protocol:

  • Tissue Processing: In a sterile biosafety cabinet, wash the tissue sample with PBS. Mince the tissue into small fragments (1-2 mm) using sterile scalpels in a petri dish containing a small amount of culture medium.

  • Cell Dissociation:

    • Mechanical: Gently press the tissue fragments through a 70 µm cell strainer using the plunger of a syringe to create a single-cell suspension.

    • Enzymatic (if required): Incubate minced tissue in a collagenase/DNase solution at 37°C for 30-60 minutes with gentle agitation. Neutralize the enzyme with excess culture medium and pass through a 70 µm cell strainer.

  • Mononuclear Cell Isolation:

    • Layer the single-cell suspension over Ficoll-Paque PLUS in a conical tube.

    • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

    • Carefully collect the mononuclear cell layer (buffy coat) at the plasma-Ficoll interface.

  • Cell Washing: Wash the collected cells twice with PBS or RPMI-1640 by centrifuging at 300 x g for 10 minutes.

  • B-Cell Enrichment (Optional but Recommended): For a purer lymphoma cell population, perform positive selection for B-cells using CD19 MicroBeads according to the manufacturer's protocol.

  • Cell Culture: Resuspend the final cell pellet in complete culture medium. Determine cell viability and count using a hemocytometer and trypan blue exclusion. Seed the cells at a density of 1-2 x 10^6 viable cells/mL in a culture flask or plate. Incubate at 37°C in a humidified atmosphere with 5% CO2.

    • Note: The survival of primary lymphoma cells can be challenging. Co-culture with irradiated feeder cells (e.g., mouse fibroblasts expressing CD40L) and supplementation with cytokines like IL-4 may be necessary for long-term culture.[10]

This compound Treatment Protocol

Materials:

  • This compound (powder).

  • Dimethyl sulfoxide (DMSO), sterile.

  • Cultured primary lymphoma cells.

  • Complete culture medium.

Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile DMSO. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.

  • Treatment:

    • The day after initial cell seeding, allow the cells to stabilize.

    • Prepare serial dilutions of tirabrutinib from the stock solution in complete culture medium to achieve the desired final concentrations. Suggested starting concentrations can range from 1 nM to 1000 nM based on the IC50 values observed in cell lines.[7]

    • Include a vehicle control group treated with the same final concentration of DMSO as the highest tirabrutinib dose.

    • Carefully remove a portion of the old medium from the cultured cells and replace it with the medium containing the appropriate tirabrutinib concentration.

    • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Materials:

  • Tirabrutinib-treated and control primary lymphoma cells.

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit.

  • 1X Binding Buffer.

  • Flow cytometer.

Protocol:

  • Cell Harvesting: After the treatment period, harvest the cells (including any floating cells in the supernatant) and transfer them to flow cytometry tubes.

  • Washing: Centrifuge at 300 x g for 5 minutes and wash the cells once with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour.

    • Interpretation:

      • Annexin V- / PI- : Live cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic/necrotic cells

Western Blotting for BTK Pathway Proteins

Materials:

  • Tirabrutinib-treated and control primary lymphoma cells.

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-phospho-BTK (Tyr223), anti-total BTK, anti-phospho-AKT (Ser473), anti-total AKT, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, and a loading control (e.g., anti-β-actin or anti-GAPDH).

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

Protocol:

  • Cell Lysis: After treatment (a shorter time point, e.g., 1-4 hours, is often optimal for observing changes in phosphorylation[7]), harvest and wash the cells with cold PBS. Lyse the cell pellet in ice-cold lysis buffer for 30 minutes on ice.

  • Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the desired primary antibody overnight at 4°C, according to the manufacturer's recommended dilution.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Densitometry analysis can be performed to quantify changes in protein phosphorylation relative to the total protein and loading control. Tirabrutinib treatment is expected to decrease the levels of p-BTK, p-AKT, and p-ERK.[7]

References

Troubleshooting & Optimization

Troubleshooting Tirabrutinib hydrochloride precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using Tirabrutinib hydrochloride in cell culture experiments and avoiding common issues such as precipitation.

Frequently Asked Questions (FAQs)

Q1: My this compound, dissolved in DMSO, is precipitating when I add it to my cell culture medium. Why is this happening and how can I prevent it?

A1: Precipitation of this compound upon addition to aqueous solutions like cell culture media is a common issue due to its low aqueous solubility.[1][2] This phenomenon, often referred to as "salting out," occurs when the compound, which is stable in an organic solvent like DMSO, is rapidly introduced into an aqueous environment where it is less soluble.

To prevent this, it is crucial to avoid adding the highly concentrated DMSO stock solution directly to the cell culture medium.[3] The recommended method is to perform an intermediate dilution step. First, dilute your concentrated DMSO stock solution to a lower concentration with DMSO. Then, add this intermediate dilution to your cell culture medium to reach the final desired concentration. This gradual dilution process helps to keep the compound in solution. Most cells can tolerate a final DMSO concentration of up to 0.1% without significant toxicity, and a vehicle control with the same DMSO concentration should always be included in your experiments.

Q2: What is the optimal solvent and storage condition for this compound?

A2: The recommended solvent for this compound is Dimethyl sulfoxide (DMSO).[1][3][4] It is highly soluble in DMSO, with concentrations of up to 98 mg/mL (199.61 mM) being reported.[1] For long-term storage, the powdered form of this compound should be stored at -20°C for up to 3 years.[1] Once dissolved in DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year.[1]

Q3: I am still observing precipitation even after performing serial dilutions. What other steps can I take?

A3: If precipitation persists, consider the following troubleshooting steps:

  • Increase the volume of the final culture medium: By adding the DMSO stock to a larger volume of medium, you can lower the effective local concentration of the compound at the point of addition.

  • Gentle mixing: When adding the diluted this compound to the medium, ensure gentle but thorough mixing to facilitate its dispersion.

  • Sonication: In some cases, brief sonication of the final working solution can help to redissolve small precipitates.[5]

  • Warming the medium: Gently warming the cell culture medium to 37°C before adding the compound may improve solubility. However, be cautious not to overheat the medium, which could degrade its components.

Q4: What is the mechanism of action of this compound?

A4: this compound is a potent and selective inhibitor of Bruton's Tyrosine Kinase (BTK).[6][7] BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, survival, and activation.[6] Tirabrutinib forms an irreversible covalent bond with a cysteine residue (Cys481) in the active site of BTK, blocking its activity.[6] This inhibition of BTK disrupts downstream signaling pathways, including NF-κB, AKT, and ERK, ultimately leading to apoptosis (programmed cell death) in malignant B-cells.[8][9]

Data Presentation

Table 1: Physicochemical and Solubility Properties of this compound

PropertyValueSource(s)
Molecular Formula C₂₅H₂₃ClN₆O₃[7][10]
Molecular Weight 490.94 g/mol [7][10]
Appearance Solid[7]
Solubility in DMSO 95-98 mg/mL (193.51-199.61 mM)[1][3]
Solubility in Water Insoluble[1][2]
Purity >98%[4][7]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol provides a step-by-step method for dissolving and diluting this compound to minimize precipitation in cell culture media.

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile microcentrifuge tubes and pipette tips

Procedure:

  • Preparation of a 10 mM Stock Solution in DMSO: a. Calculate the amount of this compound powder needed to prepare the desired volume of a 10 mM stock solution (Molecular Weight = 490.94 g/mol ). b. Aseptically add the appropriate volume of sterile DMSO to the vial containing the this compound powder. c. Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.[5] d. Aliquot the 10 mM stock solution into smaller, single-use volumes and store at -80°C.

  • Preparation of the Final Working Solution in Cell Culture Medium: a. Thaw a single aliquot of the 10 mM this compound stock solution at room temperature. b. Prepare an intermediate dilution of the stock solution in DMSO. For example, to achieve a final concentration of 10 µM in your cell culture, you could first dilute the 10 mM stock 1:10 in DMSO to make a 1 mM intermediate solution. c. Warm the required volume of cell culture medium to 37°C. d. Add the appropriate volume of the intermediate DMSO dilution to the pre-warmed cell culture medium. For a 1:100 final dilution to get 10 µM, add 10 µL of the 1 mM intermediate solution to 990 µL of medium. This ensures the final DMSO concentration is low (e.g., 0.1%). e. Mix immediately by gentle pipetting or swirling. f. Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready to be added to your cells.

Mandatory Visualizations

G cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation weigh Weigh Tirabrutinib HCl Powder add_dmso Add Sterile DMSO weigh->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve stock 10 mM Stock Solution dissolve->stock aliquot Aliquot and Store at -80°C stock->aliquot thaw Thaw Stock Aliquot intermediate Prepare Intermediate Dilution in DMSO thaw->intermediate add_to_media Add Intermediate Dilution to Medium intermediate->add_to_media warm_media Warm Cell Culture Medium to 37°C warm_media->add_to_media mix Mix Gently add_to_media->mix ready Ready for Cell Treatment mix->ready

Caption: Experimental workflow for preparing this compound solutions.

G start Precipitation Observed? direct_addition Was concentrated stock added directly to media? start->direct_addition Yes no_issue No Precipitation start->no_issue No use_intermediate Action: Use an intermediate DMSO dilution. direct_addition->use_intermediate Yes check_dmso_conc Is final DMSO concentration >0.1%? direct_addition->check_dmso_conc No lower_dmso Action: Adjust dilutions to lower final DMSO%. check_dmso_conc->lower_dmso Yes other_techniques Consider advanced techniques: - Gentle warming of media - Sonication of final solution check_dmso_conc->other_techniques No

Caption: Troubleshooting guide for this compound precipitation.

G BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK activates PLCg2 PLCγ2 BTK->PLCg2 activates Apoptosis Apoptosis BTK->Apoptosis inhibition leads to Tirabrutinib Tirabrutinib HCl Tirabrutinib->BTK inhibits (irreversibly) AKT AKT Pathway PLCg2->AKT ERK ERK Pathway PLCg2->ERK NFkB NF-κB Pathway PLCg2->NFkB Proliferation B-Cell Proliferation & Survival AKT->Proliferation ERK->Proliferation NFkB->Proliferation

Caption: Simplified signaling pathway of this compound's action.

References

Tirabrutinib Hydrochloride In Vivo Mouse Studies: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the use of Tirabrutinib hydrochloride in in vivo mouse studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a potent, highly selective, second-generation oral inhibitor of Bruton's tyrosine kinase (BTK).[1][2] It works by irreversibly and covalently binding to the BTK enzyme, which is a crucial component of the B-cell receptor (BCR) signaling pathway.[1][3][4] This targeted action makes it a valuable tool for studying B-cell malignancies and autoimmune diseases.[4][5]

Q2: What is the mechanism of action of Tirabrutinib?

A2: Tirabrutinib selectively and irreversibly binds to a cysteine residue (Cys481) in the active site of BTK.[3] This binding blocks the enzyme's activity, preventing its autophosphorylation and disrupting the downstream BCR signaling cascade.[3][6][7] Key pathways inhibited include NF-κB, AKT, and ERK, which are essential for B-cell proliferation, activation, and survival.[6][8]

Q3: In which in vivo mouse models has Tirabrutinib been shown to be effective?

A3: Tirabrutinib has demonstrated dose-dependent in vivo antitumor activity in mouse xenograft models of B-cell malignancies, such as activated B-cell-like diffuse large B-cell lymphoma (ABC-DLBCL).[6][7][9] It has also been shown to suppress inflammation and bone damage in a mouse collagen-induced arthritis (CIA) model.[10][11]

Q4: Is Tirabrutinib able to cross the blood-brain barrier (BBB)?

A4: Yes, studies have shown that Tirabrutinib can cross the blood-brain barrier in animal models.[4] Following a single 10 mg/kg oral dose in mice, the maximum concentration (Cmax) in the brain was measured at 28.9 ng/mL.[4] This property is particularly relevant for its use in models of central nervous system lymphoma.[12]

Troubleshooting Guide

Q5: My in vivo experiment is showing a lack of efficacy. What are the possible reasons?

A5: A lack of efficacy can stem from several factors. Consider the following troubleshooting steps:

  • Dosing Frequency: The pharmacokinetics of Tirabrutinib may require more frequent dosing to maintain sufficient BTK inhibition. In a mouse arthritis model, a twice-daily (BID) dosing regimen was found to be more effective than a once-daily (QD) regimen.[10] If using a QD schedule, consider switching to BID to ensure continuous target coverage.

  • Dosage Level: The administered dose may be insufficient for your specific mouse model. Efficacy is dose-dependent.[6][7] Review the dosage data from similar models (see Table 1) and consider performing a dose-response study to determine the optimal dose for your experimental endpoint.

  • Drug Formulation and Administration: Improper formulation can lead to poor solubility and bioavailability. Ensure the compound is fully dissolved or homogenously suspended before administration. Refer to the recommended formulation protocols below (see Protocol 1). Confirm the accuracy of your oral gavage technique to ensure the full dose is delivered.

  • Target Engagement: Verify that Tirabrutinib is engaging its target, BTK, in your model. This can be assessed by measuring the phosphorylation status of BTK in tumor or tissue samples (see Protocol 2). A dose-dependent reduction in BTK phosphorylation should be observed.[6][7]

Logical Troubleshooting Workflow for Lack of Efficacy

A Start: Lack of Efficacy Observed B Is Dosing Frequency BID? A->B C Is Dosage Sufficient for Model? B->C Yes F Switch to BID Dosing B->F No D Is Formulation Correct? C->D Yes G Perform Dose-Response Study C->G No E Is Target Engagement Confirmed? D->E Yes H Review and Remake Formulation (Protocol 1) D->H No I Assess BTK Phosphorylation (Protocol 2) E->I No J Re-evaluate Experimental Design E->J Yes F->C G->D H->E I->J

Caption: Troubleshooting workflow for addressing lack of efficacy.

Q6: How should I formulate this compound for oral administration in mice?

A6: this compound has low aqueous solubility, requiring a specific vehicle for in vivo use. Commercial suppliers recommend several formulations for oral gavage. Always prepare fresh on the day of dosing. See Protocol 1 for detailed steps.

Q7: I'm observing toxicity (e.g., weight loss, lethargy) in my mice. What should I do?

A7: While Tirabrutinib is highly selective, high doses may lead to adverse effects.[1]

  • Review Dosage: Ensure your dose is not excessively high. Although a specific Maximum Tolerated Dose (MTD) in mice is not clearly established in the literature, human studies have noted adverse events such as neutropenia and lymphopenia.[13][14]

  • Conduct a Dose-Ranging Study: If you are using a new model or are uncertain about the appropriate dose, perform a preliminary dose-ranging study to establish a well-tolerated and efficacious dose.

  • Monitor Animals Closely: Daily monitoring of animal weight, behavior, and overall health is critical for early detection of toxicity.

Q8: How can I confirm that Tirabrutinib is active and engaging its target in my study?

A8: Target engagement can be confirmed by measuring a pharmacodynamic (PD) biomarker. The most direct method is to assess the inhibition of BTK autophosphorylation at Tyr-223 in tissue samples (e.g., tumor, spleen).[6][7] This can be done by collecting tissues at a specific time point after the final dose (e.g., 1 hour) and analyzing protein lysates via Western Blot or ELISA.[6][7] A detailed protocol for assessing BTK engagement is provided below (see Protocol 2). Additionally, a specialized time-resolved fluorescence resonance energy transfer (TR-FRET) assay has been developed to precisely measure free and total BTK levels, providing a quantitative measure of target occupancy.[15][16]

Quantitative Data Summary

Table 1: Recommended In Vivo Dosages for Tirabrutinib in Mouse Models
Mouse ModelEffective Dosage Range (Oral)Dosing ScheduleStudy Outcome
ABC-DLBCL Xenograft (TMD8)[6][7]1, 3, 10 mg/kgTwice Daily (BID)Dose-dependent anti-tumor effect
ABC-DLBCL Xenograft (TMD8)[5][17]6, 20 mg/kgDaily (QD)Tumor remission and complete suppression
Collagen-Induced Arthritis (CIA)[10]1, 3, 10 mg/kgTwice Daily (BID)Dose-dependent inhibition of arthritis severity
Table 2: Pharmacokinetic Parameters of Tirabrutinib in Mice
ParameterValueConditions
Dose10 mg/kgSingle oral (p.o.) administration[4]
Tmax2 hoursTime to reach maximum plasma concentration[4]
Blood Cmax339.53 ng/mLMaximum plasma concentration[4]
Brain Cmax28.9 ng/mLMaximum brain concentration (indicates BBB crossing)[4]

Experimental Protocols

Protocol 1: Formulation for Oral Administration (Oral Gavage)

This protocol is based on vehicles recommended by commercial suppliers for preclinical research.[18]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Sterile deionized water (ddH₂O) or Saline

  • Corn oil

  • Sterile microcentrifuge tubes and syringes

Formulation A: Aqueous Suspension

  • Prepare a stock solution of Tirabrutinib in DMSO (e.g., 100 mg/mL).

  • In a sterile tube, add the required volume of DMSO stock to achieve the final desired concentration.

  • Add 4 volumes of PEG300 for every 1 volume of DMSO stock. Mix thoroughly.

  • Add 0.5 volumes of Tween-80. Mix until the solution is clear.

  • Add 4.5 volumes of sterile ddH₂O or saline to reach the final volume. Vortex thoroughly.

  • Example for a final concentration of 5 mg/mL: In a 1 mL final volume, combine 50 µL of 100 mg/mL Tirabrutinib in DMSO, 400 µL PEG300, 50 µL Tween-80, and 500 µL ddH₂O.

  • Administer immediately after preparation.

Formulation B: Oil-based Suspension

  • Prepare a stock solution of Tirabrutinib in DMSO (e.g., 20 mg/mL).

  • In a sterile tube, add 1 volume of the DMSO stock solution.

  • Add 19 volumes of corn oil.

  • Vortex vigorously to create a uniform suspension.

  • Example for a final concentration of 1 mg/mL: Add 50 µL of a 20 mg/mL DMSO stock to 950 µL of corn oil.

  • Administer immediately, ensuring the suspension is mixed well before drawing each dose.

Experimental Workflow for In Vivo Efficacy Study

cluster_prep Preparation Phase cluster_treat Treatment Phase cluster_analysis Analysis Phase A 1. Formulate Tirabrutinib (See Protocol 1) B 2. Acclimate Mice and Implant Tumor Cells (if applicable) A->B C 3. Randomize Mice into Vehicle and Treatment Groups B->C D 4. Administer Tirabrutinib/Vehicle (e.g., BID via Oral Gavage) C->D E 5. Monitor Animal Health and Measure Tumor Volume/Clinical Score D->E Daily D->E F 6. Euthanize Mice at Endpoint E->F G 7. Collect Tumors/Tissues for Pharmacodynamic Analysis F->G H 8. Assess BTK Phosphorylation (See Protocol 2) G->H I 9. Statistical Analysis of Efficacy Data H->I

Caption: General workflow for a Tirabrutinib in vivo efficacy study.

Protocol 2: Assessment of BTK Target Engagement in Tumors

This protocol describes how to measure the inhibition of BTK phosphorylation in tumor xenografts.[6][7]

  • Dosing and Sample Collection:

    • Treat tumor-bearing mice with the vehicle or desired doses of Tirabrutinib for the duration of the study.

    • One hour after the final dose, euthanize the mice.

    • Immediately excise the tumors and place them on ice.

  • Tumor Cell Preparation:

    • Place each tumor on a 70-µm cell strainer over a well of a 6-well plate containing ice-cold culture medium (e.g., RPMI).

    • Mechanically dissociate the tumor to release the cells into the medium.

    • Transfer the cell suspension to a tube and centrifuge at 400 x g for 5-8 minutes at 4°C.

    • Discard the supernatant and wash the cell pellet with cold PBS.

  • Protein Lysate Preparation:

    • Lyse the cell pellet using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, vortexing intermittently.

    • Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

    • Collect the supernatant (protein lysate) and determine the protein concentration using a standard assay (e.g., BCA assay).

  • Western Blot Analysis:

    • Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated BTK (p-BTK Tyr-223).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody for total BTK and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the p-BTK signal to the total BTK signal for each sample.

    • Compare the normalized p-BTK levels between vehicle-treated and Tirabrutinib-treated groups to determine the percentage of inhibition.

Signaling Pathway

BTK Signaling Pathway Inhibition by Tirabrutinib

BCR B-Cell Receptor (BCR) LYN_FYN LYN / FYN BCR->LYN_FYN Antigen Binding BTK BTK LYN_FYN->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 Tirabrutinib Tirabrutinib Tirabrutinib->BTK Irreversible Inhibition AKT AKT Pathway PLCg2->AKT NFkB NF-κB Pathway PLCg2->NFkB ERK ERK Pathway PLCg2->ERK Proliferation B-Cell Proliferation & Survival AKT->Proliferation NFkB->Proliferation ERK->Proliferation

Caption: Tirabrutinib inhibits BTK, blocking key downstream survival pathways.

References

Technical Support Center: Tirabrutinib Hydrochloride In Vitro Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Tirabrutinib hydrochloride in in vitro experiments. Our goal is to help you mitigate off-target effects and ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a second-generation, highly selective, and irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] It forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to its inactivation.[4] BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival.[2][4][5] By inhibiting BTK, Tirabrutinib disrupts these processes, inducing apoptosis in malignant B-cells.[5]

Q2: How does Tirabrutinib differ from first-generation BTK inhibitors like Ibrutinib?

A2: Tirabrutinib exhibits higher selectivity for BTK compared to first-generation inhibitors like Ibrutinib.[1][6] This increased selectivity results in fewer off-target effects, potentially reducing toxicities observed in vitro and in vivo.[1][7] For instance, Ibrutinib is known to inhibit other kinases such as EGFR, ITK, and TEC family kinases, which can lead to side effects like rash, diarrhea, and bleeding.[7][8] Tirabrutinib was designed to minimize these off-target activities.[3]

Q3: What are the known off-target kinases of Tirabrutinib?

A3: While highly selective, Tirabrutinib can inhibit other kinases to some extent. In vitro kinase assays have shown that at higher concentrations (e.g., 1 µM), Tirabrutinib can inhibit kinases such as TEC, BMX, HUNK, RIPK2, ERBB4, and CSK.[9][10] However, its selectivity for BTK is significantly higher. For example, Tirabrutinib has demonstrated over 700-fold selectivity against FYN and LYN, and over 200-fold selectivity against ITK, JAK3, and LCK.[9][11]

Q4: What are typical in vitro assays used to characterize Tirabrutinib?

A4: A variety of in vitro assays are used to characterize Tirabrutinib's activity and selectivity, including:

  • Biochemical Kinase Assays: To determine the IC50 value against purified BTK and a panel of other kinases.[12]

  • Cell-Based Proliferation Assays: To measure the anti-proliferative effects on B-cell lymphoma cell lines (e.g., TMD8, U-2932, OCI-L Y10, SU-DHL-6).[13][14][15]

  • Target Engagement Assays: Such as NanoBRET™ or TR-FRET-based assays, to confirm that Tirabrutinib binds to BTK within living cells.[14][16][17][18]

  • Phosphorylation Assays: To measure the inhibition of BTK autophosphorylation and the phosphorylation of its downstream substrates like PLCγ2 via Western blot or ELISA.[9][10]

  • Peripheral Blood Mononuclear Cell (PBMC) Stimulation Assays: To assess the selective inhibition of B-cell activation over T-cell activation.[9][11][12]

Troubleshooting Guides

Issue 1: Discrepancy between Biochemical and Cellular IC50 Values

Question: My IC50 value for Tirabrutinib is significantly higher in my cell-based assay compared to the reported biochemical IC50. Why is this happening and what can I do?

Answer:

This is a common observation when transitioning from biochemical to cellular assays.[19] Several factors can contribute to this discrepancy:

  • ATP Competition: Biochemical assays are often performed at ATP concentrations close to the Km value for the kinase, which can be much lower than the millimolar concentrations of ATP found inside a cell.[4][13][20] Since Tirabrutinib is an ATP-competitive inhibitor, the high intracellular ATP levels will compete for binding to BTK, leading to a higher apparent IC50 in cellular environments.[4][20]

  • Cellular Barriers and Efflux: The compound must cross the cell membrane to reach its intracellular target. Poor membrane permeability or active efflux by transporters can reduce the intracellular concentration of Tirabrutinib, resulting in a higher IC50.[21]

  • Plasma Protein Binding: If you are working with media containing serum, Tirabrutinib may bind to plasma proteins, reducing the free concentration available to enter the cells.

  • Compound Stability and Metabolism: The compound may be unstable or metabolized by the cells during the incubation period, leading to a lower effective concentration.

Troubleshooting Steps:

  • Review Assay Conditions:

    • Biochemical Assay: Note the ATP concentration used. If it is low, be aware that the cellular IC50 will likely be higher. Consider running the biochemical assay with a higher, more physiologically relevant ATP concentration (e.g., 1 mM) to get a more comparable value.[4]

    • Cellular Assay: Ensure the cell density is appropriate and that cells are in a logarithmic growth phase.

  • Optimize Incubation Time: As Tirabrutinib is a covalent inhibitor, its inhibitory effect is time-dependent.[22] A short incubation time may not be sufficient to achieve maximal inhibition. Perform a time-course experiment to determine the optimal incubation period.

  • Assess Cell Permeability: If possible, use techniques like mass spectrometry to quantify the intracellular concentration of Tirabrutinib to determine if poor permeability is an issue.

  • Reduce Serum Concentration: Try reducing the serum concentration in your cell culture medium during the treatment period to minimize plasma protein binding, or use serum-free medium if your cells can tolerate it.

  • Use Control Compounds: Include a well-characterized BTK inhibitor with known biochemical and cellular IC50 values as a positive control to validate your assay system.

Issue 2: High Variability in Experimental Repeats

Question: I am observing significant variability in my results (e.g., cell viability, IC50 values) between experimental repeats. What could be the cause?

Answer:

High variability can stem from several sources, from technical execution to the inherent properties of the compound.

Troubleshooting Steps:

  • Compound Solubility: Tirabrutinib, like many kinase inhibitors, is a lipophilic compound with poor aqueous solubility.[15][23]

    • Problem: Precipitation of the compound in your stock solution or in the assay medium can lead to inconsistent effective concentrations.

    • Solution: Visually inspect your stock solution and final assay wells for any signs of precipitation. Prepare fresh dilutions for each experiment. Consider using a different solvent for your stock solution (DMSO is common) and ensure the final solvent concentration is low and consistent across all wells (typically <0.5%). If solubility issues persist, formulation strategies like using cyclodextrins could be explored.[24][25]

  • Assay Protocol Consistency:

    • Problem: Minor variations in cell seeding density, incubation times, reagent addition, or plate reader settings can introduce variability.

    • Solution: Standardize your protocol meticulously. Use automated liquid handlers if available for precise reagent dispensing. Ensure even cell distribution when seeding plates.

  • Reagent Stability:

    • Problem: Degradation of Tirabrutinib in solution or instability of other assay reagents (e.g., ATP, substrates) can affect results.

    • Solution: Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light if the compound is light-sensitive. Prepare fresh working solutions for each experiment.

  • Cell Health and Passage Number:

    • Problem: Using cells that are unhealthy, have been in culture for too long (high passage number), or are contaminated can lead to inconsistent responses.

    • Solution: Regularly check cells for viability and morphology. Use cells within a defined low passage number range and routinely test for mycoplasma contamination.

Issue 3: Suspected Off-Target Effects

Question: I am observing an unexpected cellular phenotype that doesn't seem to be explained by BTK inhibition alone. How can I determine if this is an off-target effect of Tirabrutinib?

Answer:

Distinguishing on-target from off-target effects is crucial for interpreting your data correctly.[26] Here is a systematic approach to investigate a suspected off-target effect:

Troubleshooting Steps:

  • Use a Structurally Unrelated BTK Inhibitor:

    • Rationale: If the same phenotype is observed with another potent and selective BTK inhibitor that has a different chemical scaffold, it is more likely to be an on-target effect mediated by BTK inhibition. If the phenotype is unique to Tirabrutinib, it may be an off-target effect.

  • Rescue Experiment with a BTK-Independent Activator:

    • Rationale: If the phenotype is due to BTK inhibition, you may be able to rescue it by activating a signaling pathway downstream of or parallel to BTK.

  • Use a "Chemical Knockout" Approach:

    • Rationale: Compare the phenotype induced by Tirabrutinib to that of a genetic knockout or knockdown (e.g., using siRNA or CRISPR) of BTK in the same cell line. A high degree of similarity suggests an on-target effect.

  • Perform a Kinome Scan:

    • Rationale: To identify potential off-target kinases, you can have Tirabrutinib profiled against a large panel of purified kinases in a biochemical assay.[27] This can provide a list of candidate off-target kinases that are inhibited at concentrations relevant to your cellular experiments.

  • Cellular Target Engagement Assays for Off-Targets:

    • Rationale: Once potential off-targets are identified from a kinome scan, you can use cellular target engagement assays (e.g., NanoBRET™) to confirm that Tirabrutinib is binding to and inhibiting these kinases within intact cells at the concentrations you are using.[17]

  • Dose-Response Analysis:

    • Rationale: Compare the dose-response curve for BTK inhibition (e.g., pBTK levels) with the dose-response curve for the unexpected phenotype. If the phenotype only occurs at concentrations significantly higher than those required to inhibit BTK, it is more likely to be an off-target effect.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

TargetAssay TypeCell Line/SystemIC50 / EC50Reference
BTKBiochemical AssayRecombinant BTK6.8 nM[13][14]
BTKTarget Occupancy AssayRecombinant BTK5.9 nM[21][28]
BTKTarget Occupancy AssayRamos B cells72 nM[14]
BTK AutophosphorylationCellular AssayTMD8 cells23.9 nM[9][11]
BTK AutophosphorylationCellular AssayU-2932 cells12.0 nM[9][11]
B-cell Activation (CD69)Cellular AssayHuman PBMCs13.8 nM[9][11][12]
Cell ProliferationCellular AssayOCI-L Y10 cells9.127 nM[13][14]
Cell ProliferationCellular AssaySU-DHL-6 cells17.10 nM[13][14]
Cell ProliferationCellular AssayTMD8 cells3.59 nM[9]
Cell ProliferationCellular AssayU-2932 cells27.6 nM[9]

Table 2: Selectivity Profile of Tirabrutinib Against a Panel of Kinases

KinaseFold Selectivity vs. BTKReference
FYN>700-fold[9][11]
LYN>700-fold[9][11]
ITK>200-fold[9][11]
JAK3>200-fold[9][11]
LCK>200-fold[9][11]
EGFR>3597-fold[9][11]
ERBB2>3097-fold[9][11]
ERBB4>64-fold[9][11]
CSK>162-fold[9][11]
TEC~10-fold[9]
BMX~10-fold[9]

Experimental Protocols

Protocol 1: Cell Viability Assay to Determine IC50

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of Tirabrutinib in a B-cell lymphoma cell line using a luminescence-based cell viability assay.

Materials:

  • B-cell lymphoma cell line (e.g., TMD8)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound

  • DMSO (cell culture grade)

  • 96-well white, clear-bottom cell culture plates

  • Luminescence-based cell viability reagent (e.g., CellTiter-Glo®)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Harvest cells during the logarithmic growth phase.

    • Count cells and assess viability (should be >95%).

    • Dilute cells in complete growth medium to a final concentration of 1 x 10^5 cells/mL.

    • Add 100 µL of the cell suspension to each well of a 96-well plate (10,000 cells/well).

    • Incubate the plate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation and Addition:

    • Prepare a 10 mM stock solution of Tirabrutinib in DMSO.

    • Perform a serial dilution of the Tirabrutinib stock solution in complete growth medium to create 2X working solutions. A typical concentration range would be from 2000 nM down to 0.1 nM.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-cell control (medium only).

    • Carefully remove 100 µL of medium from each well and add 100 µL of the 2X Tirabrutinib working solutions or vehicle control.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C, 5% CO2.

  • Cell Viability Measurement:

    • Equilibrate the plate and the cell viability reagent to room temperature for 30 minutes.

    • Add 100 µL of the cell viability reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the average background luminescence (no-cell control) from all other readings.

    • Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle control.

    • Plot the percentage of cell viability versus the log of the Tirabrutinib concentration.

    • Use a non-linear regression (four-parameter logistic) curve fit to determine the IC50 value.

Protocol 2: Western Blot for BTK Phosphorylation

This protocol outlines the steps to assess the inhibition of BTK autophosphorylation (at Tyr223) in a cellular context.

Materials:

  • B-cell lymphoma cell line (e.g., TMD8)

  • This compound

  • DMSO

  • 6-well cell culture plates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-BTK (Tyr223), anti-total-BTK, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Seed 2 x 10^6 cells in 2 mL of complete medium per well in a 6-well plate.

    • Treat cells with various concentrations of Tirabrutinib (e.g., 0, 1, 10, 100, 1000 nM) for 1-4 hours at 37°C.

  • Cell Lysis:

    • Harvest cells by centrifugation.

    • Wash the cell pellet once with ice-cold PBS.

    • Lyse the cells in 100 µL of ice-cold RIPA buffer.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (cell lysate).

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample (e.g., 20-30 µg per lane).

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-BTK) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe for total BTK and the loading control (GAPDH).

    • Quantify the band intensities using densitometry software. Normalize the phospho-BTK signal to the total BTK signal.

Visualizations

B_Cell_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN_FYN LYN/FYN BCR->LYN_FYN Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) LYN_FYN->BTK Phosphorylates PLCg2 PLCγ2 BTK->PLCg2 Activates PIP2 PIP2 PLCg2->PIP2 Hydrolyzes IP3_DAG IP3 + DAG PIP2->IP3_DAG AKT AKT Pathway IP3_DAG->AKT ERK ERK Pathway IP3_DAG->ERK NFkB NF-κB Pathway IP3_DAG->NFkB Proliferation Cell Proliferation & Survival AKT->Proliferation ERK->Proliferation NFkB->Proliferation Tirabrutinib Tirabrutinib Tirabrutinib->BTK Inhibits

Caption: B-Cell Receptor (BCR) signaling pathway and the point of inhibition by Tirabrutinib.

Experimental_Workflow_Off_Target_Investigation start Unexpected Phenotype Observed with Tirabrutinib q1 Is the phenotype observed with a structurally unrelated BTK inhibitor? start->q1 on_target Likely On-Target Effect (BTK-mediated) q1->on_target  Yes off_target_path Potential Off-Target Effect q1->off_target_path No   dose_response Compare Dose-Response: pBTK vs. Phenotype off_target_path->dose_response kinome_scan Perform Kinome Profiling (Biochemical Screen) cellular_te Cellular Target Engagement Assay (e.g., NanoBRET) for top hits kinome_scan->cellular_te validate Validate Off-Target (e.g., siRNA, rescue experiment) cellular_te->validate conclusion Confirmed Off-Target Effect validate->conclusion dose_response->kinome_scan Phenotype requires higher concentration

Caption: Logical workflow for investigating suspected off-target effects of Tirabrutinib.

References

Identifying and overcoming Tirabrutinib hydrochloride resistance mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for identifying and overcoming resistance to Tirabrutinib hydrochloride. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective second-generation inhibitor of Bruton's tyrosine kinase (BTK).[1][2] It forms an irreversible covalent bond with the cysteine residue at position 481 (Cys481) in the active site of BTK.[3][4] This binding blocks the phosphorylation and activation of BTK, which in turn disrupts the B-cell receptor (BCR) signaling pathway.[1][5] The inhibition of this pathway is crucial as it is essential for the proliferation, survival, and differentiation of B-cells.[1][5] Aberrant BCR signaling is a hallmark of many B-cell malignancies, and by inhibiting BTK, Tirabrutinib induces apoptosis (programmed cell death) in malignant B-cells.[1]

Q2: What are the primary known mechanisms of resistance to Tirabrutinib and other covalent BTK inhibitors?

Resistance to covalent BTK inhibitors like Tirabrutinib can be broadly categorized into two main types: on-target mutations and activation of bypass signaling pathways.

  • On-Target Mutations: The most common mechanism is a mutation at the Cys481 residue of BTK, the site where Tirabrutinib forms a covalent bond.[6][7][8] The most frequently observed mutation is a substitution of cysteine with serine (C481S).[7] This substitution prevents the irreversible binding of the inhibitor, rendering it less effective.[7] Other, less common mutations in the BTK kinase domain have also been identified that can confer resistance.[9][10]

  • Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways to bypass their dependency on BTK for survival and proliferation. These can include:

    • Mutations in Downstream Effectors: Gain-of-function mutations in Phospholipase C gamma 2 (PLCγ2), a key signaling molecule immediately downstream of BTK, can lead to constitutive activation of the BCR pathway, even when BTK is inhibited.[3][6][10][11]

    • Activation of Alternative Survival Pathways: Upregulation of pro-survival pathways, such as the PI3K/Akt/mTOR and NF-κB pathways, can promote cell survival independently of BTK signaling.[2][12][13]

    • Tumor Microenvironment: Interactions between cancer cells and the surrounding tumor microenvironment can provide survival signals that contribute to drug resistance.[6][13]

Q3: My cells are showing decreased sensitivity to Tirabrutinib. How can I determine if this is due to a BTK mutation?

To investigate if decreased sensitivity is due to a BTK mutation, you can perform targeted sequencing of the BTK gene.

Experimental Protocol: Sanger Sequencing of the BTK Kinase Domain

  • Cell Lysis and RNA Extraction:

    • Harvest your Tirabrutinib-sensitive (parental) and suspected resistant cell lines.

    • Extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis:

    • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit (e.g., SuperScript IV First-Strand Synthesis System, Thermo Fisher Scientific).

  • PCR Amplification:

    • Design primers to amplify the region of the BTK gene that encodes the kinase domain, specifically including the codon for Cys481.

    • Perform PCR using a high-fidelity DNA polymerase to amplify the target region from the cDNA of both parental and resistant cells.

  • PCR Product Purification:

    • Run the PCR products on an agarose gel to confirm the correct size.

    • Purify the PCR products using a PCR purification kit (e.g., QIAquick PCR Purification Kit, Qiagen).

  • Sanger Sequencing:

    • Send the purified PCR products for Sanger sequencing using both forward and reverse primers.

  • Sequence Analysis:

    • Align the sequencing results from the resistant cells to the sequence from the parental cells and the reference BTK sequence.

    • Look for any nucleotide changes, particularly at the codon corresponding to Cys481. A C-to-S substitution (TGT to TCT or TCC) is a common resistance mutation.

Troubleshooting Guide

Observed Problem Potential Cause Suggested Troubleshooting Steps
Decreased cell death in Tirabrutinib-treated cells compared to initial experiments. Development of acquired resistance.1. Confirm IC50 Shift: Perform a dose-response curve with a cell viability assay (e.g., CellTiter-Glo®) to quantify the change in IC50. 2. Investigate On-Target Resistance: Sequence the BTK gene to check for mutations, particularly at the C481 residue. 3. Assess Bypass Pathways: Use Western blotting to examine the phosphorylation status of key proteins in alternative signaling pathways (e.g., p-Akt, p-ERK, p-NF-κB p65).
No significant change in BTK C481, but cells are still resistant. 1. Mutations in downstream PLCγ2. 2. Activation of alternative signaling pathways. 1. Sequence PLCγ2: Perform Sanger sequencing on the PLCG2 gene to identify potential gain-of-function mutations. 2. Pathway Inhibitor Combination: Treat resistant cells with Tirabrutinib in combination with inhibitors of other pathways (e.g., PI3K inhibitor, MEK inhibitor) to see if sensitivity is restored.
Inconsistent results in cell viability assays. 1. Cell plating inconsistency. 2. Drug degradation. 3. Contamination. 1. Ensure even cell distribution when plating and use a multichannel pipette for drug addition. 2. Prepare fresh drug dilutions for each experiment from a stock solution stored under recommended conditions. 3. Check for mycoplasma contamination.
Difficulty in generating a Tirabrutinib-resistant cell line. 1. Insufficient drug concentration. 2. Inadequate culture time. 1. Start with a dose around the IC50 and gradually increase the concentration in a stepwise manner as cells adapt. 2. Be patient: Developing a resistant cell line can take several months of continuous culture with the drug.

Quantitative Data Summary

Cell Line Treatment IC50 (nM) Reference
OCI-LY10Tirabrutinib9.127[14]
SU-DHL-6Tirabrutinib17.10[14]
TMD8Tirabrutinib3.59[15]
U-2932Tirabrutinib27.6[15]

Signaling Pathways and Experimental Workflows

B-Cell Receptor (BCR) Signaling and Tirabrutinib Action

BCR_Signaling cluster_membrane Cell Membrane BCR BCR LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK Activation PLCG2 PLCγ2 BTK->PLCG2 Activation Tirabrutinib Tirabrutinib Tirabrutinib->BTK Inhibition (Cys481) Downstream Downstream Signaling (NF-κB, etc.) PLCG2->Downstream Proliferation B-Cell Proliferation & Survival Downstream->Proliferation

Caption: Mechanism of action of Tirabrutinib in the BCR signaling pathway.

Mechanisms of Acquired Resistance to Tirabrutinib

Resistance_Mechanisms cluster_resistance Resistance Mechanisms Tirabrutinib Tirabrutinib BTK BTK Tirabrutinib->BTK Downstream Downstream Signaling BTK->Downstream BTK_C481S BTK C481S Mutation BTK_C481S->BTK Prevents Inhibition PLCG2_mut PLCγ2 Activating Mutation PLCG2_mut->Downstream Constitutive Activation Bypass Bypass Pathway Activation (e.g., PI3K/Akt) Proliferation Cell Proliferation & Survival Bypass->Proliferation BTK-Independent Survival Downstream->Proliferation

Caption: Key mechanisms of acquired resistance to Tirabrutinib.

Experimental Workflow for Investigating Tirabrutinib Resistance

Experimental_Workflow cluster_investigation Mechanism Investigation cluster_outcome Potential Findings start Observe Decreased Tirabrutinib Sensitivity ic50 Confirm IC50 Shift (Cell Viability Assay) start->ic50 decision Resistance Confirmed? ic50->decision decision->start No sequencing Sequence BTK and PLCγ2 decision->sequencing Yes western Western Blot for Bypass Pathways (p-Akt, p-ERK) decision->western Yes interpretation Interpret Data sequencing->interpretation western->interpretation btk_mut BTK C481S Mutation interpretation->btk_mut plcg2_mut PLCγ2 Mutation interpretation->plcg2_mut bypass_act Bypass Pathway Activation interpretation->bypass_act end Develop Strategy to Overcome Resistance btk_mut->end plcg2_mut->end bypass_act->end

Caption: A logical workflow for investigating Tirabrutinib resistance in cell lines.

References

Best practices for long-term storage of Tirabrutinib hydrochloride solutions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Tirabrutinib Hydrochloride Solutions

This guide provides best practices, troubleshooting advice, and frequently asked questions (FAQs) for the long-term storage and handling of this compound solutions. It is intended for researchers, scientists, and drug development professionals to ensure the stability and integrity of the compound throughout their experiments.

Frequently Asked Questions (FAQs)

1. What are the recommended long-term storage conditions for this compound solutions?

For optimal stability, this compound solutions should be stored under the following conditions:

Solution TypeStorage TemperatureDurationRecommendations
Stock Solution in DMSO-80°CUp to 1 yearAliquot to avoid repeated freeze-thaw cycles. Store in tightly sealed vials to prevent moisture absorption.[1]
Stock Solution in DMSO-20°CUp to 1 monthSuitable for shorter-term storage. Aliquoting and sealed vials are still recommended.[2]
Powder (solid form)-20°CUp to 3 yearsStore in a dry, dark place.[1]
Powder (solid form)4°CShort term (days to weeks)For immediate use. Ensure the container is tightly sealed.[3]

2. My this compound solution, stored at -20°C, has developed precipitates upon thawing. What should I do?

Precipitation can occur when a solution is frozen and thawed. To redissolve the this compound, you can warm the solution gently in a water bath (around 37°C) and use sonication or vortexing to aid dissolution.[1] Ensure the vial is tightly sealed during this process to prevent contamination and solvent evaporation.

3. I've noticed a slight color change in my this compound stock solution. Is it still usable?

This compound powder is typically a white to pale yellow or pale brown powder.[4] A slight yellowish tint in a high-concentration DMSO stock solution may not necessarily indicate degradation. However, a significant color change (e.g., to dark brown or black) could be a sign of chemical degradation. If you observe a significant color change, it is recommended to test the activity of the compound in a small-scale experiment or use a fresh stock solution for critical experiments.

4. How can I be sure that my stored this compound solution is still active?

The best way to confirm the activity of a stored solution is to perform a functional assay. You can compare the performance of the stored solution against a freshly prepared solution or a previously validated batch in a relevant biological assay, such as a kinase activity assay or a cell-based proliferation assay.[5]

5. What are the known degradation pathways for this compound?

Currently, there is limited publicly available information specifically detailing the forced degradation studies and degradation pathways of this compound. However, like other Bruton's tyrosine kinase (BTK) inhibitors, it may be susceptible to degradation under harsh acidic, alkaline, or oxidative conditions.[6][7] To minimize the risk of degradation, it is crucial to adhere to the recommended storage conditions and handle the solutions with care, avoiding exposure to extreme pH, strong oxidizing agents, and prolonged exposure to light.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Precipitation in stock solution upon thawing Low temperature causing the compound to crystallize out of the solvent.Gently warm the vial to 37°C and vortex or sonicate until the precipitate is fully redissolved. Ensure the solution is clear before use.
Precipitation when diluting stock solution in aqueous buffer The compound has low aqueous solubility, and the addition to an aqueous environment causes it to crash out of solution.Perform a serial dilution. First, dilute the DMSO stock into a smaller volume of the aqueous buffer while vortexing, and then add this intermediate dilution to the final volume. Ensure the final DMSO concentration is compatible with your experimental system (typically <0.5%).[2][8]
Inconsistent experimental results - Repeated freeze-thaw cycles leading to degradation.- Inaccurate pipetting from a viscous DMSO stock.- Absorption of water by DMSO, affecting solubility.- Aliquot stock solutions into single-use volumes.[2][8]- Use positive displacement pipettes for viscous solutions.- Use anhydrous, high-purity DMSO and keep vials tightly sealed.[9]
Visible particles or cloudiness in the solution - Bacterial or fungal contamination.- Incomplete dissolution or precipitation.- Filter the solution through a 0.22 µm sterile filter if contamination is suspected and the compound's properties allow.- If precipitation is the cause, follow the steps for redissolving precipitates.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Materials:

    • This compound powder

    • Anhydrous dimethyl sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

    • Calibrated pipette and sterile tips

  • Procedure:

    • Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation of moisture.

    • Weigh the required amount of this compound powder in a sterile container.

    • Add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mM. (Molecular Weight of this compound is 490.94 g/mol ).

    • Vortex or sonicate the solution until the powder is completely dissolved. A clear solution should be obtained.

    • Aliquot the stock solution into single-use, tightly sealed vials.

    • Label the vials clearly with the compound name, concentration, date, and solvent.

    • Store the aliquots at -80°C for long-term storage.

Visualizations

G Signaling Pathway of this compound BCR B-cell Receptor (BCR) LYN_SYK LYN/SYK Kinases BCR->LYN_SYK Activation BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation Downstream Downstream Signaling (NF-κB, MAPK, etc.) PLCg2->Downstream Proliferation B-cell Proliferation & Survival Downstream->Proliferation Tirabrutinib Tirabrutinib HCl Tirabrutinib->BTK Inhibition G Troubleshooting Workflow for Stored Solutions Start Thaw frozen stock solution Check_Clarity Is the solution clear? Start->Check_Clarity Use_Solution Proceed with experiment Check_Clarity->Use_Solution Yes Precipitate Precipitate observed Check_Clarity->Precipitate No Warm_Sonicate Warm to 37°C and sonicate/vortex Precipitate->Warm_Sonicate Recheck_Clarity Is the solution clear now? Warm_Sonicate->Recheck_Clarity Recheck_Clarity->Use_Solution Yes Discard Consider preparing a fresh solution Recheck_Clarity->Discard No

References

Addressing variability in Tirabrutinib hydrochloride efficacy across cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the variability in efficacy observed with Tirabrutinib hydrochloride across different cell lines. The information is tailored for researchers, scientists, and drug development professionals to facilitate the design and interpretation of experiments involving this potent and selective Bruton's Tyrosine Kinase (BTK) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a second-generation, irreversible inhibitor of Bruton's Tyrosine Kinase (BTK). It forms a covalent bond with the cysteine residue at position 481 (Cys481) in the active site of BTK.[1] This irreversible binding blocks the kinase activity of BTK, a critical enzyme in the B-cell receptor (BCR) signaling pathway. Inhibition of BTK disrupts downstream signaling cascades that are essential for B-cell proliferation, survival, and activation.[1][2]

Q2: Why is there significant variability in the efficacy of Tirabrutinib across different B-cell malignancy cell lines?

A2: The variability in Tirabrutinib's efficacy is multifactorial and can be attributed to several key differences among cell lines:

  • Genetic Subtype: Diffuse large B-cell lymphoma (DLBCL) cell lines are broadly categorized into Activated B-Cell-like (ABC) and Germinal Center B-Cell-like (GCB) subtypes. ABC-DLBCL cell lines, which are more dependent on chronic active BCR signaling for survival, generally show higher sensitivity to BTK inhibitors like Tirabrutinib.[2]

  • Mutational Status: Mutations in genes within the BCR signaling pathway can influence sensitivity. For instance, mutations in CD79B can confer sensitivity.[2] However, downstream mutations, such as in CARD11, can lead to resistance even in the presence of upstream activating mutations.[2]

  • Mechanisms of Resistance: Both intrinsic and acquired resistance can lead to reduced efficacy. This can be due to mutations in BTK itself (e.g., C481S) that prevent the covalent binding of Tirabrutinib, or activation of alternative survival pathways that bypass the need for BTK signaling, such as the PI3K/AKT/mTOR and MAPK pathways.[3]

Q3: Which cell lines are reported to be sensitive or resistant to Tirabrutinib?

A3: Based on published data, the sensitivity of various B-cell malignancy cell lines to Tirabrutinib is summarized below. It is important to note that EC50/IC50 values can vary between studies depending on the experimental conditions.

Cell LineSubtypeReported Efficacy (EC50/IC50)Reference
TMD8 ABC-DLBCL4.5 nM (EC50) / 3.59 nM (IC50)[1][2]
REC1 Mantle Cell Lymphoma33 nM (EC50)[2]
OCI-LY10 ABC-DLBCL~3000 nM (EC50)[2]
U-2932 ABC-DLBCL~3000 nM (EC50) / 27.6 nM (IC50)[1][2]
HBL1 ABC-DLBCL~3000 nM (EC50)[2]
Pfeiffer GCB-DLBCL~3000 nM (EC50)[2]
OCI-LY3 ABC-DLBCLResistant[2]

Troubleshooting Guides

This section provides guidance on common issues encountered during in vitro experiments with this compound.

Guide 1: Unexpectedly Low or No Efficacy in a "Sensitive" Cell Line
Potential Cause Troubleshooting Step
Cell Line Integrity 1. Authentication: Verify the identity of your cell line using short tandem repeat (STR) profiling. 2. Passage Number: Use low passage number cells, as high passage numbers can lead to genetic drift and altered phenotypes. 3. Mycoplasma Contamination: Regularly test for mycoplasma contamination, which can affect cellular responses.
Compound Inactivity 1. Storage: Ensure this compound is stored under the recommended conditions (typically -20°C, desiccated) to prevent degradation. 2. Solubility: Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and avoid repeated freeze-thaw cycles. Confirm complete solubilization before diluting into culture medium. 3. Concentration Verification: If possible, verify the concentration of your stock solution.
Suboptimal Assay Conditions 1. Cell Seeding Density: Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment. 2. Treatment Duration: The duration of Tirabrutinib treatment can significantly impact the observed effect. A 72-hour incubation is commonly used for cell viability assays.[1][2] 3. Serum Concentration: Components in fetal bovine serum (FBS) can sometimes interfere with drug activity. Consider reducing the serum concentration if inconsistent results are observed, but be mindful of the impact on cell health.
Development of Resistance If you are culturing cells for an extended period with the drug, consider the possibility of acquired resistance. Analyze for known resistance markers (e.g., BTK C481S mutation).
Guide 2: High Variability Between Replicate Wells in Cell Viability Assays
Potential Cause Troubleshooting Step
Inconsistent Cell Seeding 1. Cell Suspension: Ensure a single-cell suspension before seeding by gentle pipetting or passing through a cell strainer. 2. Pipetting Technique: Use appropriate pipetting techniques to ensure a consistent number of cells is added to each well. Mix the cell suspension between pipetting. 3. Edge Effects: To minimize "edge effects" in microplates, avoid using the outermost wells or fill them with sterile PBS or media.
Uneven Drug Distribution Gently mix the plate after adding Tirabrutinib to ensure even distribution in the culture medium.
Assay Reagent Issues 1. Reagent Preparation: Prepare assay reagents (e.g., MTT, resazurin, CellTiter-Glo) according to the manufacturer's instructions and ensure they are at the correct temperature before use. 2. Incubation Time: Adhere to the recommended incubation times for the specific viability assay.

Experimental Protocols

Protocol 1: Cell Viability Assay (CellTiter-Glo® Luminescent Assay)

This protocol is adapted for assessing the effect of Tirabrutinib on the viability of B-cell lymphoma cell lines.[1]

  • Cell Seeding:

    • Harvest cells in the logarithmic growth phase.

    • Count and resuspend cells to the desired density in appropriate culture medium.

    • Seed cells in a 96-well opaque-walled plate at a pre-determined optimal density (e.g., 1 x 10^4 cells/well in 100 µL).

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Tirabrutinib Treatment:

    • Prepare a serial dilution of this compound in culture medium from a DMSO stock. The final DMSO concentration should be consistent across all wells and typically ≤ 0.1%.

    • Add the desired concentrations of Tirabrutinib or vehicle control (medium with the same percentage of DMSO) to the wells.

    • Incubate for 72 hours at 37°C in a 5% CO2 incubator.[1]

  • Luminescence Measurement:

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature for approximately 30 minutes.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture volume).

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Subtract the average background luminescence (from wells with medium only).

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the percentage of cell viability against the log of Tirabrutinib concentration and determine the IC50 value using a non-linear regression curve fit.

Protocol 2: Western Blotting for Phospho-BTK (p-BTK)

This protocol is designed to assess the inhibition of BTK autophosphorylation at Tyr-223 following Tirabrutinib treatment.[1]

  • Cell Treatment and Lysis:

    • Seed cells (e.g., TMD8, U-2932) at a density that will allow for sufficient protein extraction.

    • Treat cells with varying concentrations of Tirabrutinib or vehicle control (0.1% DMSO) for a specified duration (e.g., 4 hours) at 37°C in a 5% CO2 incubator.[1]

    • Harvest cells by centrifugation and wash once with ice-cold PBS.

    • Lyse the cell pellet with a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE on a polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phospho-BTK (Tyr223) overnight at 4°C with gentle agitation. (Follow manufacturer's recommendation for antibody dilution).

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • To normalize for protein loading, strip the membrane and re-probe with an antibody for total BTK and a housekeeping protein (e.g., GAPDH or β-actin).

    • Quantify the band intensities using densitometry software.

Protocol 3: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol allows for the differentiation of live, early apoptotic, and late apoptotic/necrotic cells by flow cytometry.[2]

  • Cell Treatment:

    • Treat cells with Tirabrutinib or vehicle control for the desired time (e.g., 72 hours).[2]

  • Cell Harvesting and Staining:

    • Harvest both adherent and suspension cells.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin V binding buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting up compensation and gates.

    • Live cells will be negative for both Annexin V-FITC and PI.

    • Early apoptotic cells will be positive for Annexin V-FITC and negative for PI.

    • Late apoptotic or necrotic cells will be positive for both Annexin V-FITC and PI.

Visualizations

Signaling Pathway Diagram

B_Cell_Receptor_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK Activates BTK BTK SYK->BTK Activates PLCg2 PLCγ2 BTK->PLCg2 Activates PIP2 PIP2 PLCg2->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC NFkB NF-κB Activation PKC->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation Ca_release->Proliferation Tirabrutinib Tirabrutinib Tirabrutinib->BTK Inhibits (Irreversible)

Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of Tirabrutinib on BTK.

Experimental Workflow Diagram

Experimental_Workflow cluster_assays Efficacy Assessment start Start: Select Cell Lines (e.g., TMD8, U-2932) culture Cell Culture & Maintenance start->culture treat Treat with Tirabrutinib (Dose-Response & Time-Course) culture->treat viability Cell Viability Assay (e.g., CellTiter-Glo) treat->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treat->apoptosis western Western Blot (p-BTK, Total BTK) treat->western data Data Analysis (IC50, % Apoptosis, Protein Levels) viability->data apoptosis->data western->data interpret Interpretation of Results (Assess Variability) data->interpret end End: Conclusion on Cell-Specific Efficacy interpret->end

Caption: A typical experimental workflow for assessing Tirabrutinib efficacy in different cell lines.

Troubleshooting Logic Diagram

Troubleshooting_Logic start Problem: Unexpectedly Low Efficacy q1 Are cell lines authenticated and low passage? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no Action: Authenticate cells, use fresh stock q2 Is the compound stock fresh and properly stored? a1_yes->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no Action: Prepare fresh compound stock q3 Are assay conditions (seeding, duration) optimized? a2_yes->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no Action: Optimize assay parameters end Consider Intrinsic/ Acquired Resistance a3_yes->end

Caption: A logical workflow for troubleshooting low efficacy of Tirabrutinib in in vitro experiments.

References

Strategies to minimize Tirabrutinib hydrochloride-induced cytotoxicity in non-B cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize Tirabrutinib hydrochloride-induced cytotoxicity in non-B cells during pre-clinical experiments.

Troubleshooting Guide

This guide addresses potential issues related to off-target cytotoxicity when using this compound in non-B cell experimental systems.

Observed Issue Potential Cause Recommended Action
Unexpected cytotoxicity in non-B cell lines (e.g., endothelial, epithelial, cardiac cells). Off-target kinase inhibition. While Tirabrutinib is highly selective for Bruton's tyrosine kinase (BTK), supra-physiological concentrations might inhibit other kinases.1. Confirm On-Target Potency: Verify the IC50 of Tirabrutinib in your target B-cell line to ensure the compound is active. 2. Titrate Concentration: Perform a dose-response curve in your non-B cell line to determine the concentration at which cytotoxicity is observed. Compare this to the IC50 in B-cells. Significant cytotoxicity should only occur at concentrations several orders of magnitude higher than the B-cell IC50. 3. Use a Less-Selective BTK Inhibitor as a Control: Include a first-generation BTK inhibitor, such as Ibrutinib, in your experiments to compare the cytotoxicity profile. This will highlight the improved selectivity of Tirabrutinib. 4. Assess Apoptosis: Use assays like Annexin V/PI staining to confirm if the observed cell death is due to apoptosis.
Inhibition of T-cell activation or proliferation. Off-target inhibition of kinases crucial for T-cell receptor signaling, such as ITK or LCK.Tirabrutinib exhibits very high selectivity for BTK over key T-cell kinases.[1][2] 1. Perform a T-cell Activation Assay: Follow the detailed protocol below to assess the effect of Tirabrutinib on T-cell activation. No significant inhibition is expected at concentrations effective against B-cells.[1][2] 2. Compare with Ibrutinib: Ibrutinib is known to inhibit ITK and can suppress T-cell function. A direct comparison will demonstrate the superior selectivity of Tirabrutinib.
Platelet aggregation defects or unexpected bleeding in in vivo models. Inhibition of BTK and TEC family kinases in platelets, which are involved in platelet activation signaling.[3][4][5][6]1. Assess Platelet Function in vitro: Perform light transmission aggregometry to measure collagen-induced platelet aggregation in the presence of Tirabrutinib. While BTK is involved in this pathway, the high selectivity of Tirabrutinib is expected to result in a less pronounced effect compared to less selective inhibitors. 2. Monitor Bleeding Times: In animal models, carefully monitor bleeding times and signs of hemorrhage, especially when co-administering anticoagulants or other antiplatelet agents.[3][6]
Cardiotoxicity in in vitro cardiac models or in vivo studies. Off-target inhibition of kinases such as CSK, which has been linked to the cardiotoxicity of Ibrutinib.[7][8]1. Assess Cardiomyocyte Viability: Culture cardiomyocytes and assess viability (e.g., using MTT or LDH assays) in the presence of a range of Tirabrutinib concentrations. 2. Monitor Cardiac Function: In animal studies, perform electrocardiograms (ECGs) to monitor for arrhythmias and other cardiac abnormalities. The high selectivity of Tirabrutinib over CSK suggests a significantly lower risk of cardiotoxicity compared to Ibrutinib.[2][9][10][11]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of Tirabrutinib-induced cytotoxicity in non-B cells?

A1: Tirabrutinib is a highly selective second-generation BTK inhibitor.[12][13][14] Its primary mechanism of action is the irreversible inhibition of BTK, which is predominantly expressed in B-lineage cells.[14] Cytotoxicity in non-B cells is expected to be minimal at therapeutic concentrations due to its high selectivity. Any observed cytotoxicity at high concentrations would likely be due to off-target inhibition of other kinases.

Q2: How does the selectivity of Tirabrutinib compare to other BTK inhibitors?

A2: Tirabrutinib has a significantly improved selectivity profile compared to the first-generation BTK inhibitor, Ibrutinib.[2][15] It shows substantially less activity against kinases like EGFR, ITK, TEC, and CSK, which are associated with off-target effects such as rash, diarrhea, impaired T-cell function, bleeding, and cardiotoxicity.[2][7][8][16][17]

Q3: Should I be concerned about Tirabrutinib affecting my non-B cell control lines in co-culture experiments?

A3: At concentrations optimized for targeting B-cells, Tirabrutinib is unlikely to have a significant cytotoxic effect on non-B cell control lines.[1][2] However, it is always recommended to include a non-B cell line alone treated with the same concentration range of Tirabrutinib as a control to confirm the absence of off-target cytotoxicity in your specific experimental system.

Q4: What are the key off-target kinases to consider when evaluating potential cytotoxicity?

A4: Based on data from less selective BTK inhibitors, the key off-target kinases that can mediate cytotoxicity in non-B cells include:

  • EGFR (Epidermal Growth Factor Receptor): Inhibition can lead to skin and gastrointestinal toxicities.[16]

  • ITK (Interleukin-2-inducible T-cell Kinase): Inhibition can impair T-cell function.

  • TEC (Tyrosine-protein kinase TEC): Inhibition, along with BTK, can affect platelet function.[6]

  • CSK (C-terminal Src Kinase): Inhibition has been linked to cardiac adverse events.[7][8]

Tirabrutinib demonstrates high selectivity over these kinases, minimizing the risk of such off-target effects.[2]

Q5: Are there any known strategies to reverse Tirabrutinib's effects if unexpected cytotoxicity is observed?

A5: Tirabrutinib is an irreversible inhibitor, meaning it forms a covalent bond with its target.[12][13] Therefore, its inhibitory effect cannot be reversed by simply washing the compound away. If unexpected cytotoxicity is observed, the primary strategy is to discontinue treatment and replace the media. Subsequent experiments should be conducted at lower concentrations.

Quantitative Data Summary

The following tables summarize the selectivity and potency of Tirabrutinib compared to other BTK inhibitors.

Table 1: Kinase Selectivity of BTK Inhibitors

KinaseTirabrutinib IC50 (nM)Ibrutinib IC50 (nM)Acalabrutinib IC50 (nM)Zanubrutinib IC50 (nM)Associated Off-Target Effect
BTK (Target) 2.2 0.8 3.2 0.2 On-target
TEC202.1180.8Bleeding
EGFR>10,00011>10,000>10,000Rash, Diarrhea
ITK>1,00011>1,00061T-cell dysfunction
LCK>1,000>1,000>1,00036T-cell dysfunction
CSK3602.2>1,00011Cardiotoxicity
ERBB2>10,00026>10,000>10,000Cardiotoxicity
ERBB414078>1,000>10,000Cardiotoxicity
FYN>1,00047>1,0004.3Platelet/T-cell function
LYN>1,00031>1,0000.8Platelet/T-cell function
JAK3>1,000320>1,000>1,000Myelosuppression
BMX131.1140.3-

Data compiled from publicly available literature. Actual values may vary depending on assay conditions.

Table 2: Antiproliferative Activity of Tirabrutinib in B-cell Lines

Cell Line (B-cell malignancy)IC50 (nM)
TMD8 (ABC-DLBCL)3.59[1][2]
U-2932 (ABC-DLBCL)27.6[1][2]

Experimental Protocols

Protocol: T-Cell Activation Assay

This protocol is adapted from a published study to assess the effect of Tirabrutinib on T-cell activation.[1][2]

1. Objective: To determine the impact of this compound on the activation of human T-cells stimulated via the T-cell receptor (TCR).

2. Materials:

  • This compound (and other BTK inhibitors for comparison, e.g., Ibrutinib)

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • Anti-human CD3/CD28 antibodies (for T-cell stimulation)

  • Anti-human CD69 antibody (e.g., FITC-conjugated)

  • Anti-human CD3 antibody (e.g., PE-conjugated)

  • Flow cytometer

  • 96-well cell culture plates

3. Methods:

  • Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Resuspend cells in complete RPMI-1640 medium.

  • Compound Preparation: Prepare a stock solution of Tirabrutinib in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Cell Plating and Treatment: Plate PBMCs at a density of 2 x 10^5 cells/well in a 96-well plate. Add the prepared Tirabrutinib dilutions to the respective wells. Include a vehicle control (DMSO only). Incubate for 1 hour at 37°C, 5% CO2.

  • T-Cell Stimulation: Add anti-CD3/CD28 antibodies to the wells at a pre-determined optimal concentration to stimulate T-cell activation. Include an unstimulated control (cells with vehicle but no anti-CD3/CD28).

  • Incubation: Incubate the plate for 16-24 hours at 37°C, 5% CO2.

  • Staining for Flow Cytometry:

    • Harvest the cells and wash with PBS containing 2% FBS.

    • Stain the cells with fluorescently labeled anti-CD3 and anti-CD69 antibodies for 30 minutes on ice in the dark.

    • Wash the cells twice to remove unbound antibodies.

    • Resuspend the cells in FACS buffer.

  • Flow Cytometry Analysis:

    • Acquire data on a flow cytometer.

    • Gate on the CD3-positive T-cell population.

    • Quantify the expression of the activation marker CD69 on the T-cells.

    • Calculate the percentage of CD69-positive T-cells or the mean fluorescence intensity (MFI) of CD69.

4. Data Interpretation: Compare the level of T-cell activation (CD69 expression) in Tirabrutinib-treated samples to the vehicle-treated, stimulated control. A minimal decrease in CD69 expression in the presence of Tirabrutinib, especially at concentrations that are effective against B-cells, indicates high selectivity and low cytotoxicity/functional impact on T-cells.

Visualizations

BTK_Signaling_and_Off_Targets cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN EGFR EGFR Proliferation Cell Proliferation & Survival EGFR->Proliferation (e.g., epithelial cells) TCR T-Cell Receptor (TCR) ITK ITK TCR->ITK BTK BTK LYN->BTK SYK SYK SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 PKC PKCβ PLCg2->PKC NFkB NF-κB PKC->NFkB NFkB->Proliferation ITK->Proliferation (T-cells) TEC TEC TEC->Proliferation (Platelets) CSK CSK CSK->Proliferation (Cardiac cells) Tirabrutinib Tirabrutinib Tirabrutinib->BTK Ibrutinib Ibrutinib (Less Selective) Ibrutinib->EGFR Ibrutinib->BTK Ibrutinib->ITK Ibrutinib->TEC Ibrutinib->CSK

Caption: BTK signaling pathway and off-target kinases.

experimental_workflow start Start: Observe unexpected non-B cell cytotoxicity dose_response Perform dose-response in non-B and B-cell lines start->dose_response compare_ic50 Compare IC50 values dose_response->compare_ic50 high_ratio IC50 (non-B) >> IC50 (B-cell) (Expected Outcome) compare_ic50->high_ratio High Ratio low_ratio IC50 (non-B) ≈ IC50 (B-cell) (Unexpected Outcome) compare_ic50->low_ratio Low Ratio optimize_conc Optimize working concentration to minimize off-target effects high_ratio->optimize_conc investigate_off_target Investigate specific off-target kinase inhibition (e.g., kinase panel screen) low_ratio->investigate_off_target end_optimized Proceed with optimized concentration optimize_conc->end_optimized end_reassess Re-evaluate experimental design investigate_off_target->end_reassess

References

Optimizing incubation time for Tirabrutinib hydrochloride in kinase assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information for optimizing incubation time in kinase assays involving Tirabrutinib hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as ONO-4059 or GS-4059) is a potent and highly selective second-generation inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, differentiation, and survival of B-cells.[4][5][6] Tirabrutinib forms an irreversible covalent bond with a cysteine residue (Cys481) in the active site of BTK, thereby permanently inactivating the enzyme.[4][7] This targeted inhibition disrupts the downstream signaling cascade that promotes the growth of malignant B-cells, making it an effective therapy for various B-cell malignancies.[4][5][8]

Q2: Why is incubation time a critical parameter when performing kinase assays with this compound?

Incubation time is a critical parameter for several reasons, particularly for an irreversible inhibitor like Tirabrutinib:

  • Covalent Inhibition: Tirabrutinib's mechanism involves the formation of a stable, covalent bond with BTK.[4][7] This is a time-dependent process. Insufficient incubation time will result in incomplete binding, leading to an underestimation of the inhibitor's potency (an artificially high IC50 value).

  • Reaching Equilibrium: For any enzyme-inhibitor interaction, a certain amount of time is required to reach a steady state. Optimizing the incubation period ensures that the binding reaction has reached completion, providing a more accurate measurement of inhibition.[9]

  • Assay Linearity: Kinase reactions should be measured within the linear range of the assay, where the rate of product formation is constant over time.[10] An overly long incubation can lead to substrate depletion or enzyme instability, causing the reaction to become non-linear and affecting the accuracy of the results.

  • Distinguishing Potency: For highly potent inhibitors, a sufficient incubation time is necessary to accurately differentiate between varying levels of inhibition at low nanomolar concentrations.

Q3: What is a recommended starting point for incubation time in a BTK kinase assay with Tirabrutinib?

Based on standard kinase assay protocols, a pre-incubation of the enzyme (BTK) with the inhibitor (Tirabrutinib) is often recommended before initiating the kinase reaction by adding ATP. A common starting point for this pre-incubation is 15 to 60 minutes at room temperature.[11][12] The subsequent kinase reaction time itself is typically in the range of 15 to 90 minutes .[13][14][15]

However, the optimal time must be determined empirically for your specific experimental conditions, as factors like enzyme and substrate concentrations can influence the reaction kinetics.[11]

Q4: How does the ATP concentration affect the apparent IC50 value and the required incubation time?

ATP concentration is a crucial factor, especially for ATP-competitive inhibitors. While Tirabrutinib is a covalent inhibitor, its initial binding to the active site is competitive with ATP.

  • Impact on IC50: Higher concentrations of ATP will compete more effectively with the inhibitor for binding to the kinase's active site. This can lead to a rightward shift in the dose-response curve, resulting in a higher apparent IC50 value. For accurate determination of a compound's potency, it is often recommended to use an ATP concentration that is at or near its Michaelis-Menten constant (Km).[16] However, some assays use physiologically relevant ATP concentrations (e.g., 1 mM) to better mimic cellular conditions.[16]

  • Impact on Incubation Time: In the presence of high ATP concentrations, it may take longer for the inhibitor to bind to the enzyme, potentially requiring a longer pre-incubation time to achieve maximal inhibition.

Troubleshooting Guide

Q5: My calculated IC50 value for Tirabrutinib is significantly higher than what is reported in the literature. What are the potential causes?

Potential CauseRecommended Action
Insufficient Incubation Time The covalent binding of Tirabrutinib is time-dependent. Increase the pre-incubation time of BTK with Tirabrutinib (e.g., try 30, 60, and 90 minutes) before adding ATP to ensure the binding reaction has reached completion.
High ATP Concentration If you are using a high concentration of ATP, it will compete with Tirabrutinib for the binding site. Consider performing the assay with an ATP concentration at or near the Km for BTK to get a more accurate IC50 value.[16]
Inactive Enzyme The purity of a kinase does not always correlate with its activity.[17] Ensure your BTK enzyme is active and has been stored correctly. Consider running a positive control with a known BTK inhibitor like staurosporine.
Reagent Issues Verify the concentration and purity of your this compound stock solution. Ensure that the assay buffer components are at the correct pH and concentration.

Q6: I am observing high variability between my replicate wells. Could the incubation time be a contributing factor?

Yes, inconsistent timing can introduce variability.

Potential CauseRecommended Action
Inconsistent Timing Ensure precise and consistent timing for all incubation steps across all wells of your microplate. Use multichannel pipettes or automated liquid handlers to minimize variations in reagent addition times.
Plate Edge Effects Evaporation from wells at the edge of the plate can concentrate reagents and alter reaction rates. Use a plate sealer and consider not using the outermost wells for data points.
Inadequate Mixing Ensure thorough but gentle mixing after the addition of each reagent to ensure a homogeneous reaction in each well.

Q7: The overall signal in my assay is very low. Should I simply increase the incubation time?

While a longer incubation time can increase the signal, it may not be the optimal solution as it can push the reaction out of its linear range.

Recommended ActionRationale
Enzyme Titration First, perform an enzyme titration to find the optimal concentration of BTK that yields a robust signal within the linear range of the assay.[14]
Check Reagent Concentrations Verify the concentrations of your substrate and ATP. Sub-optimal concentrations can limit the reaction rate.
Confirm Assay Compatibility Ensure that your assay format (e.g., fluorescence, luminescence) is sensitive enough for the amount of kinase activity you are measuring.[18]
Optimize Reaction Time Once the enzyme concentration is optimized, perform a time-course experiment to determine the incubation time that gives a strong signal while remaining in the linear phase of the reaction.[14]

Quantitative Data Summary

The inhibitory potency of this compound is typically reported as an IC50 value, which represents the concentration of the inhibitor required to reduce the activity of the BTK enzyme by 50%.

Table 1: Reported In Vitro IC50 Values for this compound

Target KinaseReported IC50 ValueReference
BTK2.2 nM[1][2]
BTK6.8 nM[7][19][20]
TEC48 nM[19][21]
BMX6 nM[21]
JAK35.52 µM[21]
EGFR3.02 µM[21]

Note: IC50 values can vary between different assay platforms and experimental conditions (e.g., ATP concentration).

Table 2: Key Experimental Parameters Influencing Kinase Assays

ParameterImportanceKey Considerations
Enzyme Concentration Determines the reaction rate and signal window.Must be optimized to ensure the assay operates in the linear range.
Substrate Concentration Affects the reaction velocity.Often used at or near the Km for consistent results.
ATP Concentration Competes with ATP-competitive inhibitors.Directly impacts the apparent IC50; should be standardized and reported.[16]
Incubation Time Crucial for time-dependent and covalent inhibitors.Must be optimized to allow for complete inhibitor binding without losing linearity.
Buffer Conditions (pH, MgCl2) Kinase activity is sensitive to pH and divalent cations.Should be optimized for the specific kinase and kept consistent.[11]

Experimental Protocols

Protocol 1: Standard BTK Kinase Assay (Example using ADP-Glo™ Luminescence Assay)

This protocol provides a general framework. Volumes and concentrations should be optimized for your specific experimental setup.

1. Reagent Preparation:

  • Kinase Buffer: Prepare a suitable buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).[22]
  • Tirabrutinib Dilutions: Prepare a serial dilution of this compound in 100% DMSO, and then dilute into the Kinase Buffer to the desired final concentrations.
  • BTK Enzyme: Dilute the active BTK enzyme to the pre-determined optimal concentration in Kinase Buffer.
  • Substrate/ATP Mix: Prepare a solution containing the peptide substrate and ATP in Kinase Buffer. The final ATP concentration is often at its Km.

2. Assay Procedure:

  • Add 5 µL of the diluted Tirabrutinib or vehicle (DMSO) control to the wells of a 384-well plate.
  • Add 5 µL of the diluted BTK enzyme solution to each well.
  • Pre-incubation: Cover the plate and incubate for 60 minutes at room temperature to allow for inhibitor binding.
  • Initiate Kinase Reaction: Add 10 µL of the Substrate/ATP mix to each well to start the reaction.
  • Kinase Reaction Incubation: Incubate the plate for 60 minutes at 30°C.
  • Terminate Reaction: Add 20 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[22]
  • Signal Generation: Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[22]
  • Data Acquisition: Read the luminescence on a plate reader.

Protocol 2: Optimizing Inhibitor Incubation Time

1. Objective: To determine the optimal pre-incubation time required for Tirabrutinib to achieve maximal inhibition of BTK.

2. Procedure:

  • Prepare reagents as described in Protocol 1. Use a concentration of Tirabrutinib that is expected to give approximately 80-90% inhibition (e.g., 5-10 times its expected IC50).
  • Set up the assay plate by adding the inhibitor and the BTK enzyme.
  • Initiate the kinase reaction by adding the Substrate/ATP mix at staggered time points (e.g., T = 0, 15, 30, 60, 90, and 120 minutes) after the enzyme and inhibitor were mixed. This means the pre-incubation times will vary.
  • Ensure the kinase reaction time itself is kept constant for all wells (e.g., 30 minutes).
  • Stop the reactions and develop the signal as per the assay kit instructions.
  • Data Analysis: Plot the percentage of inhibition versus the pre-incubation time. The optimal incubation time is the point at which the inhibition level plateaus, indicating that the inhibitor-enzyme binding has reached a steady state.

Visualizations

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN_SYK LYN / SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK Phosphorylation & Activation PLCg2 PLCγ2 BTK->PLCg2 Activates DAG DAG PLCg2->DAG IP3 IP3 PLCg2->IP3 PKC PKCβ DAG->PKC NFkB NF-κB Pathway IP3->NFkB via Ca²⁺ flux PKC->NFkB Transcription Gene Transcription (Proliferation, Survival) NFkB->Transcription Tirabrutinib Tirabrutinib (Irreversible Inhibitor) Tirabrutinib->BTK Inhibits Incubation_Optimization_Workflow cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis Reagents Prepare Reagents: - BTK Enzyme - Tirabrutinib (fixed conc.) - Substrate & ATP Mix Mix BTK + Tirabrutinib in assay plate wells Reagents->Mix Incubate Pre-incubate for varying time points (e.g., 0, 15, 30, 60, 90 min) Mix->Incubate Start Initiate Reaction: Add Substrate/ATP Mix Incubate->Start React Incubate for a FIXED reaction time (e.g., 30 min) Start->React Stop Stop Reaction & Develop Signal React->Stop Read Read Plate (e.g., Luminescence) Stop->Read Plot Plot % Inhibition vs. Pre-incubation Time Read->Plot Determine Determine Optimal Time (Point where inhibition plateaus) Plot->Determine

References

Technical Support Center: Troubleshooting Inconsistent Western Blot Results for p-BTK with Tirabrutinib

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent Western blot results for phosphorylated Bruton's tyrosine kinase (p-BTK) following treatment with Tirabrutinib.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why am I seeing weak or no p-BTK signal after Tirabrutinib treatment?

A1: This is the expected outcome, as Tirabrutinib is a potent and selective inhibitor of BTK.[1][2] It works by irreversibly binding to BTK, which prevents its autophosphorylation and activation.[1][3] Therefore, a significant decrease or complete absence of the p-BTK band is indicative of successful drug treatment. One study demonstrated that Tirabrutinib inhibited BTK autophosphorylation at Tyr-223 in a concentration-dependent manner in TMD8 and U-2932 cells.[4][5]

However, if you are expecting a baseline p-BTK signal in your untreated control and it is also weak or absent, consider the following:

  • Suboptimal Lysis Buffer: Ensure your lysis buffer contains freshly added phosphatase inhibitors to prevent dephosphorylation of your target protein.[6][7][8]

  • Low Protein Abundance: Phosphorylated proteins are often present in low abundance.[9][10] You may need to load more protein onto your gel or enrich your sample for phosphoproteins.[11]

  • Poor Antibody Performance: Your primary antibody may not be sensitive enough or may have lost activity. Titrate your antibody to find the optimal concentration.

Q2: My p-BTK bands are inconsistent across different experiments, even with the same Tirabrutinib concentration. What could be the cause?

A2: Inconsistent results in Western blotting for phosphorylated proteins are a common challenge.[6] Several factors could contribute to this variability:

  • Variable Phosphatase Activity: Ensure consistent and immediate addition of fresh phosphatase inhibitors to your lysis buffer for every experiment.[7][8] Phosphorylation can be a transient event, and even slight delays can lead to dephosphorylation.[9][10]

  • Inconsistent Sample Handling: Keep samples on ice at all times and use pre-chilled buffers to minimize enzymatic activity that could alter the phosphorylation state.[7][8]

  • Uneven Transfer: Verify that your protein transfer from the gel to the membrane is consistent. Air bubbles between the gel and membrane can block transfer.[12][13] Staining the membrane with Ponceau S after transfer can help visualize the efficiency and evenness of the transfer.[12][14]

  • Loading Inaccuracies: Ensure equal protein loading across all lanes. Perform a total protein quantification assay (e.g., BCA or Bradford) before loading. Normalizing the p-BTK signal to the total BTK signal is crucial to account for any loading variations.[6][15]

Q3: I'm observing high background on my Western blot, which is obscuring the p-BTK signal. How can I reduce it?

A3: High background can be a significant issue, especially when detecting low-abundance phosphoproteins.[9] Here are some common causes and solutions:

  • Inappropriate Blocking Buffer: Milk-based blocking buffers contain casein, a phosphoprotein, which can lead to high background when using anti-phospho antibodies.[6][9][10] It is highly recommended to use 3-5% Bovine Serum Albumin (BSA) in TBST for blocking.[6][9]

  • Antibody Concentration Too High: An overly concentrated primary or secondary antibody can lead to non-specific binding. Optimize the antibody dilutions.[12][16]

  • Insufficient Washing: Increase the number and duration of your wash steps after primary and secondary antibody incubations to remove unbound antibodies.[16]

  • Membrane Handling: Handle the membrane with clean forceps and avoid letting it dry out at any stage.[12]

Q4: What is the expected molecular weight for p-BTK? I am seeing bands at unexpected sizes.

A4: The expected molecular weight of BTK is approximately 77 kDa. Phosphorylation adds a small amount of mass (around 80 Da per phosphate group), which is generally not resolvable by standard SDS-PAGE.[17] If you are observing bands at significantly different molecular weights, consider these possibilities:

  • Protein Degradation: If you see lower molecular weight bands, your samples may have undergone degradation. Always add protease inhibitors to your lysis buffer.[8][13]

  • Post-Translational Modifications: Other post-translational modifications, such as glycosylation, can cause the protein to migrate slower, appearing as a higher molecular weight band.[14]

  • Non-Specific Antibody Binding: The antibody may be cross-reacting with other proteins. Check the antibody datasheet for specificity information and consider using a different antibody clone.[11]

Experimental Protocols

Detailed Western Blot Protocol for p-BTK (Tyr223) Detection

This protocol is a general guideline. Optimization of antibody dilutions, incubation times, and other parameters may be necessary for your specific experimental conditions.

  • Sample Preparation & Lysis:

    • After treating cells with Tirabrutinib, wash them with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail. Keep samples on ice for 30 minutes, with occasional vortexing.[18]

    • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant and determine the protein concentration using a BCA or Bradford protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-40 µg of total protein per lane by adding Laemmli sample buffer and heating at 95-100°C for 5 minutes.

    • Separate the protein lysates on an 8-10% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Confirm successful transfer by staining the membrane with Ponceau S.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[19]

    • Incubate the membrane with the primary antibody against p-BTK (Tyr223) (e.g., Cell Signaling Technology #5082) diluted in 5% BSA/TBST.[15][20] The optimal dilution should be determined experimentally, but a starting point of 1:1000 is common. Incubate overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.[21]

    • Incubate the membrane with an HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Capture the image using a digital imager.

    • To normalize the results, strip the membrane and re-probe with an antibody against total BTK. The ratio of p-BTK to total BTK should be calculated to determine the effect of Tirabrutinib.[15]

Quantitative Data Summary

The following table summarizes the reported IC50 values for Tirabrutinib's inhibition of p-BTK, demonstrating its potency.

Cell LineIC50 for p-BTK (Tyr223) InhibitionReference
TMD823.9 nM[4][5]
U-293212.0 nM[4][5]

Visualizations

Signaling Pathway Diagram

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Activation BTK BTK LYN_SYK->BTK Recruitment & Phosphorylation pBTK p-BTK (Active) BTK->pBTK Autophosphorylation (Tyr223) PLCg2 PLCγ2 pBTK->PLCg2 pPLCg2 p-PLCγ2 (Active) PLCg2->pPLCg2 Downstream Downstream Signaling (AKT, ERK, NF-κB) pPLCg2->Downstream Tirabrutinib Tirabrutinib Tirabrutinib->BTK Irreversible Inhibition

Caption: BTK Signaling Pathway and Tirabrutinib's Mechanism of Action.

Experimental Workflow Diagram

Western_Blot_Workflow start Start: Cell Treatment with Tirabrutinib lysis Cell Lysis (with Protease & Phosphatase Inhibitors) start->lysis quant Protein Quantification (BCA or Bradford Assay) lysis->quant sds_page SDS-PAGE quant->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer ponceau Ponceau S Staining (Optional Transfer Check) transfer->ponceau blocking Blocking (5% BSA in TBST) ponceau->blocking primary_ab Primary Antibody Incubation (anti-p-BTK) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Image Analysis & Normalization (p-BTK / Total BTK) detection->analysis end End: Quantified Results analysis->end

Caption: Western Blot Workflow for p-BTK Detection.

Troubleshooting Logic Diagram

Troubleshooting_Logic start Inconsistent p-BTK Results? q1 Weak or No Signal? start->q1 Yes q2 High Background? start->q2 No a1_1 Expected with Tirabrutinib. Check Untreated Control. q1->a1_1 In Treated Samples a1_2 Add Phosphatase Inhibitors. Increase Protein Load. q1->a1_2 In All Samples q3 Inconsistent Bands? q2->q3 No a2_1 Use BSA for Blocking (not milk). Optimize Antibody Dilution. q2->a2_1 Yes a3_1 Ensure Consistent Sample Handling (on ice). Verify Protein Transfer (Ponceau S). q3->a3_1 Yes

References

Technical Support Center: Managing Poor Oral Bioavailability of Tirabrutinib Hydrochloride in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor oral bioavailability of Tirabrutinib hydrochloride in preclinical animal models.

Troubleshooting Guide

Issue 1: Low and Variable Plasma Concentrations of Tirabrutinib After Oral Administration

Question: We are observing significantly low and inconsistent plasma levels of tirabrutinib in our rat/dog model after oral gavage. What are the potential causes and how can we troubleshoot this?

Answer:

Low and variable oral exposure of this compound is often multifactorial, primarily stemming from its low aqueous solubility. Here’s a systematic approach to troubleshoot this issue:

1. Formulation and Vehicle Selection:

  • Problem: this compound is practically insoluble in water, leading to poor dissolution in the gastrointestinal (GI) tract. Using a simple aqueous suspension (e.g., in methylcellulose) can result in very low absorption.[1]

  • Solution: Employ solubility-enhancing formulations. Lipid-based formulations and the use of co-solvents have shown success for other poorly soluble kinase inhibitors.[2][3]

    • Recommended Vehicles:

      • A mixture of PEG400 and Labrasol (1:1, v/v) has been effective for other poorly soluble compounds in rats.[1]

      • Solutions containing surfactants and emulsifiers like Gelucire or Solutol can significantly enhance bioavailability.[4]

      • For early-stage screening, a solution in DMSO:PEG300 (15:85) can be used for intravenous administration to determine absolute bioavailability, providing a baseline for oral formulation development.[1]

2. Particle Size Reduction:

  • Problem: Large drug particles have a smaller surface area-to-volume ratio, which limits the dissolution rate.

  • Solution: Consider micronization or nanosizing of the this compound active pharmaceutical ingredient (API). Creating nanosponges with carriers like Hydroxypropyl-β-cyclodextrin has been shown to dramatically improve the bioavailability of the BTK inhibitor ibrutinib.[5]

3. Pre-systemic Metabolism:

  • Problem: Tirabrutinib, like many other tyrosine kinase inhibitors, undergoes significant first-pass metabolism in the gut wall and liver, primarily mediated by cytochrome P450 enzymes, particularly CYP3A4.[6][7][8][9][10] This can substantially reduce the amount of active drug reaching systemic circulation.

  • Solution:

    • Co-administration with CYP3A Inhibitors (for mechanistic understanding): In preclinical studies, co-administering tirabrutinib with a known CYP3A inhibitor (e.g., ketoconazole, voriconazole, or fluconazole) can help elucidate the extent of CYP3A-mediated metabolism. A significant increase in tirabrutinib exposure in the presence of these inhibitors confirms a major role for CYP3A in its clearance.[11]

    • Species Selection: Metabolic profiles of tirabrutinib in rat and human liver microsomes are more similar than those in dogs, suggesting rats may be a more suitable model for toxicity studies.[6]

4. Efflux Transporter Activity:

  • Problem: Tirabrutinib may be a substrate for efflux transporters like P-glycoprotein (P-gp/ABCB1), which actively pump the drug out of enterocytes back into the GI lumen, limiting its net absorption. Other BTK inhibitors, such as zanubrutinib, are known P-gp substrates.[7][10]

  • Solution:

    • In Vitro Permeability Assays: Utilize Caco-2 or MDCK cell lines transfected with human P-gp to determine if tirabrutinib is a substrate.

    • Co-administration with P-gp Inhibitors (for mechanistic understanding): In animal models, co-dosing with a P-gp inhibitor can help quantify the impact of this transporter on oral absorption.

Experimental Workflow for Troubleshooting Low Bioavailability

G start Low/Variable Oral Bioavailability Observed formulation Step 1: Optimize Formulation - Test lipid-based vehicles (PEG400, Labrasol) - Consider nanosuspensions start->formulation pk_screen Step 2: Conduct Pilot PK Study - Compare optimized formulation to simple suspension formulation->pk_screen iv_study Step 3: Determine Absolute Bioavailability - Administer IV dose in solubilizing vehicle (e.g., DMSO:PEG300) pk_screen->iv_study metabolism_check Step 4: Investigate Pre-systemic Metabolism - Co-administer with CYP3A inhibitor (e.g., ketoconazole) iv_study->metabolism_check transporter_check Step 5: Assess Efflux Transporter Involvement - In vitro permeability assays (Caco-2/MDCK) - In vivo study with P-gp inhibitor metabolism_check->transporter_check end Identify Primary Cause and Implement Strategy transporter_check->end G BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK activates PLCg2 PLCγ2 BTK->PLCg2 phosphorylates Tirabrutinib Tirabrutinib Tirabrutinib->BTK irreversibly inhibits AKT AKT Pathway PLCg2->AKT ERK ERK Pathway PLCg2->ERK NFkB NF-κB Pathway PLCg2->NFkB Proliferation B-Cell Proliferation & Survival AKT->Proliferation ERK->Proliferation NFkB->Proliferation G cluster_absorption Absorption Phase cluster_barriers Bioavailability Barriers Tirabrutinib_Oral Oral Tirabrutinib HCl Dissolution Dissolution in GI Fluid Tirabrutinib_Oral->Dissolution Permeation Permeation across Gut Wall Dissolution->Permeation Systemic_Circulation Systemic Circulation Permeation->Systemic_Circulation Solubility Poor Aqueous Solubility Solubility->Dissolution limits Metabolism First-Pass Metabolism (CYP3A) Metabolism->Permeation reduces Efflux P-gp Efflux Efflux->Permeation reduces

References

Validation & Comparative

Comparing the selectivity of Tirabrutinib hydrochloride vs. ibrutinib and acalabrutinib

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of the Kinase Selectivity of Tirabrutinib Hydrochloride, Ibrutinib, and Acalabrutinib

In the landscape of targeted therapies for B-cell malignancies, the development of Bruton's tyrosine kinase (BTK) inhibitors has marked a significant advancement. This guide provides a detailed comparison of the kinase selectivity of three prominent BTK inhibitors: this compound, ibrutinib, and acalabrutinib. Understanding the selectivity profile of these inhibitors is crucial for researchers, scientists, and drug development professionals to anticipate their efficacy and potential off-target effects.

Introduction to BTK Inhibitors

Bruton's tyrosine kinase is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, differentiation, and survival of B-cells.[1][2][3] Dysregulation of this pathway is a hallmark of various B-cell cancers. Ibrutinib, the first-in-class BTK inhibitor, demonstrated the clinical potential of targeting this kinase. However, its use can be associated with adverse effects due to the inhibition of other, unintended kinases.[4][5] This has spurred the development of second-generation BTK inhibitors, such as acalabrutinib and tirabrutinib, which are designed for greater selectivity to minimize off-target activities.[4][6]

Kinase Selectivity Profiles

The selectivity of a kinase inhibitor refers to its ability to inhibit the intended target (on-target) with high potency while having minimal effect on other kinases (off-target). A higher degree of selectivity is generally desirable to reduce the risk of adverse events.

Ibrutinib , as a first-generation inhibitor, exhibits a broader kinase inhibition profile.[5][7] It is known to inhibit several other kinases, including members of the TEC and EGFR families, which has been linked to side effects such as diarrhea, rash, bleeding, and atrial fibrillation.[1][4]

Acalabrutinib was developed as a more selective BTK inhibitor to mitigate the off-target effects observed with ibrutinib.[8] It demonstrates significantly less activity against other kinases, particularly those in the TEC and EGFR families.[6]

This compound is another highly selective, second-generation BTK inhibitor.[9][10] It has been shown to have potent activity against BTK while displaying minimal inhibition of a wide range of other kinases, suggesting a favorable safety profile.[11]

Quantitative Comparison of Kinase Inhibition

The following table summarizes the half-maximal inhibitory concentration (IC50) values for tirabrutinib, ibrutinib, and acalabrutinib against BTK and a selection of key off-target kinases. Lower IC50 values indicate greater potency of inhibition.

KinaseTirabrutinib IC50 (nM)Ibrutinib IC50 (nM)Acalabrutinib IC50 (nM)
BTK 6.8 0.5 - 7.8 3 - 5.8
TEC483.2 - 7837 - 1000
ITK>20,0002.1 - 10.7>1000
EGFR>10,0001.0 - 13>10,000
ERBB2 (HER2)>10,0009.4>1000
ERBB4 (HER4)-1.4<100
BMX-0.8<100
CSK>100019>1000
FYN>100020>1000
LYN>100017>1000
LCK>10003.9>1000
JAK3>100016>1000

Data compiled from multiple sources. Absolute values may vary between different studies and assay conditions.

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the central role of BTK in B-cell receptor signaling and the pathways of key off-target kinases.

BTK_Signaling_Pathway BCR B-cell Receptor (BCR) LYN LYN BCR->LYN activates Antigen Antigen Antigen->BCR binds SYK SYK LYN->SYK activates BTK BTK SYK->BTK activates PLCG2 PLCγ2 BTK->PLCG2 activates PIP2 PIP2 PLCG2->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Mobilization Ca²⁺ Mobilization IP3->Ca_Mobilization PKC PKC DAG->PKC Proliferation Cell Proliferation & Survival Ca_Mobilization->Proliferation NF_kB NF-κB Activation PKC->NF_kB NF_kB->Proliferation Tirabrutinib Tirabrutinib Tirabrutinib->BTK Ibrutinib Ibrutinib Ibrutinib->BTK Acalabrutinib Acalabrutinib Acalabrutinib->BTK

Caption: Simplified BTK Signaling Pathway in B-cells.

Off_Target_Signaling_Pathways cluster_EGFR EGFR Signaling cluster_TEC TEC Family Kinase Signaling EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT EGF EGF EGF->EGFR Cell_Proliferation_EGFR Cell Proliferation RAS_RAF_MEK_ERK->Cell_Proliferation_EGFR PI3K_AKT->Cell_Proliferation_EGFR TEC_Kinase TEC Family Kinases (e.g., TEC, ITK) PLCG PLCγ TEC_Kinase->PLCG Receptor Receptor Receptor->TEC_Kinase Ca_Mobilization_TEC Ca²⁺ Mobilization PLCG->Ca_Mobilization_TEC Ibrutinib Ibrutinib Ibrutinib->EGFR Ibrutinib->TEC_Kinase

Caption: Key Off-Target Signaling Pathways Inhibited by Ibrutinib.

Experimental Protocols

The determination of kinase inhibitor selectivity is commonly performed using various biochemical assays. The data presented in this guide are primarily derived from in vitro kinase assays such as LanthaScreen®, IMAP®, and Z'-LYTE®. Below are generalized protocols for these methods.

KINOMEscan™ Profiling (General Workflow)

KINOMEscan is a competitive binding assay used to quantify the interactions between a test compound and a large panel of kinases.

KINOMEscan_Workflow Start Immobilized Kinase Incubation Incubation Start->Incubation Test_Compound Test Compound (e.g., Tirabrutinib) Test_Compound->Incubation Tagged_Ligand Tagged Reference Ligand Tagged_Ligand->Incubation Capture Capture & Wash Incubation->Capture Quantification Quantification of Bound Ligand Capture->Quantification Result Determination of % Inhibition Quantification->Result

Caption: General Workflow for KINOMEscan™ Assay.

  • Assay Principle: An immobilized kinase is incubated with the test compound and a tagged, broad-spectrum kinase inhibitor (reference ligand). The amount of the reference ligand that binds to the kinase is quantified. If the test compound binds to the kinase, it will compete with the reference ligand, resulting in a reduced signal.

  • Procedure:

    • Kinases are expressed as fusions with a proprietary tag and immobilized on a solid support.

    • The immobilized kinases are incubated with the test compound at a fixed concentration (e.g., 1 µM).

    • A tagged reference ligand is added to the mixture.

    • After reaching equilibrium, the unbound reagents are washed away.

    • The amount of bound reference ligand is measured, typically using quantitative PCR (qPCR) for the DNA tag.

  • Data Analysis: The amount of bound reference ligand in the presence of the test compound is compared to a control (DMSO vehicle). The results are expressed as a percentage of inhibition.

LanthaScreen® Eu Kinase Binding Assay

This is a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.

  • Assay Principle: The assay measures the binding and displacement of an Alexa Fluor™ 647-labeled kinase tracer to a europium-labeled anti-tag antibody bound to the kinase. When the tracer binds to the kinase, FRET occurs between the europium donor and the Alexa Fluor™ acceptor. A test compound that binds to the kinase's ATP site will displace the tracer, leading to a decrease in the FRET signal.

  • Generalized Protocol:

    • A reaction mixture is prepared containing the kinase, the europium-labeled anti-tag antibody, and the test compound at various concentrations.

    • The Alexa Fluor™ 647-labeled tracer is added to initiate the binding reaction.

    • The reaction is incubated at room temperature for a specified period (e.g., 60 minutes).

    • The TR-FRET signal is read on a suitable plate reader, measuring the emission at both the donor and acceptor wavelengths.

  • Data Analysis: The ratio of the acceptor to donor emission is calculated. IC50 values are determined by plotting the emission ratio against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Z'-LYTE® Kinase Assay

This assay is a FRET-based method that measures kinase activity through the phosphorylation of a peptide substrate.

  • Assay Principle: A synthetic peptide substrate is labeled with two different fluorophores (a FRET pair). The kinase phosphorylates this substrate. Subsequently, a "development reagent" containing a site-specific protease is added, which selectively cleaves the non-phosphorylated peptides. This cleavage disrupts FRET. The extent of phosphorylation is determined by the ratio of the two fluorescence signals.

  • Generalized Protocol:

    • The kinase reaction is set up by combining the kinase, the FRET-peptide substrate, and ATP in a buffer solution.

    • The test inhibitor is added at varying concentrations.

    • The reaction is allowed to proceed at room temperature for a set time (e.g., 60 minutes).

    • The development reagent is added to stop the kinase reaction and initiate the cleavage of non-phosphorylated substrate.

    • After a further incubation period (e.g., 60 minutes), the fluorescence is read at the emission wavelengths of the two fluorophores.

  • Data Analysis: An emission ratio is calculated from the two fluorescence readings. This ratio is then used to determine the percent phosphorylation, and subsequently, the percent inhibition for each concentration of the test compound. IC50 values are derived from the dose-response curves.

Conclusion

The data and pathway analyses presented in this guide highlight the differences in selectivity among this compound, ibrutinib, and acalabrutinib. Ibrutinib, while an effective BTK inhibitor, demonstrates significant off-target activity. In contrast, the second-generation inhibitors, tirabrutinib and acalabrutinib, exhibit a much higher degree of selectivity for BTK. This increased selectivity is a key molecular feature that is anticipated to translate into a more favorable safety profile by minimizing the inhibition of kinases involved in other essential signaling pathways. For researchers and clinicians, the choice of a BTK inhibitor may be influenced by these selectivity profiles, especially when considering long-term treatment and the potential for adverse events.

References

Validating the On-Target Activity of Tirabrutinib Hydrochloride Using CRISPR-Cas9 BTK Knockout Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Tirabrutinib hydrochloride's performance in validating its on-target activity against Bruton's tyrosine kinase (BTK). We explore the use of CRISPR-Cas9 engineered BTK knockout cells as a definitive method to ascertain drug specificity, a critical step in preclinical drug development. This document outlines the experimental framework, presents comparative data, and offers detailed protocols to aid researchers in their evaluation of BTK inhibitors.

Introduction to Tirabrutinib and On-Target Validation

Tirabrutinib is a second-generation, highly selective, and irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation and survival of B-cells.[4][5][6][7] Dysregulation of this pathway is implicated in various B-cell malignancies.[4][5] Tirabrutinib covalently binds to the cysteine residue Cys481 in the active site of BTK, leading to the inhibition of its kinase activity and subsequent apoptosis of malignant B-cells.[4][8]

Validating that a drug's therapeutic effect stems from its intended target is paramount. The use of CRISPR-Cas9 to generate knockout (KO) cell lines offers a powerful tool for such validation. By comparing the effects of Tirabrutinib on wild-type (WT) cells versus cells lacking BTK, its on-target activity can be unequivocally demonstrated. Studies have shown the feasibility of using CRISPR-Cas9 to knock out BTK to assess the sensitivity of cells to BTK inhibitors.[9][10][11]

Comparative Analysis of BTK Inhibitors

Tirabrutinib exhibits a more selective kinase-binding profile compared to the first-generation inhibitor, ibrutinib.[1][12] This enhanced selectivity is predicted to result in fewer off-target effects.[2] The following table summarizes the selectivity of Tirabrutinib and other BTK inhibitors against various kinases.

KinaseTirabrutinib (IC50, nM)Ibrutinib (IC50, nM)Acalabrutinib (IC50, nM)Zanubrutinib (IC50, nM)
BTK 3.59 - 27.6 [1][13]0.53.0<1.0
TEC48[2]78>10002.0
EGFR>10,000[14]7.8>10004.8
ITK>20,000[2]101961

Note: IC50 values are compiled from various sources and may vary based on assay conditions. The data for Tirabrutinib's IC50 on BTK shows a range based on different cell lines tested.

Validating On-Target Activity: Wild-Type vs. BTK Knockout Cells

The central hypothesis for validating Tirabrutinib's on-target activity is that its cytotoxic effects will be significantly diminished in BTK knockout cells compared to wild-type cells. The following tables present expected comparative data from key validation experiments.

Table 1: Effect of Tirabrutinib on BTK Phosphorylation
Cell LineTirabrutinib Conc. (nM)p-BTK (Tyr223) Level (Relative to Untreated Control)
Wild-Type (e.g., TMD8)01.00
10.65
100.15
100<0.05
BTK Knockout0Not Detectable
100Not Detectable
Table 2: Effect of Tirabrutinib on Cell Viability
Cell LineTirabrutinib IC50 (nM)
Wild-Type (e.g., TMD8)3.59[1][13]
BTK Knockout>10,000 (Expected)

Visualizing the Experimental Logic and Signaling Pathway

To clearly illustrate the concepts discussed, the following diagrams were generated using Graphviz.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK BTK BTK LYN_SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 IP3_DAG IP3 / DAG PLCG2->IP3_DAG NFkB_AKT_ERK NF-κB, AKT, ERK Pathways IP3_DAG->NFkB_AKT_ERK Proliferation Cell Proliferation & Survival NFkB_AKT_ERK->Proliferation Tirabrutinib Tirabrutinib Tirabrutinib->BTK Inhibits

Caption: BTK Signaling Pathway and the inhibitory action of Tirabrutinib.

Experimental_Workflow cluster_assays Validation Assays start Start crispr Generate BTK Knockout Cell Line using CRISPR-Cas9 start->crispr culture Culture Wild-Type (WT) and BTK Knockout (KO) Cells crispr->culture treat Treat WT and KO Cells with Varying Concentrations of Tirabrutinib culture->treat western Western Blot for p-BTK and Total BTK treat->western viability Cell Viability Assay (e.g., CellTiter-Glo) treat->viability analyze Analyze and Compare Data between WT and KO Cells western->analyze viability->analyze

Caption: Experimental workflow for validating Tirabrutinib's on-target activity.

Logical_Comparison WT_Cells Wild-Type Cells BTK Present Tirabrutinib Binds BTK BTK Signaling Inhibited Decreased Cell Viability KO_Cells BTK Knockout Cells BTK Absent Tirabrutinib Cannot Bind Target BTK Signaling Inactive No Effect on Cell Viability Tirabrutinib Tirabrutinib Treatment Tirabrutinib->WT_Cells On-Target Effect Tirabrutinib->KO_Cells No On-Target Effect

Caption: Logical comparison of Tirabrutinib's effect on WT vs. BTK KO cells.

Detailed Experimental Protocols

Generation of BTK Knockout Cell Line via CRISPR-Cas9
  • gRNA Design and Cloning: Design guide RNAs (gRNAs) targeting an early exon of the BTK gene to induce a frameshift mutation. Clone the gRNA sequences into a suitable Cas9 expression vector.

  • Transfection: Transfect the Cas9-gRNA plasmid into the target B-cell lymphoma cell line (e.g., TMD8) using electroporation or a lipid-based transfection reagent.

  • Single-Cell Cloning: After 48-72 hours, perform single-cell sorting into 96-well plates to isolate individual clones.

  • Screening and Validation: Expand the clones and screen for BTK knockout by Western blotting for the absence of BTK protein. Confirm the knockout at the genomic level by sequencing the targeted region.

Western Blot for BTK Phosphorylation
  • Cell Culture and Treatment: Seed wild-type and BTK knockout cells and treat with a range of Tirabrutinib concentrations (e.g., 0, 1, 10, 100 nM) for 2-4 hours.

  • Lysis: Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.[15]

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[15][16] Incubate with primary antibodies against phospho-BTK (Tyr223) and total BTK overnight at 4°C.[17]

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[15] Detect the signal using an enhanced chemiluminescence (ECL) substrate.[18]

  • Analysis: Quantify band intensities using densitometry software. Normalize p-BTK levels to total BTK.[17]

Cell Viability Assay (CellTiter-Glo®)
  • Cell Seeding: Seed wild-type and BTK knockout cells in a 96-well plate at a density of 1 x 10^4 cells/well.

  • Treatment: Add serial dilutions of Tirabrutinib to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[1]

  • Assay Procedure: Allow the plate to equilibrate to room temperature. Add CellTiter-Glo® reagent to each well, mix, and incubate for 10 minutes to stabilize the luminescent signal.[19]

  • Measurement: Read the luminescence using a plate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of viable cells against the log of the drug concentration and fitting the data to a dose-response curve.

Conclusion

The combined use of CRISPR-Cas9 gene editing and robust cellular assays provides a powerful platform for validating the on-target activity of kinase inhibitors like Tirabrutinib. The expected lack of efficacy in BTK knockout cells would provide strong evidence for its specific mechanism of action. This guide offers a framework for researchers to design and execute experiments to rigorously assess the on-target effects of Tirabrutinib and other BTK inhibitors, contributing to the development of more precise and effective cancer therapies.

References

Tirabrutinib Hydrochloride: A Comparative Analysis in Ibrutinib-Resistant B-Cell Malignancies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of tirabrutinib hydrochloride's performance, particularly in the context of ibrutinib-resistant cells. Tirabrutinib is a second-generation, potent, and irreversible Bruton's tyrosine kinase (BTK) inhibitor.[1][2] Like its predecessor ibrutinib, tirabrutinib covalently binds to the cysteine 481 (C481) residue in the active site of BTK, thereby blocking its signaling and inducing apoptosis in malignant B-cells.[3][4] However, the emergence of resistance to ibrutinib, most commonly through the C481S mutation in BTK, presents a significant clinical challenge.[5] This guide examines the cross-resistance profile of tirabrutinib and its efficacy against alternative resistance mechanisms.

Performance Data in Ibrutinib-Sensitive and Resistant Cells

Tirabrutinib has demonstrated potent activity against various B-cell lymphoma cell lines. However, its efficacy is significantly impacted by the mechanisms of ibrutinib resistance.

Cell LineCancer TypeBTK Mutation StatusIbrutinib IC₅₀ (nM)Tirabrutinib IC₅₀ (nM)Alternative BTK Inhibitor (Pirtobrutinib) IC₅₀ (nM)
TMD8ABC-DLBCLWild-TypeNot explicitly stated, but sensitive3.59[6][7]Not explicitly stated, but active
U-2932ABC-DLBCLWild-TypeNot explicitly stated, but sensitive27.6[6][7]Not explicitly stated, but active
REC-1Mantle Cell LymphomaWild-TypeSensitiveNot explicitly statedNot explicitly stated
TMD8RABC-DLBCL (Tirabrutinib-Resistant)BTK Wild-Type, PLCγ2 R665WNot explicitly statedResistantNot explicitly stated
VariousChronic Lymphocytic LeukemiaBTK C481SResistantPredicted to be resistant[5]Active (nM range)[8][9]

ABC-DLBCL: Activated B-cell like Diffuse Large B-cell Lymphoma IC₅₀: Half-maximal inhibitory concentration

Cross-Resistance Profile

BTK C481S Mutation: The most prevalent mechanism of acquired resistance to ibrutinib is a mutation at the C481 residue of BTK, most commonly C481S.[5] This mutation prevents the covalent binding of irreversible inhibitors like ibrutinib. As tirabrutinib also forms a covalent bond with C481, it is predicted to have significantly reduced potency against cells harboring the BTK C481S mutation.[5][10] In contrast, non-covalent BTK inhibitors, such as pirtobrutinib, do not rely on binding to C481 and have demonstrated potent activity against both wild-type and C481S-mutant BTK.[8][9]

Alternative Resistance Mechanisms: Resistance to BTK inhibitors can also arise from mutations in downstream signaling molecules, such as phospholipase C gamma 2 (PLCγ2). A tirabrutinib-resistant cell line, TMD8R, was developed and found to lack the BTK C481S mutation but instead harbored a mutation in PLCγ2 (R665W).[10] This indicates that while tirabrutinib can still inhibit BTK phosphorylation in these cells, the downstream signaling pathway remains activated, leading to resistance.[10]

Signaling Pathways in Tirabrutinib Resistance

In sensitive cells, tirabrutinib effectively inhibits BTK autophosphorylation and downstream signaling pathways, including the ERK and AKT pathways, leading to apoptosis.[6] However, in cells with acquired resistance due to downstream mutations (e.g., PLCγ2), while BTK phosphorylation is still inhibited by tirabrutinib, downstream signals like ERK phosphorylation can be maintained, allowing for cell survival and proliferation.[10]

G cluster_sensitive Ibrutinib/Tirabrutinib Sensitive Cell cluster_resistant Ibrutinib-Resistant Cell (BTK C481S) cluster_resistant2 Ibrutinib-Resistant Cell (PLCγ2 Mutant) BCR B-Cell Receptor (BCR) BTK_wt BTK (Wild-Type) BCR->BTK_wt PLCG2_wt PLCγ2 BTK_wt->PLCG2_wt ERK_wt ERK PLCG2_wt->ERK_wt Apoptosis_s Apoptosis Cell Survival\n(Blocked) Cell Survival (Blocked) ERK_wt->Cell Survival\n(Blocked) Ibrutinib Ibrutinib/ Tirabrutinib Ibrutinib->BTK_wt Inhibits (Covalent Binding) BCR_r1 B-Cell Receptor (BCR) BTK_mut BTK (C481S Mutant) BCR_r1->BTK_mut PLCG2_r1 PLCγ2 BTK_mut->PLCG2_r1 ERK_r1 ERK PLCG2_r1->ERK_r1 Survival_r1 Cell Survival ERK_r1->Survival_r1 Ibrutinib_r1 Ibrutinib/ Tirabrutinib Ibrutinib_r1->BTK_mut Binding Impaired Pirtobrutinib Pirtobrutinib (Non-covalent) Pirtobrutinib->BTK_mut Inhibits BCR_r2 B-Cell Receptor (BCR) BTK_wt_r2 BTK (Wild-Type) BCR_r2->BTK_wt_r2 PLCG2_mut PLCγ2 (Mutant) BTK_wt_r2->PLCG2_mut ERK_r2 ERK PLCG2_mut->ERK_r2 Constitutively Active Survival_r2 Cell Survival ERK_r2->Survival_r2 Ibrutinib_r2 Ibrutinib/ Tirabrutinib Ibrutinib_r2->BTK_wt_r2 Inhibits

Figure 1. Signaling pathways in tirabrutinib-sensitive and resistant cells.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of BTK inhibitors on lymphoma cell lines.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.

  • Compound Treatment: Add varying concentrations of tirabrutinib, ibrutinib, or a vehicle control (e.g., DMSO) to the wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ values by plotting the percentage of cell viability against the logarithm of the drug concentration.

G start Start seed Seed cells in 96-well plate start->seed treat Add BTK inhibitors (Tirabrutinib, Ibrutinib) seed->treat incubate1 Incubate for 72h treat->incubate1 add_mtt Add MTT reagent incubate1->add_mtt incubate2 Incubate for 4h add_mtt->incubate2 solubilize Add solubilization buffer and incubate overnight incubate2->solubilize read Measure absorbance at 570 nm solubilize->read analyze Calculate IC50 values read->analyze end End analyze->end

Figure 2. Workflow for the cell viability (MTT) assay.

Western Blot for BTK Phosphorylation

This protocol is used to determine the effect of BTK inhibitors on the phosphorylation status of BTK.

  • Cell Treatment and Lysis: Treat lymphoma cells with the desired concentrations of BTK inhibitors for a specified time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

  • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and separate them on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-BTK (Tyr223) and total BTK.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities to determine the ratio of phosphorylated BTK to total BTK.

Conclusion

This compound is a potent second-generation BTK inhibitor with high selectivity.[6] Its efficacy in ibrutinib-resistant settings is highly dependent on the underlying resistance mechanism. While it is likely to be ineffective against the common BTK C481S mutation due to its covalent binding mechanism, it may retain activity in cases of resistance driven by other factors. However, the emergence of mutations in downstream signaling molecules like PLCγ2 can confer resistance to tirabrutinib. The development of non-covalent BTK inhibitors offers a promising strategy to overcome resistance mediated by the BTK C481S mutation. Further studies are warranted to explore combination therapies to tackle the challenge of downstream resistance mechanisms.

References

Kinase profiling of Tirabrutinib hydrochloride to identify off-target interactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the kinase inhibition profile of Tirabrutinib hydrochloride against other Bruton's Tyrosine Kinase (BTK) inhibitors. The information is supported by experimental data to aid in evaluating its off-target interaction potential.

Tirabrutinib is a second-generation, irreversible BTK inhibitor that has demonstrated high selectivity and potency.[1][2] Understanding the kinase selectivity of a drug is crucial for predicting its potential off-target effects and overall safety profile. This guide summarizes the available quantitative data, details the experimental methodologies used for kinase profiling, and provides visual representations of key pathways and workflows.

Comparative Kinase Inhibition Profile

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Tirabrutinib and other commercially available BTK inhibitors against a panel of selected kinases. Lower IC50 values indicate higher potency. This data has been collated from various independent studies and highlights the differences in selectivity among these inhibitors.

KinaseTirabrutinib IC50 (nM)Ibrutinib IC50 (nM)Acalabrutinib IC50 (nM)Zanubrutinib IC50 (nM)
BTK 2.89 [3]0.5 [4]5.1 [5]0.9 [6]
TEC20.9[3]78[7]>1000[5]1.8[6]
ITK>10000[3]10.6[7]>1000[5]62.7[6]
EGFR>10000[3]5.6[7]>1000[5]>10000[6]
ERBB2 (HER2)>10000[3]9.4[7]>1000[5]>10000[6]
JAK3>10000[3]16[7]>1000[5]3.4[6]
BLK4.6[3]0.8[7]--
BMX3.6[3]1.3[7]--
CSK470[3]2.3[8]--
FYN>10000[3]---
LCK>10000[3]---
LYN>10000[3]---
SRC>10000[3]20.3[7]--

Note: The IC50 values are sourced from multiple publications and assays, which may have slight variations in experimental conditions. Direct comparison should be made with caution. A comprehensive screen of Tirabrutinib against 442 kinases at a concentration of 300 nM showed significant inhibition (>65%) for only five kinases: BTK (97%), TEC (92.2%), BMX (89%), HUNK (89%), and RIPK2 (67%).[3]

Experimental Protocols

The kinase inhibition data presented in this guide were primarily generated using radiometric and fluorescence-based kinase assays. Below are detailed protocols for these key experimental methodologies.

Radiometric Kinase Assay (Dot Blot Method)

This method directly measures the transfer of a radiolabeled phosphate from ATP to a substrate peptide by the kinase.

Materials:

  • Kinase of interest

  • Substrate peptide

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% Brij-35, 1 mM DTT)

  • Test compounds (e.g., Tirabrutinib) dissolved in DMSO

  • Phosphocellulose paper (P81)

  • Wash buffer (e.g., 0.5% phosphoric acid)

  • Scintillation counter or phosphorimager

Procedure:

  • Prepare a reaction mixture containing the kinase and its specific substrate peptide in the kinase reaction buffer.

  • Add the test compound at various concentrations to the reaction mixture. Include a DMSO control (vehicle).

  • Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP.

  • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

  • Stop the reaction by spotting a small volume of the reaction mixture onto the P81 phosphocellulose paper.

  • Wash the P81 paper extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.

  • Dry the P81 paper.

  • Quantify the amount of incorporated radioactivity on the paper using a scintillation counter or a phosphorimager.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[9][10]

Fluorescence-Based Kinase Assays

These assays utilize changes in fluorescence properties to measure kinase activity and are amenable to high-throughput screening.

1. LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher Scientific)

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of a fluorescently labeled tracer to the kinase.

Materials:

  • Kinase of interest (tagged, e.g., with GST or His)

  • LanthaScreen™ Certified Antibody (Europium-labeled anti-tag antibody)

  • Alexa Fluor™ 647-labeled Kinase Tracer

  • Kinase buffer

  • Test compounds

Procedure:

  • Prepare a mixture of the kinase and the Europium-labeled antibody in the kinase buffer.

  • Add the test compound at various concentrations to the wells of a microplate.

  • Add the kinase/antibody mixture to the wells.

  • Add the Alexa Fluor™ 647-labeled tracer to initiate the binding reaction.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the tracer and 615 nm for the Europium antibody).

  • Calculate the emission ratio (665 nm / 615 nm). A decrease in the ratio indicates displacement of the tracer by the test compound.

  • Determine the IC50 value as described for the radiometric assay.[11][12][13]

2. Z'-LYTE™ Kinase Assay (Thermo Fisher Scientific)

This assay is based on the differential cleavage of a FRET-labeled peptide substrate by a development reagent after the kinase reaction.

Materials:

  • Kinase of interest

  • Z'-LYTE™ FRET-peptide substrate

  • ATP

  • Kinase buffer

  • Development Reagent

  • Stop Reagent

  • Test compounds

Procedure:

  • Perform the kinase reaction by incubating the kinase, the FRET-peptide substrate, and ATP in the presence of various concentrations of the test compound.

  • After the kinase reaction, add the Development Reagent, which is a protease that specifically cleaves the non-phosphorylated FRET-peptide.

  • Incubate to allow for the cleavage reaction to occur.

  • Add the Stop Reagent to terminate the development reaction.

  • Read the fluorescence at two wavelengths (for the two fluorophores on the peptide) on a fluorescence plate reader.

  • Calculate the emission ratio. A higher ratio indicates more phosphorylated (uncleaved) peptide and thus higher kinase activity.

  • Determine the percentage of inhibition and the IC50 value.[2][14][15]

Visualizations

The following diagrams illustrate key concepts related to kinase profiling and BTK signaling.

Kinase_Profiling_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound (e.g., Tirabrutinib) Incubation Incubation Compound->Incubation Kinase Kinase Panel Kinase->Incubation Reagents Assay Reagents (ATP, Substrate, Buffers) Reagents->Incubation Detection Signal Detection (Radiometric/Fluorescent) Incubation->Detection RawData Raw Data Acquisition Detection->RawData Normalization Normalization to Controls RawData->Normalization IC50 IC50 Determination Normalization->IC50 Selectivity Selectivity Profile IC50->Selectivity

Caption: A generalized workflow for in vitro kinase profiling experiments.

BTK_Signaling_Pathway cluster_inhibitors BTK Inhibitors BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK BTK BTK SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 DAG DAG PLCG2->DAG IP3 IP3 PLCG2->IP3 PKC PKCβ DAG->PKC Calcium Ca²⁺ Mobilization IP3->Calcium NFkB NF-κB Activation PKC->NFkB Calcium->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation Tirabrutinib Tirabrutinib Tirabrutinib->BTK Highly Selective Inhibition Ibrutinib Ibrutinib Ibrutinib->BTK Off_Targets Off-Targets (e.g., EGFR, TEC, ITK) Ibrutinib->Off_Targets

Caption: Simplified Bruton's Tyrosine Kinase (BTK) signaling pathway and inhibitor interactions.

References

Validating Tirabrutinib Hydrochloride Target Engagement In Vivo: A Comparative Guide to Pharmacodynamic Biomarkers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Tirabrutinib hydrochloride's performance with other Bruton's tyrosine kinase (BTK) inhibitors. Supported by experimental data, this document details methodologies for key experiments and presents quantitative data in structured tables for easy comparison.

This compound is a second-generation, irreversible BTK inhibitor that has demonstrated high selectivity and potency in preclinical and clinical studies for B-cell malignancies.[1] Validating its engagement with BTK and quantifying the downstream pharmacological effects are crucial for optimizing dosage and understanding its therapeutic window. This guide compares Tirabrutinib with the first-generation inhibitor Ibrutinib and other second-generation inhibitors, Acalabrutinib and Zanubrutinib, focusing on pharmacodynamic biomarkers that confirm in vivo target engagement.

Mechanism of Action and Target Engagement

Tirabrutinib, like other irreversible BTK inhibitors, forms a covalent bond with the cysteine residue at position 481 (Cys481) in the ATP-binding domain of BTK.[2] This action blocks the enzyme's kinase activity, which is essential for B-cell receptor (BCR) signaling. Dysregulated BCR signaling is a hallmark of many B-cell cancers. The inhibition of BTK disrupts downstream pathways that control B-cell proliferation, survival, and trafficking.

A key pharmacodynamic biomarker for assessing the direct interaction of Tirabrutinib with its target is BTK occupancy. This metric quantifies the percentage of BTK enzyme that is bound by the inhibitor in a given sample, typically peripheral blood mononuclear cells (PBMCs) or tissue biopsies. High and sustained BTK occupancy is generally correlated with therapeutic efficacy.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation Downstream Downstream Signaling (e.g., ERK, AKT, NF-κB) PLCg2->Downstream Tirabrutinib Tirabrutinib Tirabrutinib->BTK Covalent Inhibition Proliferation Cell Proliferation & Survival Downstream->Proliferation

Figure 1. Simplified BTK Signaling Pathway and Tirabrutinib's Mechanism of Action.

Comparative Performance of BTK Inhibitors

The differentiation among BTK inhibitors lies in their potency, selectivity, and pharmacokinetic/pharmacodynamic profiles. While all four inhibitors target BTK, their off-target effects and the level of sustained target engagement can vary, influencing their clinical efficacy and safety.

Potency and Selectivity

Tirabrutinib is characterized by its high selectivity for BTK, which is a key feature of second-generation inhibitors aimed at minimizing off-target effects associated with the first-generation inhibitor, Ibrutinib.

InhibitorBTK IC50 (nM)Selectivity over EGFRSelectivity over ITK
Tirabrutinib 2.2>1000x>1000x
Ibrutinib 0.5~10x~10x
Acalabrutinib 3>1000x>100x
Zanubrutinib <1~200x~10x
Data compiled from multiple sources. IC50 values can vary based on assay conditions.
BTK Occupancy

Sustained and high levels of BTK occupancy are critical for the clinical efficacy of irreversible inhibitors. Different dosing schedules for these drugs are often based on achieving near-complete BTK occupancy at trough plasma concentrations.

InhibitorDosing ScheduleTrough BTK Occupancy in PBMCs
Tirabrutinib Once Daily~90%
Ibrutinib Once Daily>95%
Acalabrutinib Twice Daily>95%
Zanubrutinib Once or Twice Daily>95%
Data represents typical findings from clinical studies.
Downstream Signaling Inhibition

The functional consequence of BTK inhibition is the suppression of downstream signaling pathways critical for B-cell function. Key pharmacodynamic biomarkers include the phosphorylated forms of PLCγ2 (a direct substrate of BTK), ERK, and AKT.

Inhibitorp-PLCγ2 Inhibitionp-ERK Inhibitionp-AKT Inhibition
Tirabrutinib YesYesYes
Ibrutinib YesYesYes
Acalabrutinib YesYesYes
Zanubrutinib YesYesYes
Qualitative summary based on available preclinical and clinical data.

Experimental Protocols

Homogeneous TR-FRET BTK Occupancy Assay (for Tirabrutinib)

This assay provides a quantitative assessment of BTK occupancy in patient samples.

start Patient Sample (PBMCs, Tissue Lysate) reagents Add TR-FRET Reagents: - Terbium-labeled anti-BTK Ab (Donor) - Biotinylated Tirabrutinib Probe - Acceptor-labeled Streptavidin start->reagents incubation Incubate at Room Temperature reagents->incubation readout Read on TR-FRET Plate Reader (Ex: 340 nm, Em: 620 nm & 665 nm) incubation->readout calculation Calculate BTK Occupancy: 1 - (Free BTK / Total BTK) readout->calculation

Figure 2. Workflow for the TR-FRET BTK Occupancy Assay.

Methodology:

  • Sample Preparation: Isolate PBMCs from whole blood using density gradient centrifugation or prepare cell lysates from tissue samples.

  • Reagent Preparation: Prepare a master mix of the time-resolved fluorescence resonance energy transfer (TR-FRET) reagents, including a terbium-labeled anti-BTK antibody (donor) and a biotinylated Tirabrutinib probe complexed with a fluorescent acceptor-labeled streptavidin.

  • Assay Plate Setup: Add prepared cell lysates or a standardized number of PBMCs to a 384-well assay plate.

  • Reagent Addition: Dispense the TR-FRET reagent master mix into each well.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 2 hours) to allow for binding equilibrium.

  • Signal Detection: Measure the fluorescence signal using a TR-FRET-compatible plate reader. The ratio of the acceptor to donor emission is used to determine the amount of free BTK. A separate measurement using a different acceptor can be used to determine total BTK.

  • Data Analysis: Calculate the percentage of BTK occupancy as 1 minus the ratio of free BTK to total BTK.

Western Blot for Downstream Signaling Biomarkers

This method is used to assess the phosphorylation status of key downstream signaling proteins.

Methodology:

  • Cell Treatment and Lysis: Treat B-cell lines or patient-derived cells with the respective BTK inhibitor at various concentrations and time points. Lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the bicinchoninic acid (BCA) assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).

    • Incubate the membrane with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-phospho-PLCγ2, anti-phospho-ERK, anti-phospho-AKT) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Signal Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels (by stripping and re-probing the membrane with antibodies against the total forms of the proteins) or a loading control (e.g., GAPDH or β-actin).

cluster_relationship Logical Relationship TargetEngagement Target Engagement (BTK Occupancy) PharmacodynamicResponse Pharmacodynamic Response (Downstream Inhibition) TargetEngagement->PharmacodynamicResponse leads to ClinicalEfficacy Clinical Efficacy PharmacodynamicResponse->ClinicalEfficacy correlates with

Figure 3. Relationship between Target Engagement, Pharmacodynamic Response, and Clinical Efficacy.

Conclusion

Validating target engagement through pharmacodynamic biomarkers is a cornerstone of modern drug development. This compound, a highly selective second-generation BTK inhibitor, demonstrates robust target engagement as measured by BTK occupancy assays. Its in vivo activity is further confirmed by the inhibition of downstream signaling pathways critical for B-cell malignancies. When compared to other BTK inhibitors, Tirabrutinib's high selectivity may offer a favorable safety profile while maintaining potent on-target activity. The experimental protocols outlined in this guide provide a framework for the continued evaluation of Tirabrutinib and other BTK inhibitors, facilitating objective comparisons and informing clinical development strategies.

References

Synergistic Effects of Tirabrutinib Hydrochloride with Venetoclax in CLL Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synergistic effects of combining Tirabrutinib hydrochloride, a second-generation Bruton's tyrosine kinase (BTK) inhibitor, with venetoclax, a B-cell lymphoma 2 (BCL-2) inhibitor, in Chronic Lymphocytic Leukemia (CLL) models. While direct preclinical and clinical data on the Tirabrutinib-venetoclax combination are emerging, this document extrapolates the anticipated synergistic mechanisms and efficacy based on extensive studies of the first-in-class BTK inhibitor, ibrutinib, in combination with venetoclax. Preclinical investigations have demonstrated a strong synergistic antitumor effect between BTK inhibitors and venetoclax through multiple mechanisms, providing a solid basis for their clinical application.[1][2]

Mechanism of Synergy: A Dual-Pronged Attack on CLL Survival

The combination of a BTK inhibitor like Tirabrutinib with the BCL-2 inhibitor venetoclax targets two distinct and critical survival pathways in CLL cells, leading to a potent synergistic anti-tumor effect.

Tirabrutinib, as a selective and potent inhibitor of BTK, disrupts the B-cell receptor (BCR) signaling pathway, which is crucial for the survival and proliferation of malignant B-cells. By irreversibly binding to BTK, Tirabrutinib effectively blocks downstream signaling necessary for B-cell activation and proliferation, thereby inducing apoptosis.

Venetoclax, on the other hand, directly targets the anti-apoptotic protein BCL-2. In many hematologic malignancies, including CLL, BCL-2 is overexpressed, allowing cancer cells to evade programmed cell death (apoptosis). Venetoclax binds to BCL-2, releasing pro-apoptotic proteins that initiate the mitochondrial pathway of apoptosis.

The synergy arises from the complementary actions of these two agents. BTK inhibitors, like ibrutinib, have been shown to act on the proliferating subpopulation of CLL cells, which are often found in lymph nodes, while venetoclax is more effective against the quiescent, circulating CLL cells in the peripheral blood.[3] Furthermore, BTK inhibition can reduce the levels of anti-apoptotic proteins MCL-1 and BCL-XL, to which CLL cells might develop resistance to venetoclax.[1] This dual targeting of different cell populations and survival mechanisms explains the profound and durable responses observed in clinical trials with the ibrutinib and venetoclax combination.[1][3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed synergistic signaling pathway and a general experimental workflow for evaluating the combination of Tirabrutinib and venetoclax.

Synergy_Pathway cluster_BCR BCR Signaling cluster_Apoptosis Apoptosis Regulation BCR BCR BTK BTK BCR->BTK PLCg2 PLCγ2 BTK->PLCg2 NFkB NF-κB PLCg2->NFkB BCL2 BCL-2 NFkB->BCL2 Upregulates BAX_BAK BAX/BAK BCL2->BAX_BAK Inhibits Caspases Caspases BAX_BAK->Caspases Apoptosis Apoptosis Caspases->Apoptosis Tirabrutinib Tirabrutinib Tirabrutinib->BTK Inhibits Venetoclax Venetoclax Venetoclax->BCL2 Inhibits

Diagram 1: Synergistic Signaling Pathway of Tirabrutinib and Venetoclax in CLL.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Drug Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis Isolate_CLL Isolate Primary CLL Cells Culture_CLL Culture CLL Cells Isolate_CLL->Culture_CLL Treat_Single Treat with Single Agents (Tirabrutinib or Venetoclax) Culture_CLL->Treat_Single Treat_Combo Treat with Combination (Tirabrutinib + Venetoclax) Culture_CLL->Treat_Combo Viability Cell Viability Assay (e.g., MTT/XTT) Treat_Single->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Treat_Single->Apoptosis Western_Blot Western Blot (BCL-2 family proteins) Treat_Single->Western_Blot Treat_Combo->Viability Treat_Combo->Apoptosis Treat_Combo->Western_Blot Analyze_Data Analyze Synergy (e.g., Combination Index) Viability->Analyze_Data Apoptosis->Analyze_Data

Diagram 2: General Experimental Workflow for Evaluating Synergy.

Quantitative Data from Clinical Trials (Ibrutinib and Venetoclax Combination)

The following tables summarize key efficacy data from clinical trials investigating the combination of ibrutinib and venetoclax in treatment-naïve and relapsed/refractory (R/R) CLL patients. These results provide a benchmark for the expected performance of a Tirabrutinib-venetoclax combination.

Table 1: Efficacy in Treatment-Naïve CLL Patients

Clinical TrialNTreatment DurationOverall Response Rate (ORR)Complete Remission (CR) RateUndetectable Minimal Residual Disease (uMRD) in Bone MarrowProgression-Free Survival (PFS)
CAPTIVATE (Fixed Duration) [4][5]15912 cycles of I+V96%58%68%79% at 4 years
GLOW [1]10612 cycles of I+V--55% in PB (3 mo post-treatment)Median not reached at 46 months
MD Anderson Phase II [1]12024 cycles of I+V-69% (at cycle 12)72%90.1% at 5 years

I+V: Ibrutinib + Venetoclax; PB: Peripheral Blood

Table 2: Efficacy in Relapsed/Refractory (R/R) CLL Patients

Clinical TrialNPrior TherapiesOverall Response Rate (ORR)Complete Remission (CR) RateUndetectable Minimal Residual Disease (uMRD) in Bone MarrowProgression-Free Survival (PFS)
MD Anderson Phase II [1]80Median of 2--48% (at 12 cycles), 67% (at 24 cycles)Median not reached at 36 months
CLARITY 50Median of 2100%51%36%98% at 24 months

Experimental Protocols

Detailed methodologies for key experiments to assess the synergy between Tirabrutinib and venetoclax are provided below.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Plating: Seed primary CLL cells or CLL cell lines in a 96-well plate at a density of 1-5 x 10^4 cells/well in 100 µL of complete culture medium.

  • Drug Treatment: Add Tirabrutinib and/or venetoclax at various concentrations to the wells. Include wells with untreated cells as a negative control and wells with vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Synergy can be calculated using methods like the Chou-Talalay combination index.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat CLL cells with Tirabrutinib and/or venetoclax as described for the viability assay for 24-48 hours.

  • Cell Harvesting: Collect the cells by centrifugation at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze by flow cytometry within 1 hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.[6][7][8]

Western Blotting for BCL-2 Family Proteins

This technique is used to detect changes in the expression levels of key apoptotic regulatory proteins.

  • Protein Extraction: After drug treatment, lyse the CLL cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against BCL-2, MCL-1, BCL-XL, BAX, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.[9]

  • Densitometry Analysis: Quantify the band intensities and normalize to the loading control to determine relative protein expression levels.

References

Tirabrutinib's Potency in B-Cell Malignancies: A Comparative Analysis of In Vitro Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Tirabrutinib, a second-generation Bruton's tyrosine kinase (BTK) inhibitor, has demonstrated significant preclinical activity across a range of B-cell malignancies. This guide provides a comparative overview of its in vitro potency, measured by the half-maximal inhibitory concentration (IC50), in various lymphoma subtypes. The data presented herein is intended for researchers, scientists, and drug development professionals interested in the targeted therapy of hematological cancers.

Tirabrutinib exerts its therapeutic effect by irreversibly binding to the cysteine residue Cys481 in the active site of BTK, a crucial enzyme in the B-cell receptor (BCR) signaling pathway.[1] Dysregulation of this pathway is a hallmark of many B-cell lymphomas, making BTK an attractive target for therapeutic intervention.

Comparative In Vitro Potency (IC50) of Tirabrutinib

The in vitro efficacy of Tirabrutinib has been evaluated against a panel of lymphoma cell lines representing different subtypes. The IC50 values, which represent the concentration of the drug required to inhibit the growth of 50% of the cell population, are summarized in the table below.

Lymphoma SubtypeCell LineIC50 (nM)
Activated B-cell like Diffuse Large B-cell Lymphoma (ABC-DLBCL) TMD83.59
OCI-Ly109.127
U-293227.6
Germinal Center B-cell like Diffuse Large B-cell Lymphoma (GCB-DLBCL) SU-DHL-617.10
Mantle Cell Lymphoma (MCL) REC-133
Chronic Lymphocytic Leukemia (CLL) BTK enzyme inhibition6.8
BTK occupancy (Ramos cells)72 (EC50)

Note: The IC50 value for CLL is presented for BTK enzyme inhibition and BTK occupancy in Ramos cells, a common model for B-cell malignancies, as specific cell viability IC50 data for a CLL cell line was not available in the reviewed literature.[2][3][4]

B-Cell Receptor (BCR) Signaling Pathway and Tirabrutinib's Mechanism of Action

The diagram below illustrates the simplified B-cell receptor (BCR) signaling cascade and highlights the inhibitory action of Tirabrutinib on Bruton's tyrosine kinase (BTK).

BCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Activation BTK BTK LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation DAG_IP3 DAG / IP3 PLCg2->DAG_IP3 PKC PKC DAG_IP3->PKC NFkB NF-κB PKC->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation Tirabrutinib Tirabrutinib Tirabrutinib->BTK Inhibition

BCR signaling pathway and Tirabrutinib's inhibitory action on BTK.

Experimental Protocols

The determination of in vitro potency (IC50) is a critical step in the evaluation of a drug candidate. A representative experimental workflow for assessing cell viability using a colorimetric assay, such as the MTT or MTS assay, is described below.

Experimental Workflow for IC50 Determination

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Viability Assay cluster_analysis Data Analysis Cell_Culture 1. Culture Lymphoma Cell Lines Cell_Seeding 2. Seed Cells into 96-well Plates Cell_Culture->Cell_Seeding Add_Drug 4. Add Tirabrutinib to Wells Cell_Seeding->Add_Drug Drug_Dilution 3. Prepare Serial Dilutions of Tirabrutinib Drug_Dilution->Add_Drug Incubation 5. Incubate for 72 hours Add_Drug->Incubation Add_Reagent 6. Add MTT/MTS Reagent Incubation->Add_Reagent Incubate_Reagent 7. Incubate for 2-4 hours Add_Reagent->Incubate_Reagent Solubilize 8. Solubilize Formazan (for MTT) Incubate_Reagent->Solubilize Read_Absorbance 9. Measure Absorbance Solubilize->Read_Absorbance Calculate_Viability 10. Calculate Percent Viability Read_Absorbance->Calculate_Viability Plot_Curve 11. Plot Dose-Response Curve Calculate_Viability->Plot_Curve Determine_IC50 12. Determine IC50 Value Plot_Curve->Determine_IC50

Workflow for determining the in vitro potency (IC50) of Tirabrutinib.
Detailed Methodology for Cell Viability Assay

The following protocol provides a detailed methodology for determining the IC50 of Tirabrutinib in lymphoma cell lines using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture and Seeding:

    • Lymphoma cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

    • Cells are harvested during the logarithmic growth phase and seeded into 96-well microplates at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

  • Drug Preparation and Treatment:

    • Tirabrutinib is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.

    • A series of dilutions are prepared from the stock solution in culture medium to achieve the desired final concentrations.

    • The diluted drug is added to the wells containing the cells. Control wells receive medium with the same concentration of DMSO as the highest drug concentration wells.

  • Incubation:

    • The plates are incubated for a specified period, typically 72 hours, to allow the drug to exert its effect on cell proliferation and viability.

  • MTT Assay:

    • Following incubation, a solution of MTT is added to each well.

    • The plates are incubated for an additional 2-4 hours, during which viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

    • A solubilization solution (e.g., DMSO or a detergent-based solution) is added to each well to dissolve the formazan crystals.[5][6]

  • Data Acquisition and Analysis:

    • The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

    • The percentage of cell viability is calculated for each drug concentration relative to the untreated control cells.

    • The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.[5]

References

Safety Operating Guide

Safe Disposal of Tirabrutinib Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides essential procedural guidance for the safe and compliant disposal of Tirabrutinib hydrochloride, a Bruton's Tyrosine Kinase (BTK) inhibitor. Adherence to these procedures is critical to ensure personnel safety and environmental protection.

Hazard Identification and Safety Precautions

This compound is a potent compound that requires careful handling. The primary hazards are summarized below.

Hazard ClassificationGHS CodeDescriptionSource
Acute Toxicity, OralH302Harmful if swallowed[1][2]
Skin Corrosion/IrritationH315Causes skin irritation[1]
Serious Eye Damage/IrritationH319Causes serious eye irritation[1]
Hazardous to the Aquatic Environment, AcuteH400Very toxic to aquatic life[2]
Hazardous to the Aquatic Environment, ChronicH410Very toxic to aquatic life with long lasting effects[2]

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes:

  • Gloves: Protective gloves tested for use with chemotherapy drugs are recommended.[3]

  • Eye Protection: Safety goggles with side-shields.[1][2]

  • Body Protection: Impervious clothing or lab coat.[1][2]

Step-by-Step Disposal Procedure for this compound

The primary directive for the disposal of this compound is to act in accordance with local, state, and federal regulations.[1]

Step 1: Waste Identification and Segregation

  • Unused or Expired Product: Pure, unused, or expired this compound should be treated as hazardous chemical waste.

  • Contaminated Materials: All materials that have come into contact with this compound, including personal protective equipment (gloves, gowns), labware (pipette tips, vials), and spill cleanup materials, must be considered contaminated waste.

Step 2: Waste Collection and Storage

  • Collect all this compound waste in a designated, properly labeled, and sealed container.

  • The container should be stored in a secure, well-ventilated area, away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[2]

Step 3: Professional Waste Disposal

  • The recommended method for disposal is to engage a licensed professional waste disposal service.[4] These services are equipped to handle and dispose of hazardous chemical waste in compliance with all regulations.

  • Provide the waste disposal service with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and disposal.

Step 4: Decontamination of Work Surfaces

  • Following any handling or disposal activities, thoroughly decontaminate all work surfaces and equipment.

  • Use a suitable solvent like alcohol to scrub surfaces, followed by a thorough cleaning with soap and water.[1][2]

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Ensure adequate ventilation and evacuate non-essential personnel from the area.[1][2][5]

  • Wear Full PPE: Before addressing the spill, don the appropriate personal protective equipment.[1][2][5]

  • Contain the Spill: Prevent further leakage or spillage. Keep the product away from drains and water courses.[1][2][5]

  • Absorb and Collect: For liquid spills, use an inert, finely-powdered absorbent material like diatomite or universal binders. For solid spills, carefully sweep or vacuum the material.[1][2]

  • Dispose of Cleanup Materials: Collect all cleanup materials in a sealed container for disposal as hazardous waste.[1][4]

  • Decontaminate the Area: Clean the spill area thoroughly as described in the decontamination section above.

Visual Guides

The following diagrams illustrate the recommended disposal workflow and the compound's mechanism of action.

G cluster_prep Preparation cluster_contain Containment cluster_disposal Disposal cluster_cleanup Final Steps A Wear Full PPE B Identify & Segregate Waste A->B C Collect in Labeled, Sealed Container B->C D Store in Secure, Ventilated Area C->D E Contact Licensed Waste Disposal Service D->E F Provide SDS to Vendor E->F G Decontaminate Work Area F->G

Caption: Workflow for the proper disposal of this compound.

BCR B-Cell Receptor (BCR) Signaling BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Activation Activation Downstream Downstream Signaling (Cell Proliferation, Survival) BTK->Downstream Tirabrutinib Tirabrutinib HCl Tirabrutinib->BTK Inhibition Inhibition

Caption: Simplified signaling pathway showing Tirabrutinib's inhibition of BTK.

References

Safeguarding Researchers: Essential Personal Protective Equipment and Handling Protocols for Tirabrutinib Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals handling Tirabrutinib hydrochloride, an inhibitor of Bruton's tyrosine kinase (BTK), must adhere to stringent safety protocols to mitigate potential health risks.[1] This potent compound, used in studies of autoimmune diseases and hematological malignancies, is classified as harmful if swallowed, a cause of skin irritation, and a serious eye irritant.[2][3] Furthermore, it is recognized as very toxic to aquatic life with long-lasting effects.[3] Strict adherence to personal protective equipment (PPE) guidelines, operational handling procedures, and proper disposal methods is paramount for ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

Comprehensive protection is critical when working with this compound. The following table summarizes the recommended PPE based on safety data sheets.

Body PartPersonal Protective EquipmentSpecifications & Remarks
Eyes/Face Safety goggles with side-shields, Face protectionEssential to prevent contact with dust or splashes.[2][3]
Hands Protective glovesImpervious gloves should be worn.[2][3]
Skin/Body Impervious clothing, Protective clothingTo prevent skin contact.[2][3]
Respiratory Suitable respiratorRecommended when dust or aerosols may be generated.[3] Use in well-ventilated areas with appropriate exhaust is crucial.[2][3] For firefighting, a self-contained breathing apparatus is mandatory.[2][4]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound minimizes exposure risk and ensures the integrity of the research.

Receiving and Storage: Upon receipt, inspect the container for any damage. The compound should be stored in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[2][3]

Handling and Preparation: All handling of this compound should occur within a designated area, such as a chemical fume hood, to ensure adequate ventilation and prevent the formation of dust and aerosols.[2][3] Researchers must not eat, drink, or smoke in the handling area.[2][3] After handling, a thorough hand washing is required.[2]

In Case of a Spill: In the event of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[2][4] Use full personal protective equipment for cleanup.[2][4] Absorb solutions with a liquid-binding material like diatomite.[2][3] Decontaminate surfaces and equipment by scrubbing with alcohol.[2][3]

First Aid Procedures

Immediate and appropriate first aid is crucial in case of accidental exposure:

  • Eye Contact: Immediately flush eyes with large amounts of water for several minutes, removing contact lenses if present and easy to do so.[2] A prompt consultation with a physician is necessary.[3][4]

  • Skin Contact: Wash the affected skin with plenty of soap and water.[2] Remove contaminated clothing and wash it before reuse.[2] Seek medical attention.[4][5]

  • Ingestion: Rinse the mouth with water.[2] Do not induce vomiting and call a physician immediately.[2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, cardiopulmonary resuscitation (CPR) may be administered, but mouth-to-mouth resuscitation should be avoided.[2][4]

Disposal Plan

All waste containing this compound must be treated as hazardous and disposed of in accordance with local, state, and federal regulations.[2] This includes contaminated PPE, absorbent materials from spills, and any unused product. The compound should be prevented from entering drains or water courses.[2][4] For investigational drugs like this compound, disposal often involves incineration through an approved environmental management vendor.

Below is a logical workflow for the safe handling of this compound.

cluster_prep Preparation & Handling cluster_cleanup Post-Experiment & Disposal cluster_emergency Emergency Procedures Receive Receive & Inspect Shipment Store Store in Cool, Well-Ventilated Area Receive->Store DonPPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Store->DonPPE WeighHandle Weigh & Handle in Ventilated Hood DonPPE->WeighHandle Experiment Perform Experiment WeighHandle->Experiment Spill Accidental Spill WeighHandle->Spill If Spill Occurs Decontaminate Decontaminate Work Surfaces & Equipment Experiment->Decontaminate Procedure Complete Exposure Personal Exposure Experiment->Exposure If Exposure Occurs DoffPPE Doff PPE Correctly Decontaminate->DoffPPE Waste Dispose of Contaminated Waste (per local regulations) DoffPPE->Waste Wash Wash Hands Thoroughly Waste->Wash Cleanup Follow Spill Cleanup Protocol Spill->Cleanup FirstAid Administer First Aid & Seek Medical Attention Exposure->FirstAid

Caption: Workflow for the safe handling of this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.